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  • Product: N-[(5-methylthiophen-2-yl)methyl]butan-1-amine
  • CAS: 893611-64-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine

Introduction N-[(5-methylthiophen-2-yl)methyl]butan-1-amine is a secondary amine featuring a substituted thiophene ring.[1] Thiophene derivatives are significant structural motifs in medicinal chemistry and materials sci...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-[(5-methylthiophen-2-yl)methyl]butan-1-amine is a secondary amine featuring a substituted thiophene ring.[1] Thiophene derivatives are significant structural motifs in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. This guide provides a comprehensive overview of the synthesis of this target molecule, focusing on the principles of reductive amination. The content is designed for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols.

The primary synthetic route discussed is the reductive amination of 5-methylthiophene-2-carbaldehyde with butan-1-amine. This widely utilized reaction forms a new carbon-nitrogen bond by reacting a carbonyl compound with an amine, followed by reduction of the intermediate imine.[2] This method is favored for its efficiency and control, avoiding the common issue of over-alkylation seen in direct alkylation of amines.[3]

Physicochemical Properties of Reactants and Product
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
5-Methylthiophene-2-carbaldehydeC₆H₆OS126.18[4]114 °C / 25 mmHg[4]1.17[4]
Butan-1-amineC₄H₁₁N73.1477-780.74
N-[(5-methylthiophen-2-yl)methyl]butan-1-amineC₁₀H₁₇NS183.31[1]249.6 at 760 mmHg[1]0.983[1]

Synthetic Strategy: Reductive Amination

The synthesis of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine is most effectively achieved through a one-pot or stepwise reductive amination. This process involves two key stages:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (butan-1-amine) on the carbonyl carbon of the aldehyde (5-methylthiophene-2-carbaldehyde). This is followed by dehydration to form a Schiff base, or imine.

  • Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond, yielding the desired secondary amine.

Causality Behind Experimental Choices

The choice of reducing agent is critical for the success of a reductive amination. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) could be used, they are often too reactive and can reduce the starting aldehyde. Milder reducing agents are preferred.[5]

  • Sodium Borohydride (NaBH₄): A versatile and cost-effective reducing agent.[6][7] It is capable of reducing both aldehydes and imines.[5][6] For this reason, a stepwise procedure where the imine is formed first, followed by the addition of NaBH₄, can be advantageous to prevent reduction of the starting aldehyde.[7]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) and Sodium Cyanoborohydride (NaBH₃CN): These are milder and more selective reducing agents.[3] They are particularly useful for one-pot reactions as they can selectively reduce the iminium ion in the presence of the aldehyde, pushing the equilibrium towards product formation.[3] NaBH(OAc)₃ is often preferred over NaBH₃CN to avoid the use of toxic cyanide reagents.[3]

For this guide, we will detail a protocol using sodium borohydride in a stepwise approach, which is a robust and widely accessible method.

Reaction Mechanism

The following diagram illustrates the key steps in the reductive amination process.

G Reactants 5-Methylthiophene-2-carbaldehyde + Butan-1-amine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Imine Imine (Schiff Base) + H₂O Hemiaminal->Imine Dehydration (Acid/Base Catalyzed) Protonation Protonated Imine (Iminium Ion) Imine->Protonation Protonation Reduction Hydride Attack (from NaBH₄) Protonation->Reduction Product N-[(5-methylthiophen-2-yl)methyl]butan-1-amine Reduction->Product

Caption: Mechanism of Reductive Amination.

Experimental Protocol

This protocol outlines a stepwise method for the synthesis of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine using sodium borohydride.

Materials and Reagents
  • 5-Methylthiophene-2-carbaldehyde (CAS: 13679-70-4)[8]

  • Butan-1-amine (n-butylamine)

  • Methanol (MeOH), anhydrous

  • Sodium Borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology
  • Imine Formation:

    • To a 100 mL round-bottom flask, add 5-methylthiophene-2-carbaldehyde (1.26 g, 10 mmol) and anhydrous methanol (30 mL).

    • Stir the solution at room temperature until the aldehyde is fully dissolved.

    • Add butan-1-amine (0.73 g, 10 mmol, 1.0 eq.) dropwise to the stirred solution.

    • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours to drive the imine formation. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add sodium borohydride (0.45 g, 12 mmol, 1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, or until TLC indicates the complete consumption of the imine.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water (20 mL).

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Transfer the remaining aqueous residue to a separatory funnel and extract with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL), followed by brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude N-[(5-methylthiophen-2-yl)methyl]butan-1-amine can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Workflow Visualization

The following diagram provides a high-level overview of the entire synthesis workflow.

G Start Starting Materials: Aldehyde & Amine in MeOH Imine_Formation Imine Formation (Reflux, 1-2h) Start->Imine_Formation Reduction Reduction with NaBH₄ (0°C to RT, 3-4h) Imine_Formation->Reduction Workup Aqueous Work-up & Extraction (DCM) Reduction->Workup Drying Drying (MgSO₄) & Concentration Workup->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Product Final Product: Pure Secondary Amine Purification->Product

Caption: Synthetic Workflow Overview.

Characterization

To confirm the identity and purity of the synthesized N-[(5-methylthiophen-2-yl)methyl]butan-1-amine, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure by showing characteristic peaks for the thiophene, methyl, butyl, and methylene bridge protons and carbons.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound (183.31 g/mol ).[1]

  • Infrared (IR) Spectroscopy: Will show the absence of the C=O stretch from the starting aldehyde and the presence of an N-H stretch for the secondary amine.

Conclusion

The synthesis of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine via reductive amination is a reliable and efficient method suitable for laboratory-scale preparation. By carefully selecting the reducing agent and controlling the reaction conditions, high yields of the desired secondary amine can be achieved. The protocol described provides a solid foundation for researchers, and the principles discussed can be adapted for the synthesis of a wide range of related amine compounds.

References

  • Journal of Chemical Technology and Biotechnology. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. J Chem Technol Biotechnol 80:834–836.
  • Master Organic Chemistry. (2017).
  • Organic Chemistry Portal. Amine synthesis by imine reduction.
  • CHEM 2325 Module 19. (2024).
  • Organic Chemistry Portal.
  • LookChem. Cas 13679-70-4,5-Methylthiophene-2-carboxaldehyde.
  • NIST WebBook. 5-Methyl-2-thiophenecarboxaldehyde.
  • Sigma-Aldrich.
  • MDPI. (2017). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Moldb. 3-Methyl-N-((5-methylthiophen-2-yl)methyl)butan-2-amine.
  • Sigma-Aldrich. 5-Methyl-2-thiophenecarboxaldehyde 98 13679-70-4.
  • ChemNet. N-[(5-methylthiophen-2-yl)methyl]butan-1-amine.
  • Organic Chemistry Portal.
  • Organic Syntheses. n-methylbutylamine.
  • Chemical Communications (RSC Publishing). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 5-Methylthiophene-2-carboxaldehyde.
  • PubChem. amine.

  • Taylor & Francis eBooks.
  • PubChem. 5-Methyl-2-thiophenecarboxaldehyde.

Sources

Exploratory

N-[(5-methylthiophen-2-yl)methyl]butan-1-amine mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action for Novel Thiophene-Based Compounds: A Case Study of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine Abstract The discovery of novel therapeutic agents is...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action for Novel Thiophene-Based Compounds: A Case Study of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine

Abstract

The discovery of novel therapeutic agents is a cornerstone of modern medicine, yet the journey from a promising chemical entity to a well-understood drug is fraught with complexity. A critical and often challenging step in this process is the elucidation of the compound's mechanism of action (MoA). This guide provides a comprehensive, multi-pronged strategy for researchers and drug development professionals to systematically investigate the MoA of novel compounds, using the relatively uncharacterized molecule, N-[(5-methylthiophen-2-yl)methyl]butan-1-amine, as a representative case study. By integrating computational prediction, in vitro validation, and cellular pathway analysis, this document serves as a technical whitepaper on building a robust MoA hypothesis from the ground up.

Introduction: The Enigma of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine

N-[(5-methylthiophen-2-yl)methyl]butan-1-amine is a small molecule featuring a 5-methylthiophen-2-yl core linked to a butylamine side chain. While its chemical structure is defined and it is available from various suppliers, a thorough review of the scientific literature reveals a significant gap in our understanding of its biological activity and mechanism of action. This lack of published data is not uncommon for novel chemical entities and presents a unique opportunity to outline a universal, systematic approach to MoA elucidation.

The thiophene ring is a well-known privileged scaffold in medicinal chemistry, present in numerous approved drugs with diverse biological activities, including anticancer agents, antihypertensives, and anti-infectives. This structural motif suggests that N-[(5-methylthiophen-2-yl)methyl]butan-1-amine could interact with a range of biological targets. The N-butylamine side chain further adds to the molecule's potential for forming ionic and hydrogen bonds, making it a prime candidate for interacting with protein binding pockets.

This guide will, therefore, use N-[(5-methylthiophen-2-yl)methyl]butan-1-amine as a model to demonstrate a rigorous, hypothesis-driven workflow for MoA determination.

A Multi-Pronged Strategy for Target Identification

The initial and most critical step in MoA elucidation is the identification of the compound's molecular target(s). A convergent approach, combining computational and experimental methods, is most effective in narrowing down the possibilities and providing a high degree of confidence in the identified target.

In Silico Target Prediction: Fishing in the Proteome

Before embarking on resource-intensive wet-lab experiments, in silico methods can provide valuable, data-driven hypotheses about potential protein targets. These approaches leverage the compound's structure to predict its bioactivity profile.

2.1.1. Ligand-Based Approaches

If compounds with similar structures have known biological activities, these can be used to infer potential targets. This involves searching chemical databases for structurally similar compounds and analyzing their known targets.

Protocol for Ligand-Based Target Prediction:

  • Structure Similarity Searching:

    • Utilize databases such as PubChem, ChEMBL, or SciFinder to search for compounds with high structural similarity to N-[(5-methylthiophen-2-yl)methyl]butan-1-amine using Tanimoto similarity scores.

    • Prioritize hits with well-characterized biological activity and annotated targets.

  • Pharmacophore Modeling:

    • If a sufficient number of structurally related active compounds are found, develop a pharmacophore model that defines the essential steric and electronic features required for bioactivity.

    • This model can then be used to screen virtual compound libraries to identify other potential actives and refine the target hypothesis.

2.1.2. Structure-Based Approaches (Reverse Docking)

If no close structural analogs with known targets are available, reverse docking can be employed. This involves docking the compound's 3D conformation into the binding sites of a large number of proteins in the Protein Data Bank (PDB) to predict potential binding partners.

Protocol for Reverse Docking:

  • Compound Preparation: Generate a low-energy 3D conformation of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine using computational chemistry software (e.g., Schrödinger Maestro, MOE).

  • Target Library Preparation: Utilize a curated library of protein structures, such as the PDB, or specialized databases for reverse docking (e.g., PharmMapper, idTarget).

  • Docking and Scoring:

    • Perform automated docking of the compound into the binding sites of the target library.

    • Use a scoring function to rank the protein targets based on the predicted binding affinity.

  • Hit Prioritization: Prioritize the top-scoring hits for experimental validation. Consider the biological relevance of the potential targets to any known phenotypic effects of the compound.

Experimental Target Validation: From Prediction to Confirmation

In silico predictions must be validated through rigorous experimental methods. The following protocols outline key techniques for confirming a direct interaction between the compound and its predicted target.

2.2.1. Affinity Chromatography

This technique is a powerful tool for unbiased target identification, as it can isolate the compound's binding partners from a complex biological sample.

Protocol for Affinity Chromatography:

  • Immobilization: Synthesize a derivative of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine with a linker suitable for covalent attachment to a solid support (e.g., agarose beads) without disrupting its binding properties.

  • Lysate Preparation: Prepare a cell or tissue lysate that is expected to contain the target protein.

  • Affinity Purification:

    • Incubate the lysate with the compound-immobilized beads to allow for binding.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the specifically bound proteins using a competitor compound or by changing the buffer conditions.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

2.2.2. Biophysical Binding Assays

Once a putative target is identified, biophysical methods can be used to quantify the binding affinity and kinetics of the interaction.

Table 1: Comparison of Biophysical Methods for Target Validation

MethodPrincipleKey OutputsThroughput
Surface Plasmon Resonance (SPR)Measures changes in refractive index upon binding to an immobilized ligand.KD, kon, koffMedium
Isothermal Titration Calorimetry (ITC)Measures the heat change upon binding in solution.KD, ΔH, ΔSLow
MicroScale Thermophoresis (MST)Measures the movement of molecules in a temperature gradient upon binding.KDHigh

Protocol for Surface Plasmon Resonance (SPR):

  • Chip Preparation: Immobilize the purified target protein onto an SPR sensor chip.

  • Analyte Injection: Flow a series of concentrations of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine over the chip surface.

  • Data Acquisition: Monitor the change in the SPR signal over time to generate sensorgrams.

  • Data Analysis: Fit the sensorgram data to a binding model to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD).

Elucidating the Cellular Mechanism of Action

Identifying the molecular target is only the first step. The next crucial phase is to understand how the compound-target interaction translates into a cellular response.

Downstream Signaling Pathway Analysis

Once the target is known, the next step is to investigate the downstream signaling pathways that are modulated by the compound.

3.1.1. Western Blotting

This technique is used to measure changes in the expression and post-translational modification (e.g., phosphorylation) of key proteins in the signaling pathway.

Protocol for Western Blotting:

  • Cell Treatment: Treat cultured cells with N-[(5-methylthiophen-2-yl)methyl]butan-1-amine at various concentrations and time points.

  • Lysate Preparation: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Probe the membrane with primary antibodies specific for the target protein and downstream signaling components (e.g., phospho-specific antibodies).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the signal using a chemiluminescent substrate and image the blot.

3.1.2. Reporter Gene Assays

If the signaling pathway culminates in changes in gene expression, reporter gene assays can be used to quantify the transcriptional activity.

Protocol for Reporter Gene Assay:

  • Construct Transfection: Transfect cells with a plasmid containing a reporter gene (e.g., luciferase, GFP) under the control of a promoter that is regulated by the signaling pathway of interest.

  • Cell Treatment: Treat the transfected cells with N-[(5-methylthiophen-2-yl)methyl]butan-1-amine.

  • Signal Measurement: Measure the reporter gene expression (e.g., luminescence, fluorescence).

Cellular Phenotypic Assays

The final piece of the puzzle is to connect the molecular and cellular events to a relevant cellular phenotype. The choice of assay will depend on the function of the identified target and signaling pathway.

Table 2: Examples of Cellular Phenotypic Assays

Assay TypePrincipleExample Readout
Cell Viability/ProliferationMeasures the number of viable cells in a population.MTT, CellTiter-Glo
ApoptosisDetects markers of programmed cell death.Caspase activity, Annexin V staining
Cell Cycle AnalysisMeasures the distribution of cells in different phases of the cell cycle.Propidium iodide staining and flow cytometry
Cell Migration/InvasionMeasures the ability of cells to move through a membrane.Transwell assay, wound healing assay

Visualizing the MoA Elucidation Workflow

A clear visual representation of the workflow can aid in understanding the logical progression of experiments.

MoA_Workflow cluster_0 Phase 1: Target Identification cluster_0_1 In Silico Prediction cluster_0_2 Experimental Validation cluster_1 Phase 2: Cellular Mechanism cluster_2 Phase 3: MoA Hypothesis ligand_based Ligand-Based (Similarity Search) affinity_chrom Affinity Chromatography ligand_based->affinity_chrom Hypothesis structure_based Structure-Based (Reverse Docking) structure_based->affinity_chrom Hypothesis biophysical Biophysical Assays (SPR, ITC, MST) affinity_chrom->biophysical Validated Target pathway_analysis Downstream Pathway Analysis (Western Blot, Reporter Assays) biophysical->pathway_analysis Confirmed Interaction phenotypic_assays Cellular Phenotypic Assays (Viability, Apoptosis, etc.) pathway_analysis->phenotypic_assays Cellular Response moa_model Integrated Mechanism of Action Model pathway_analysis->moa_model Signaling Cascade phenotypic_assays->moa_model Phenotypic Outcome

Caption: A workflow for elucidating the mechanism of action of a novel compound.

Conclusion and Future Directions

The elucidation of a novel compound's mechanism of action is a complex but essential undertaking in drug discovery and development. This guide has provided a comprehensive and systematic framework for approaching this challenge, using N-[(5-methylthiophen-2-yl)methyl]butan-1-amine as a case study. By integrating in silico prediction with rigorous experimental validation, researchers can build a robust and well-supported MoA hypothesis.

Future work on N-[(5-methylthiophen-2-yl)methyl]butan-1-amine should focus on executing the described workflow to identify its molecular target(s) and elucidate its cellular effects. The insights gained from such studies will not only advance our understanding of this specific molecule but will also contribute to the broader knowledge of thiophene-based compounds in medicinal chemistry. The ultimate goal is to translate these fundamental discoveries into novel therapeutic strategies.

References

  • PubChem. National Center for Biotechnology Information. [Link]

  • ChEMBL. European Bioinformatics Institute. [Link]

  • Protein Data Bank (PDB). RCSB PDB. [Link]

  • Schrödinger Suite. Schrödinger, LLC. [Link]

  • Molecular Operating Environment (MOE). Chemical Computing Group ULC. [Link]

  • PharmMapper. [Link]

  • idTarget. [Link]

Foundational

biological activity of thiophene amine derivatives

An In-depth Technical Guide to the Biological Activity of Thiophene Amine Derivatives Abstract The thiophene ring, a five-membered sulfur-containing heterocycle, represents a "privileged scaffold" in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Thiophene Amine Derivatives

Abstract

The thiophene ring, a five-membered sulfur-containing heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including stability, lipophilicity, and an electron-rich aromatic system, facilitate favorable interactions with a multitude of biological targets.[1] When functionalized with amine groups, the resulting thiophene amine derivatives exhibit a remarkable breadth of biological activities, positioning them as a cornerstone for the development of novel therapeutics. This guide provides a comprehensive exploration of the multifaceted pharmacological landscape of these compounds, delving into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. We will examine the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide validated experimental protocols for researchers in the field of drug discovery and development.

Anticancer Activity: A Multi-Pronged Assault on Malignancy

Thiophene amine derivatives have emerged as potent anticancer agents that exert their effects through diverse mechanisms, often targeting critical cellular machinery involved in proliferation and survival.[2][3]

Mechanism: Inhibition of Tubulin Polymerization

The cellular cytoskeleton, composed of microtubules, is essential for maintaining cell structure and, critically, for forming the mitotic spindle during cell division.[4] Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. Certain aminobenzothiophene derivatives function as potent antimitotic agents by interfering with this process.

Causality of Action: These compounds bind to the colchicine site on β-tubulin.[5][6] This binding event prevents the polymerization of tubulin dimers into microtubules. The consequence is a destabilization of the microtubule network, leading to the arrest of the cell cycle in the G2/M phase, which ultimately triggers apoptosis (programmed cell death).[4][6] The 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene skeleton is a particularly effective pharmacophore for this activity.[5][7]

G cluster_0 Normal Cell Division (G2/M Phase) cluster_1 Intervention by Thiophene Amine Derivative Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Assembly Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Cell Division Cell Division Mitotic Spindle Formation->Cell Division Thiophene Thiophene Amine Derivative Tubulin Colchicine Binding Site on β-Tubulin Thiophene->Tubulin Binds to Block Tubulin->Block Polymerization Blocked Polymerization Blocked Block->Polymerization Blocked Inhibition G2/M Arrest G2/M Arrest Polymerization Blocked->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Workflow of Tubulin Polymerization Inhibition.

Mechanism: Kinase Inhibition

Signal transduction pathways governed by protein kinases are frequently dysregulated in cancer, leading to uncontrolled cell growth. The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is often overexpressed or mutated in various cancers.[8]

Causality of Action: Thiophene-pyrimidine derivatives have been specifically designed to function as EGFR inhibitors.[8] These molecules act as ATP-competitive inhibitors, occupying the kinase domain of the receptor and preventing its autophosphorylation and the subsequent activation of downstream pro-survival pathways like PI3K/Akt and MAPK. A significant advantage of some of these novel derivatives is their ability to overcome acquired resistance to first-generation EGFR inhibitors, particularly the T790M "gatekeeper" mutation.[8]

EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds P P EGFR->P Dimerization & Autophosphorylation Block Downstream Downstream Signaling (Proliferation, Survival) P->Downstream Thiophene Thiophene-Pyrimidine Derivative Thiophene->EGFR Inhibits Block->Downstream Pathway Blocked Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA₂ COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs Thiophene Thiophene Derivative Block_COX Thiophene->Block_COX Inhibits Block_LOX Thiophene->Block_LOX Inhibits Block_COX->COX Block_LOX->LOX

Caption: Inhibition of the Arachidonic Acid Cascade.

Activity in Neurodegenerative Disorders

The ability of thiophene derivatives to cross the blood-brain barrier makes them attractive candidates for targeting pathologies of the central nervous system, particularly Alzheimer's Disease (AD). [1]

Mechanism: Targeting Amyloid-β Aggregates

A pathological hallmark of AD is the aggregation of amyloid-β (Aβ) peptides into plaques in the brain. [9][10] Causality of Action: Specific fluorescent thiophene-based ligands have been developed as powerful tools to selectively bind to and visualize different forms of Aβ aggregates in brain tissue. [9][11]These compounds, often referred to as luminescent conjugated oligothiophenes (LCOs), can distinguish between different plaque morphologies (e.g., cored vs. diffuse plaques). This selectivity is crucial for understanding the progression of the disease and for developing diagnostic imaging agents. The binding properties and fluorescence characteristics are highly dependent on the specific chemical structure of the thiophene ligand. [9][10]

Mechanism: Enzyme Inhibition

Beyond imaging, thiophene derivatives also show therapeutic potential through enzyme inhibition. Derivatives have been identified as selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B). [1]The inhibition of MAO-B increases the levels of dopamine in the brain and reduces oxidative stress, a mechanism relevant to both Parkinson's and Alzheimer's diseases.

G cluster_0 AD Brain Tissue Plaque1 Diffuse Aβ Plaque Detection1 Microscopy/ Spectroscopy Plaque1->Detection1 Spectral Signature A Plaque2 Cored Aβ Plaque Detection2 Microscopy/ Spectroscopy Plaque2->Detection2 Spectral Signature B ThiopheneLigand Fluorescent Thiophene Ligand ThiopheneLigand->Plaque1 Binds & Fluoresces ThiopheneLigand->Plaque2 Binds & Fluoresces Analysis Differential Diagnosis & Pathology Staging Detection1->Analysis Detection2->Analysis

Caption: Workflow for Aβ Plaque Detection using Thiophene Ligands.

Conclusion and Future Directions

Thiophene amine derivatives constitute a remarkably versatile and pharmacologically significant class of compounds. Their structural malleability allows for fine-tuning of their activity against a wide array of biological targets, leading to potent anticancer, antimicrobial, anti-inflammatory, and neuro-active agents. The field-proven success of these derivatives in preclinical studies underscores their immense potential. Future research should focus on optimizing their pharmacokinetic and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles to bridge the gap between promising preclinical discoveries and clinical utility. Furthermore, the application of computational chemistry and machine learning will undoubtedly accelerate the discovery of next-generation thiophene amine-based drugs with enhanced efficacy and selectivity. [24][25]

References

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  • Title: Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide - Taylor & Francis Online Source: Taylor & Francis Online URL: [Link]

  • Title: Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate Source: BMC Chemistry URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide Source: Future Medicinal Chemistry URL: [Link]

  • Title: Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed Source: PubMed URL: [Link]

  • Title: Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization | Scilit Source: Scilit URL: [Link]

  • Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH Source: National Institutes of Health URL: [Link]

  • Title: Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers | ACS Omega Source: ACS Publications URL: [Link]

  • Title: Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases - MDPI Source: MDPI URL: [Link]

  • Title: Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Thiophene-Based Optical Ligands That Selectively Detect Aβ Pathology in Alzheimer's Disease - PubMed Source: PubMed URL: [Link]

  • Title: Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - Frontiers Source: Frontiers URL: [Link]

  • Title: Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC - PubMed Central Source: National Institutes of Health URL: [Link]

  • Title: Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC - PubMed Central Source: National Institutes of Health URL: [Link]

  • Title: Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - NIH Source: National Institutes of Health URL: [Link]

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  • Title: Synthesis and biological evaluation of 2-and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - sfera Source: Sfera UAB URL: [Link]

  • Title: Thiophene-Based Compounds | Encyclopedia MDPI Source: MDPI URL: [Link]

  • Title: Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed Source: PubMed URL: [Link]

  • Title: Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - MDPI Source: MDPI URL: [Link]

  • Title: Synthesis, Structural Determination, Docking Study and Bioactivity of Novel Thiophene Derivatives - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed Central Source: National Institutes of Health URL: [Link]

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  • Title: A Review on Anticancer Activities of Thiophene and Its Analogs - OUCI Source: OUCI URL: [Link]

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Exploratory

An In-Depth Technical Guide to N-[(5-methylthiophen-2-yl)methyl]butan-1-amine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine, a secondary amine incorporating a substit...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine, a secondary amine incorporating a substituted thiophene moiety. Thiophene derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This document details the compound's chemical identity, including its IUPAC name and structure. A robust, step-by-step protocol for its synthesis via reductive amination is presented, grounded in established chemical principles. Furthermore, this guide outlines the expected analytical characterization of the molecule, with a focus on 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Finally, potential applications, particularly in the realm of antimicrobial research, are discussed based on the known biological activities of structurally related compounds. Safety and handling precautions are also addressed to ensure its proper use in a laboratory setting.

Chemical Identity and Structure

  • IUPAC Name: N-[(5-methylthiophen-2-yl)methyl]butan-1-amine

  • Synonyms: 2-Thiophenemethanamine, N-butyl-5-methyl-; N-[(5-Methyl-2-thienyl)methyl]butan-1-amine

  • CAS Number: 893611-64-8

  • Molecular Formula: C₁₀H₁₇NS

  • Molecular Weight: 183.31 g/mol

Chemical Structure

The structure of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine consists of a central secondary amine nitrogen atom. This nitrogen is bonded to a butyl group and a methyl group attached to a thiophene ring at the 2-position. The thiophene ring itself is substituted with a methyl group at the 5-position.

Table 1: Physicochemical Properties

PropertyValue
Boiling Point 249.6°C at 760 mmHg
Density 0.983 g/cm³
Refractive Index 1.518
Flash Point 104.7°C

Synthesis of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine

The most direct and efficient method for the synthesis of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine is the reductive amination of 5-methylthiophene-2-carboxaldehyde with butan-1-amine. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation due to its mildness and high selectivity for imines over aldehydes.[1][2]

Reaction Scheme

Reductive Amination aldehyde 5-methylthiophene-2-carboxaldehyde imine Intermediate Imine aldehyde->imine amine Butan-1-amine amine->imine reagent NaBH(OAc)₃ Dichloromethane (DCM) product N-[(5-methylthiophen-2-yl)methyl]butan-1-amine imine->product Reduction

Caption: Reductive amination of 5-methylthiophene-2-carboxaldehyde.

Experimental Protocol

Materials:

  • 5-methylthiophene-2-carboxaldehyde

  • Butan-1-amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-methylthiophene-2-carboxaldehyde (1.0 equivalent).

  • Dissolve the aldehyde in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Add butan-1-amine (1.1 equivalents) to the solution and stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution. The addition may cause some effervescence.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with two additional portions of DCM.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-[(5-methylthiophen-2-yl)methyl]butan-1-amine.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of the synthesized compound. The expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) are detailed below.

¹H NMR Spectroscopy (Predicted):

  • Thiophene Ring Protons: Two doublets are expected in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the two protons on the thiophene ring.

  • Methylene Protons (Thiophene-CH₂-N): A singlet or a multiplet around δ 3.7-4.0 ppm is anticipated for the two protons of the methylene group adjacent to the thiophene ring and the nitrogen atom.

  • Methylene Protons (N-CH₂-CH₂): A triplet around δ 2.5-2.8 ppm is expected for the two protons of the methylene group of the butyl chain attached to the nitrogen.

  • Methyl Protons (Thiophene-CH₃): A singlet around δ 2.4-2.5 ppm corresponding to the three protons of the methyl group on the thiophene ring.

  • Alkyl Chain Protons (CH₂-CH₂-CH₃): Multiplets in the upfield region (δ 1.3-1.6 ppm and δ 0.8-1.0 ppm) for the remaining methylene and methyl protons of the butyl group.

  • Amine Proton (N-H): A broad singlet that can appear over a wide range of chemical shifts (δ 0.5-5.0 ppm) and may be exchangeable with D₂O.[3]

¹³C NMR Spectroscopy (Predicted):

  • Thiophene Ring Carbons: Four signals are expected in the aromatic region (δ 120-150 ppm) for the carbons of the thiophene ring.

  • Methylene Carbon (Thiophene-CH₂-N): A signal around δ 45-55 ppm for the methylene carbon adjacent to the thiophene ring and nitrogen.

  • Methylene Carbon (N-CH₂-CH₂): A signal around δ 40-50 ppm for the methylene carbon of the butyl chain attached to the nitrogen.

  • Alkyl Chain Carbons (CH₂-CH₂-CH₃): Signals in the upfield region (δ 10-35 ppm) for the remaining carbons of the butyl chain.

  • Methyl Carbon (Thiophene-CH₃): A signal around δ 15 ppm for the methyl carbon on the thiophene ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For N-[(5-methylthiophen-2-yl)methyl]butan-1-amine (C₁₀H₁₇NS), the expected exact mass of the molecular ion [M]⁺ would be approximately 183.1136. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:

  • N-H Stretch: A weak to medium absorption band around 3300-3500 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorption bands in the range of 2850-2960 cm⁻¹.

  • C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

  • C=C Stretch (Thiophene): Absorption bands in the region of 1500-1600 cm⁻¹.

  • C-N Stretch: An absorption band around 1000-1250 cm⁻¹.

Potential Applications and Biological Activity

Thiophene-containing compounds are known to exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery.[4][5]

Antimicrobial Activity

Numerous studies have demonstrated the antibacterial and antifungal properties of various thiophene derivatives.[4][5][6][7][8] The presence of the thiophene ring is often associated with the ability to interfere with microbial growth. The specific substitution pattern on the thiophene ring and the nature of the side chains can significantly influence the antimicrobial spectrum and potency. N-[(5-methylthiophen-2-yl)methyl]butan-1-amine, as a member of this class, warrants investigation for its potential as an antimicrobial agent against a panel of clinically relevant bacteria and fungi.

Other Pharmacological Activities

Structurally related N-alkyl thiophenemethanamines and benzo[b]thiophene derivatives have been explored for various pharmacological applications, including their use as antimycotic agents and their interaction with serotonin (5-HT) receptors.[9][10] The lipophilic nature of the butyl group and the thiophene moiety may facilitate passage through biological membranes, a desirable property for drug candidates.

Safety and Handling

As with any chemical compound, N-[(5-methylthiophen-2-yl)methyl]butan-1-amine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust, fumes, gas, mist, vapors, or spray.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

This technical guide provides a foundational understanding of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine for researchers and drug development professionals. The detailed synthetic protocol via reductive amination offers a practical approach for its preparation. The outlined characterization methods will aid in its unambiguous identification and purity assessment. Based on the established biological activities of related thiophene derivatives, this compound represents a molecule of interest for further investigation, particularly in the field of antimicrobial drug discovery.

References

  • Organic Chemistry Portal. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Available from: [Link]

  • Frontiers in Microbiology. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram-negative bacteria. Available from: [Link]

  • Roman, G. (2022). Thiophene-containing compounds with antimicrobial activity. Archiv der Pharmazie, 355(6), e2100462. Available from: [Link]

  • Organic Syntheses. (various dates). Organic Syntheses Procedure. Available from: [Link]

  • Miró-Canturri, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram-negative bacteria. Frontiers in Microbiology, 15. Available from: [Link]

  • Al-Abdullah, E. S., et al. (2019). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Molecules, 24(1), 159. Available from: [Link]

  • Myers, A. (n.d.). Reductive Amination. Chem 115. Available from: [Link]

  • El-Sayed, N. F., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(3), 169-184. Available from: [Link]

  • Chapman, N. B., et al. (1969). Pharmacologically active benzo[b]thiophen derivatives. Part IV. 5- and 6-Alkyl derivatives with an N-alkyl-N-(2-chloroethyl)aminomethyl group in the 3-position. Journal of the Chemical Society C: Organic, 1612-1616. Available from: [Link]

  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Available from: [Link]

  • Iraqi Academic Scientific Journals. (2024). Simple and Convenient Procedure for the Synthesis of 2-(3-(tert-Butoxycarbonylamino)propyl)-5-methylthiophen. Available from: [Link]

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  • Thompson, A., et al. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Synlett. Available from: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available from: [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

  • Organic Syntheses. (n.d.). 2-thiophenethiol. Available from: [Link]

  • IntechOpen. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available from: [Link]

  • Supplementary Information. (n.d.). Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. Available from: [Link]

  • Nussbaumer, P., et al. (1991). Synthesis and structure-activity relationships of benzo[b]thienylallylamine antimycotics. Journal of Medicinal Chemistry, 34(1), 65-73. Available from: [Link]

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Foundational

An In-depth Technical Guide to 1-(5-Methylthiophen-2-yl)ethylamine (CAS 1019499-01-4) and its Analogs: A Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Versatile Thiophene-Based Scaffold The compound identified by CAS number 1019499-01-4, chemically known as amine, represents a key...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Thiophene-Based Scaffold

The compound identified by CAS number 1019499-01-4, chemically known as amine, represents a key structural motif in the landscape of medicinal chemistry. While detailed public data on this specific molecule remains limited, its constituent parts—a substituted thiophene ring and an ethylamine side chain—are hallmarks of numerous biologically active agents. This guide provides a comprehensive technical overview of this compound, not as an isolated entity, but as a representative of a promising class of molecules. We will delve into its known properties, extrapolate potential synthetic routes and biological applications based on the rich chemistry of thiophene derivatives, and provide actionable protocols for researchers in the field.

The thiophene ring is a privileged scaffold in drug development, recognized for its ability to mimic a phenyl ring while offering distinct electronic properties and metabolic profiles.[1][2][3] Its presence in numerous FDA-approved drugs underscores its therapeutic importance.[1][2] The ethylamine side chain is a common feature in many neurotransmitter-like molecules, often conferring interaction with aminergic G-protein coupled receptors (GPCRs) and transporters. The combination of these two moieties in amine suggests a potential for neurological, anti-inflammatory, or antimicrobial applications.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of a compound is the bedrock of any research endeavor. The key identifiers and physicochemical characteristics of amine are summarized below.

PropertyValueSource
CAS Number 1019499-01-4N/A
IUPAC Name N-[1-(5-methylthiophen-2-yl)ethyl]propan-2-amine[4]
Molecular Formula C₁₀H₁₇NSN/A
Molecular Weight 183.31 g/mol N/A
Canonical SMILES CC(C)NC(C)C1=CC=C(C)S1N/A

Synthetic Pathways: A Roadmap for Analogs

Proposed Synthetic Workflow: Reductive Amination

This workflow outlines a general procedure for the synthesis of amine and its analogs, starting from the corresponding ketone.

G Ketone 1-(5-Methylthiophen-2-yl)ethan-1-one Imine Intermediate Imine Ketone->Imine Condensation Isopropylamine Isopropylamine Isopropylamine->Imine Product 1-(5-Methylthiophen-2-yl)ethylamine Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₄) ReducingAgent->Product Purification Purification (e.g., Column Chromatography) Product->Purification Solvent Solvent (e.g., Dichloromethane, Methanol) Solvent->Imine Solvent->Product

Caption: Proposed synthetic workflow for the target compound via reductive amination.

Detailed Experimental Protocol (Representative)
  • Imine Formation: To a solution of 1-(5-methylthiophen-2-yl)ethan-1-one (1.0 eq) in a suitable solvent such as dichloromethane or methanol, add isopropylamine (1.2 eq). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Once imine formation is complete, the reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium borohydride (NaBH₄) (1.5 eq), is added portion-wise to the reaction mixture. The reaction is then stirred for a further 4-12 hours at room temperature.

  • Work-up: Upon completion of the reaction, the mixture is quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amine.

Potential Biological and Pharmacological Activity: An Emerging Landscape

The true value of a chemical scaffold lies in its potential for biological activity. Thiophene derivatives have demonstrated a wide array of pharmacological effects, offering a fertile ground for the discovery of novel therapeutics.[3][5][6]

Anticipated Therapeutic Areas
  • Anticancer: Numerous thiophene-containing molecules have been investigated for their anticancer properties, acting through various mechanisms such as kinase inhibition, tubulin polymerization inhibition, and induction of apoptosis.[7]

  • Antimicrobial and Antifungal: The thiophene nucleus is a key component of several antimicrobial and antifungal agents.[8][9]

  • Anti-inflammatory: Thiophene derivatives have been explored as anti-inflammatory agents, often targeting enzymes involved in the inflammatory cascade.[3]

  • Neurological Disorders: The structural similarity of the ethylamine side chain to neurotransmitters suggests potential applications in treating neurological and psychiatric disorders.

Experimental Evaluation of Biological Activity

To elucidate the biological profile of amine or its novel analogs, a tiered screening approach is recommended.

Workflow for Biological Screening

G Compound Test Compound (1-(5-Methylthiophen-2-yl)ethylamine or Analog) Cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Compound->Cytotoxicity TargetScreen Primary Target-Based Screening (e.g., Kinase Panel, GPCR Binding) Compound->TargetScreen PhenotypicScreen Phenotypic Screening (e.g., Antimicrobial MIC, Anti-inflammatory Assay) Compound->PhenotypicScreen HitValidation Hit Validation and Dose-Response TargetScreen->HitValidation PhenotypicScreen->HitValidation LeadOptimization Lead Optimization HitValidation->LeadOptimization

Caption: A general workflow for the biological evaluation of novel thiophene derivatives.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a standard method for assessing the cytotoxic effects of a compound on cancer cell lines, a crucial first step in anticancer drug discovery.[7]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion and Future Directions

amine (CAS 1019499-01-4) serves as a compelling starting point for medicinal chemistry campaigns. While specific biological data on this molecule is sparse, its structural components are well-validated in the realm of drug discovery. The synthetic accessibility and the diverse pharmacological potential of the thiophene scaffold make this and related compounds attractive for the development of novel therapeutics. Future research should focus on the synthesis of a library of analogs with modifications to the thiophene ring and the amine substituent, followed by systematic biological screening to uncover their therapeutic potential.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information. [Link]

  • Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. ResearchGate. [Link]

  • Therapeutic Potential of Thiophene Compounds: A Mini-Review. National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Evaluation of Substituted Thiophene Derivatives. National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. ResearchGate. [Link]

  • Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate. [Link]

  • Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. ResearchGate. [Link]

  • amine (CAS No. 1019499-01-4) Suppliers. ChemicalRegister.com. [Link]

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Exploratory

Spectral Analysis of N-Alkylated Thiophene Compounds: An In-depth Technical Guide

Introduction N-alkylated thiophene compounds represent a pivotal class of heterocyclic molecules, garnering significant attention across diverse scientific disciplines, particularly in drug development and materials scie...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-alkylated thiophene compounds represent a pivotal class of heterocyclic molecules, garnering significant attention across diverse scientific disciplines, particularly in drug development and materials science. Their unique electronic properties and amenability to structural modification make them valuable scaffolds for novel therapeutic agents and functional organic materials. The introduction of an alkyl group directly onto the nitrogen atom of a thiophene-containing system can profoundly influence its solubility, stability, and biological activity. Consequently, the precise and unambiguous characterization of these molecules is paramount. This guide provides a comprehensive overview of the core spectral analysis techniques employed to elucidate the structure and properties of N-alkylated thiophene compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and informative technique for determining the molecular structure of N-alkylated thiophene compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

¹H and ¹³C NMR: Deciphering the Molecular Skeleton

The chemical shift (δ) in NMR is highly sensitive to the electronic environment of a nucleus. In N-alkylated thiophene compounds, the presence of a positive charge on the heteroatom (in the case of thiophenium salts) or the direct attachment of an alkyl group to a nitrogen within a larger thiophene-containing system significantly influences the electron density distribution, leading to characteristic chemical shifts.

While specific data for a wide range of N-alkylated thiophenes is dispersed, extensive studies on the analogous S-alkylated tetrahydrothiophenium salts provide a robust model for understanding the expected spectral features.[1][2] The principles of electron-withdrawing effects from a positively charged heteroatom are directly comparable.

Key Insights for Spectral Interpretation:

  • Protons adjacent to the heteroatom (α-protons): These protons are the most deshielded due to the inductive effect of the positively charged nitrogen or the electronegativity of the nitrogen atom, and therefore resonate at a higher chemical shift (downfield) compared to other ring protons.

  • Protons on the N-alkyl group: The chemical shifts of these protons are also influenced by their proximity to the nitrogen atom. The protons on the carbon directly attached to the nitrogen (N-CH₂) will appear further downfield than those further down the alkyl chain.

  • ¹³C Chemical Shifts: Similar to ¹H NMR, the carbon atoms directly bonded to the nitrogen (α-carbons) are significantly deshielded and appear at a higher chemical shift in the ¹³C NMR spectrum.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Alkylated Thiophenium-like Structures (modeled on S-alkylated tetrahydrothiophenium salts)

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Rationale for Chemical Shift
α-H (ring)3.0 - 4.045 - 55Strong deshielding due to proximity to the positively charged heteroatom.
β-H (ring)2.0 - 3.025 - 35Less deshielded than α-protons but still influenced by the heteroatom.
N/S-CH₃2.5 - 3.520 - 30Deshielded by the adjacent heteroatom.
N/S-CH₂-R3.0 - 4.040 - 50Deshielded by the adjacent heteroatom.
Alkyl Chain (further from N/S)0.8 - 1.810 - 30Typical aliphatic chemical shifts, with decreasing influence from the heteroatom.

Note: These are approximate ranges and can vary based on the specific substitution pattern, solvent, and counter-ion.

2D NMR Techniques: Assembling the Connectivity Puzzle

While 1D NMR provides information on the types of protons and carbons present, 2D NMR experiments are indispensable for establishing the connectivity between them.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). Cross-peaks in a COSY spectrum reveal ¹H-¹H spin-spin coupling networks, allowing for the tracing of proton connectivity throughout the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon to which it is directly attached. This is a crucial step in assigning carbon resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This experiment is vital for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons).

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the N-alkylated thiophene compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.

    • Ensure the solution is homogenous and free of any particulate matter.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Acquire a proton-decoupled 1D ¹³C NMR spectrum.

    • If necessary, acquire 2D spectra (COSY, HSQC, HMBC) to resolve structural ambiguities.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Workflow for NMR-based Structural Elucidation

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_2d 2D NMR (if needed) Sample N-Alkylated Thiophene Compound Solvent Deuterated Solvent Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec H1_NMR 1D ¹H NMR NMR_Spec->H1_NMR C13_NMR 1D ¹³C NMR NMR_Spec->C13_NMR COSY COSY NMR_Spec->COSY HSQC HSQC NMR_Spec->HSQC HMBC HMBC NMR_Spec->HMBC Processing Fourier Transform, Phasing, Calibration H1_NMR->Processing C13_NMR->Processing Integration Integration Processing->Integration Structure_Det Structure Determination Integration->Structure_Det COSY->Structure_Det HSQC->Structure_Det HMBC->Structure_Det

Caption: Workflow for NMR-based structural elucidation of N-alkylated thiophene compounds.

UV-Visible Absorption and Fluorescence Spectroscopy: Probing the Electronic Landscape

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are powerful techniques for investigating the electronic properties of N-alkylated thiophene compounds. These methods provide insights into the electronic transitions within the molecule and how they are influenced by the molecular structure and environment.

Principles and Causality of Experimental Choices

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from the ground state to higher energy excited states. Fluorescence spectroscopy measures the emission of light as the molecule relaxes from an excited state back to the ground state.

The position (λ_max) and intensity (molar absorptivity, ε) of absorption bands, as well as the emission wavelength and quantum yield (Φ_F) of fluorescence, are highly dependent on the extent of π-conjugation in the molecule. N-alkylation can influence these properties by:

  • Altering the electronic nature of the thiophene ring: The introduction of a positive charge or an electron-donating/withdrawing group attached to the nitrogen can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Inducing steric effects: The size of the N-alkyl group can affect the planarity of the thiophene ring system, which in turn influences the degree of π-conjugation.[3]

The choice of solvent is a critical experimental parameter, as the polarity of the solvent can affect the energy levels of the ground and excited states, leading to shifts in the absorption and emission maxima (solvatochromism).[4]

Table 2: Representative Photophysical Data for Thiophene Derivatives

Compound Type λ_abs (nm) λ_em (nm) Quantum Yield (Φ_F) Key Influencing Factors
Simple Thiophene~230Non-emissive~0Limited π-conjugation.
Oligothiophenes300 - 450400 - 5500.1 - 0.5Increased conjugation length leads to red-shifted absorption and emission.[3]
Thiophene-based Dyes400 - 600500 - 700VariablePresence of donor-acceptor groups significantly influences electronic transitions.[5][6]
N-Alkylated Benzophenothiazines640 - 680660 - 7000.03 - 0.06Extended π-system and N-alkylation influence NIR absorption and emission.[7]

Note: These are representative values and are highly dependent on the specific molecular structure and solvent.

Experimental Protocols

2.2.1. UV-Visible Absorption Spectroscopy

  • Sample Preparation:

    • Prepare a stock solution of the N-alkylated thiophene compound of known concentration in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, dichloromethane).

    • Prepare a series of dilutions to determine an appropriate concentration where the absorbance at λ_max is within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Select the desired wavelength range for scanning.

  • Data Acquisition:

    • Fill a clean cuvette with the pure solvent to be used as a blank.

    • Record a baseline spectrum with the blank.

    • Rinse the cuvette with the sample solution and then fill it with the sample.

    • Record the absorption spectrum of the sample.

2.2.2. Fluorescence Spectroscopy

  • Sample Preparation:

    • Prepare a dilute solution of the compound in a suitable solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to warm up.

    • Set the excitation wavelength (usually the λ_max from the absorption spectrum).

    • Set the range for the emission scan, starting from a wavelength slightly longer than the excitation wavelength.

  • Data Acquisition:

    • Record the fluorescence emission spectrum of a blank (pure solvent).

    • Record the fluorescence emission spectrum of the sample.

    • If determining the quantum yield, a standard with a known quantum yield is measured under identical conditions.

Structure-Property Relationship in Photophysics

Photophysics cluster_structure Molecular Structure cluster_properties Photophysical Properties Conjugation π-Conjugation Length Absorption Absorption (λ_max, ε) Conjugation->Absorption Longer -> Red Shift Emission Emission (λ_em, Φ_F) Conjugation->Emission Longer -> Red Shift Substituents N-Alkyl Group & Other Substituents Substituents->Absorption Donor/Acceptor Effects Substituents->Emission Influences Φ_F Planarity Molecular Planarity Planarity->Absorption More Planar -> Higher ε Stokes Stokes Shift Absorption->Stokes Emission->Stokes Fragmentation M Molecular Ion [M]⁺ F1 Fragment 1 [M - R•]⁺ M->F1 α-Cleavage F2 Fragment 2 [M - Alkene]⁺ M->F2 Rearrangement F3 Fragment 3 [Ring Fragment]⁺ M->F3 Ring Cleavage

Sources

Foundational

The Rising Therapeutic Tide: A Technical Guide to 5-Methylthiophene Derivatives in Drug Discovery

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer both versatility and potent biological activity is perpetual. Among the privileged structures in medicin...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer both versatility and potent biological activity is perpetual. Among the privileged structures in medicinal chemistry, the thiophene ring has consistently demonstrated its value. This guide delves into a specific, highly promising subclass: 5-methylthiophene derivatives. The strategic addition of a methyl group at the 5-position of the thiophene ring profoundly influences the molecule's electronic and steric properties, unlocking a remarkable spectrum of therapeutic applications. This document provides an in-depth exploration of the synthesis, mechanisms of action, and structure-activity relationships of 5-methylthiophene derivatives in key therapeutic areas, offering field-proven insights for their rational design and development.

The 5-Methylthiophene Core: A Gateway to Therapeutic Innovation

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a bioisostere of the benzene ring, capable of engaging with a wide array of biological targets. The introduction of a methyl group at the 5-position, creating the 5-methylthiophene scaffold, is a critical design element. This seemingly simple modification imparts several advantageous properties:

  • Enhanced Lipophilicity: The methyl group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and reach intracellular targets.

  • Modulated Electronic Profile: The electron-donating nature of the methyl group can influence the reactivity and binding interactions of the thiophene ring.

  • Steric Influence: The methyl group can provide a crucial steric anchor, orienting the molecule within a binding pocket to optimize interactions with key residues.

These fundamental characteristics have propelled the exploration of 5-methylthiophene derivatives across a multitude of therapeutic landscapes.

Anticancer Applications: Targeting the Malignant Machinery

5-Methylthiophene derivatives have emerged as a formidable class of anticancer agents, demonstrating efficacy against a range of cancer cell lines through diverse mechanisms of action.[1][2]

Mechanism of Action: A Multi-pronged Assault on Cancer

The anticancer activity of 5-methylthiophene derivatives is often attributed to their ability to interfere with critical cellular processes essential for tumor growth and survival. Key mechanisms include:

  • Kinase Inhibition: Many 5-methylthiophene derivatives act as potent inhibitors of various protein kinases that are often dysregulated in cancer. These include Cyclin-Dependent Kinases (CDKs), which control cell cycle progression, and receptor tyrosine kinases like VEGFR, which are crucial for angiogenesis.[3][4][5]

  • Disruption of Microtubule Dynamics: Certain derivatives interfere with the polymerization of tubulin, a key component of the cytoskeleton.[6][7] This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).

  • Induction of Apoptosis: Beyond cell cycle arrest, these compounds can directly induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family.[4][8]

Prominent Anticancer 5-Methylthiophene Derivatives

The following table summarizes the cytotoxic activity of selected 5-methylthiophene derivatives against various cancer cell lines, highlighting their potential as therapeutic candidates.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Thiophene Carboxamide (2b)CarboxamideHep3B (Liver Cancer)5.46[1][8]
Thiophene Carboxamide (2e)CarboxamideHep3B (Liver Cancer)12.58[1][8]
Thienopyrimidine (3b)ThienopyrimidineHepG2 (Liver Cancer)More potent than 5-FU[8]
Thienopyrimidine (3g)ThienopyrimidineHepG2 (Liver Cancer)More potent than 5-FU[8]
SB-200Thiophene DerivativeMCF-7 (Breast Cancer)<30[6]
Compound 480Fused ThiopheneHeLa (Cervical Cancer)12.61
Compound 471Fused ThiopheneHep G2 (Liver Cancer)13.34
Structure-Activity Relationship (SAR) Insights

The anticancer potency of 5-methylthiophene derivatives is intricately linked to the nature and position of substituents on the thiophene ring and associated moieties. Key SAR observations include:

  • The Role of the 5-Methyl Group: The presence of the 5-methyl group is often crucial for potent activity, likely by enhancing binding affinity through hydrophobic interactions within the target protein's active site.

  • Substituents on Appended Rings: For derivatives containing additional aromatic or heterocyclic rings, the nature of substituents on these rings significantly impacts activity. For instance, in some series, electron-donating groups on an attached phenyl ring enhance cytotoxicity, while electron-withdrawing groups diminish it.[3]

  • Amide and Carboxamide Linkers: The presence of amide or carboxamide functionalities is a common feature in many active compounds, suggesting their importance in forming key hydrogen bond interactions with target proteins.[1]

Kinase_Inhibition_Pathway cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) Growth_Factor->RTK Binds and Activates Kinase_A Downstream Kinase 1 (e.g., RAF) RTK->Kinase_A Phosphorylates Kinase_B Downstream Kinase 2 (e.g., MEK) Kinase_A->Kinase_B Phosphorylates Kinase_C Downstream Kinase 3 (e.g., ERK) Kinase_B->Kinase_C Phosphorylates Transcription_Factors Transcription Factors Kinase_C->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Transcription_Factors->Gene_Expression Promotes 5_Me_Thiophene 5-Methylthiophene Derivative 5_Me_Thiophene->RTK Inhibits

Signaling pathway of Receptor Tyrosine Kinase (RTK) inhibition by 5-methylthiophene derivatives.

Anti-inflammatory Applications: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents with improved safety profiles is a critical area of research. 5-methylthiophene derivatives have demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade.[5]

Mechanism of Action: Targeting COX and LOX Enzymes

The anti-inflammatory effects of many 5-methylthiophene derivatives are mediated by their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[9][10]

  • COX Inhibition: These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Some 5-methylthiophene derivatives exhibit selective inhibition of COX-2, the inducible isoform that is upregulated during inflammation, which may lead to a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[11]

  • LOX Inhibition: 5-lipoxygenase (5-LOX) is involved in the production of leukotrienes, another class of potent inflammatory mediators. Dual inhibition of both COX and 5-LOX pathways is a particularly attractive strategy for developing broad-spectrum anti-inflammatory drugs.[12][13][14]

Prominent Anti-inflammatory 5-Methylthiophene Derivatives

The following table presents the inhibitory activities of selected 5-methylthiophene derivatives against COX and LOX enzymes.

Compound IDTarget EnzymeIC50 (µM)Reference
Compound 1 (Filali et al.)5-LOX29.2[15]
Compound 5b (El-Gohary et al.)COX-25.45[11]
Compound 5b (El-Gohary et al.)5-LOX4.33[11]
Thiophene pyrazole hybrid (29a-d)COX-20.31 - 1.40[15]
Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of 5-methylthiophene derivatives is influenced by specific structural features:

  • Methyl and Methoxy Groups: The presence of methyl and methoxy substituents on the thiophene ring or associated aromatic moieties has been linked to potent 5-LOX inhibitory activity.[15]

  • Acidic and Amide Moieties: The incorporation of carboxylic acid, ester, or amide groups is a common strategy in the design of NSAIDs, as these groups can mimic the arachidonic acid substrate and interact with the active sites of COX and LOX enzymes.[5]

  • Hybrid Molecules: The creation of hybrid molecules that combine the 5-methylthiophene scaffold with other known anti-inflammatory pharmacophores, such as pyrazole, has led to the development of potent dual COX/LOX inhibitors.[14]

Inflammatory_Cascade_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes LOX_Enzymes 5-LOX Arachidonic_Acid->LOX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Leukotrienes Leukotrienes LOX_Enzymes->Leukotrienes Inflammation Inflammation (Pain, Swelling, Redness) Prostaglandins->Inflammation Leukotrienes->Inflammation 5_Me_Thiophene 5-Methylthiophene Derivative 5_Me_Thiophene->COX_Enzymes Inhibits 5_Me_Thiophene->LOX_Enzymes Inhibits

Inhibition of the inflammatory cascade by dual-acting 5-methylthiophene derivatives.

Antimicrobial Applications: Combating Pathogenic Threats

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. 5-Methylthiophene derivatives have shown significant promise in this area, with activity against a broad spectrum of bacteria and fungi.[16][17]

Mechanism of Action: Disrupting Microbial Viability

The precise mechanisms of action for many antimicrobial 5-methylthiophene derivatives are still under investigation, but several potential modes of action have been proposed:

  • Membrane Disruption: Some derivatives may exert their effects by disrupting the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.[18]

  • Enzyme Inhibition: These compounds may inhibit essential microbial enzymes involved in processes such as cell wall synthesis, DNA replication, or protein synthesis.

  • Nitric Oxide Release: In the case of certain nitro-substituted 5-methylthiophenes, it is believed that they are activated by microbial enzymes to release nitric oxide, a reactive species that is toxic to the pathogen.

Prominent Antimicrobial 5-Methylthiophene Derivatives

The following table summarizes the antimicrobial activity of selected 5-methylthiophene derivatives against various pathogenic microorganisms.

Compound IDMicroorganismActivity MetricValueReference
Compound 7bS. pneumoniae, B. subtilis, P. aeruginosa, E. coliComparable to ampicillin and gentamicin-[16][17]
Compound 8S. pneumoniae, B. subtilis, P. aeruginosa, E. coliComparable to ampicillin and gentamicin-[16][17]
Compound 3Aspergillus fumigatusPotent activity-[16][17]
Compound 5aStaphylococcus aureus, Staphylococcus epidermidisImproved potency over parent quinolones-
Thiophene derivative 4Colistin-resistant A. baumanniiMIC5016 mg/L[16][18]
Thiophene derivative 4Colistin-resistant E. coliMIC508 mg/L[16][18]
Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of 5-methylthiophene derivatives is highly dependent on their substitution patterns:

  • Side Chain Modifications: Changes in the substituents at the 2-position of the thiophene ring have been shown to significantly affect biological activity. For example, the introduction of pyridine-containing side chains has been associated with excellent antimicrobial activity.[17]

  • Hybridization with Known Antimicrobials: The conjugation of 5-methylthiophene moieties with established antimicrobial agents, such as quinolones, has led to hybrid compounds with enhanced potency, particularly against drug-resistant strains.

  • Lipophilicity and Charge: The overall lipophilicity and charge distribution of the molecule play a crucial role in its ability to penetrate the microbial cell envelope and interact with its target.

Experimental Protocols

To facilitate further research and development in this promising area, detailed experimental protocols for the synthesis and evaluation of 5-methylthiophene derivatives are provided below.

Synthesis of 5-Acetyl-2-amino-4-methylthiophene-3-carboxylate Derivatives (Gewald Reaction)

The Gewald reaction is a versatile and widely used method for the synthesis of substituted 2-aminothiophenes.

Materials:

  • Ethyl cyanoacetate

  • Acetylacetone

  • Elemental sulfur

  • Diethylamine

  • Ethanol

  • N-substituted α-chloroacetanilides

  • 1,4-Dioxane

  • Triethylamine

Procedure:

  • To a stirred mixture of ethyl cyanoacetate (0.05 mol) and acetylacetone (0.05 mol) at room temperature, add elemental sulfur (0.06 mol).

  • Slowly add diethylamine (0.05 mol) dropwise to the heterogeneous mixture.

  • Stir the reaction mixture at 40-50°C for 4 hours.

  • Allow the mixture to stand at room temperature overnight.

  • The resulting intermediate, ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, can be isolated and purified.

  • For the synthesis of N-substituted derivatives, dissolve the intermediate (0.05 mol) and the appropriate N-substituted α-chloroacetanilide (0.05 mol) in 1,4-dioxane (15 mL).

  • Add triethylamine (0.005 mol) and reflux the reaction mixture for 2 hours.

  • After cooling, the product can be isolated by precipitation, filtration, and recrystallization.

Gewald_Synthesis_Workflow Start Start: Reactants Step1 Mix Ethyl Cyanoacetate, Acetylacetone, and Sulfur Start->Step1 Step2 Add Diethylamine (Base Catalyst) Step1->Step2 Step3 Heat and Stir (40-50°C, 4h) Step2->Step3 Step4 Intermediate Formation: 2-Aminothiophene Derivative Step3->Step4 Step5 React with N-substituted α-chloroacetanilide Step4->Step5 Step6 Reflux in Dioxane with Triethylamine Step5->Step6 Step7 Isolation and Purification Step6->Step7 End Final Product: 5-Methylthiophene Derivative Step7->End

Sources

Exploratory

in vitro evaluation of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine

An In-Depth Technical Guide to the In Vitro Evaluation of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine Foreword: Charting the Bio-Potential of a Novel Thiophene Amine To the researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine

Foreword: Charting the Bio-Potential of a Novel Thiophene Amine

To the researchers, scientists, and drug development professionals who advance modern therapeutics, this guide serves as a comprehensive roadmap for the initial in vitro characterization of the novel compound, N-[(5-methylthiophen-2-yl)methyl]butan-1-amine. The thiophene moiety is a well-established pharmacophore present in numerous approved drugs, recognized for its diverse biological activities.[1][2] This document moves beyond a simple listing of protocols; it provides the strategic rationale behind the experimental design, ensuring a robust and insightful preliminary assessment of this compound's therapeutic potential. Our approach is grounded in the principles of scientific integrity, offering a self-validating framework for generating reliable and reproducible data.

Foundational Characterization and Rationale for Screening

N-[(5-methylthiophen-2-yl)methyl]butan-1-amine is a synthetic heterocyclic amine with a molecular formula of C10H17NS.[3] Given the known propensity of thiophene derivatives to exhibit a wide range of biological effects—from antimicrobial to anticancer and enzyme inhibition—a multi-faceted screening approach is warranted.[1][4][5] This guide will detail a logical progression of assays, beginning with broad cytotoxicity screening to establish a therapeutic window, followed by more specific functional assays to probe its potential mechanisms of action.

Compound Profile:

PropertyValueSource
IUPAC Name N-[(5-methylthiophen-2-yl)methyl]butan-1-amineChemNet[3]
CAS Number 893611-64-8ChemNet[3]
Molecular Formula C10H17NSChemNet[3]
Molecular Weight 183.31 g/mol ChemNet[3]

General Cytotoxicity Assessment: The Gateway to Further Evaluation

Before investigating specific biological activities, it is crucial to determine the compound's inherent cytotoxicity against both cancerous and non-cancerous cell lines. This initial screen provides a baseline understanding of the compound's therapeutic index and informs the concentration ranges for subsequent, more sensitive assays. The MTT and XTT assays are reliable, colorimetric methods for assessing cell viability by measuring mitochondrial metabolic activity.[6][7][8]

The Principle of Tetrazolium Salt Reduction Assays

The core of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay lies in the enzymatic reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases in living cells.[6][9] The amount of formazan produced is directly proportional to the number of viable cells.[7] The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a second-generation alternative where the resulting formazan product is water-soluble, simplifying the protocol by eliminating the need for a solubilization step.[6][10]

Experimental Workflow: Cytotoxicity Screening

Below is a diagram illustrating the general workflow for an MTT or XTT-based cytotoxicity assay.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: Viability Assay cluster_analysis Phase 4: Data Analysis p1 Prepare stock solution of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine in DMSO p2 Culture selected cell lines (e.g., HCT-116, MCF-7, and HEK293) p1->p2 p3 Seed cells into 96-well plates at an optimized density p2->p3 t1 Prepare serial dilutions of the test compound p3->t1 t2 Treat cells with varying concentrations of the compound t1->t2 t3 Include vehicle control (DMSO) and untreated control t2->t3 t4 Incubate for a defined period (e.g., 24, 48, 72 hours) t3->t4 a1 Add MTT or XTT reagent to each well t4->a1 a2 Incubate for 2-4 hours to allow formazan formation a1->a2 a3 If using MTT, add solubilization solution (e.g., DMSO) a2->a3 a4 Measure absorbance using a microplate reader a3->a4 d1 Calculate percentage of cell viability relative to control a4->d1 d2 Plot dose-response curves d1->d2 d3 Determine the IC50 value d2->d3 Inhibition_Mechanism cluster_outcomes Interpreting Lineweaver-Burk Plot start Initial Screening Shows Enzyme Inhibition step1 Perform enzyme activity assay with varying inhibitor concentrations and a fixed substrate concentration start->step1 step2 Determine IC50 value step1->step2 step3 Perform kinetic studies: Vary substrate concentration at several fixed inhibitor concentrations step2->step3 step4 Generate Lineweaver-Burk plot (1/Velocity vs 1/[Substrate]) step3->step4 o1 Lines intersect on Y-axis (Competitive Inhibition) step4->o1 Vmax unchanged, Km increases o2 Lines intersect on X-axis (Non-competitive Inhibition) step4->o2 Vmax decreases, Km unchanged o3 Lines are parallel (Uncompetitive Inhibition) step4->o3 Vmax and Km decrease

Caption: Workflow for determining the mechanism of enzyme inhibition.

Receptor-Ligand Binding Assays

Receptor binding assays are crucial for identifying and characterizing the interaction between a ligand (the test compound) and a target receptor. [11]A competitive binding assay is a common format used to determine the affinity of a test compound for a receptor by measuring its ability to displace a known radiolabeled or fluorescently labeled ligand. [12][13]

  • Preparation: Prepare cell membranes or purified receptors known to express the target of interest.

  • Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of a high-affinity radioligand, and varying concentrations of the unlabeled test compound (the "competitor").

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Separate the bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter that traps the receptor-ligand complexes.

  • Detection: Quantify the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The amount of radioactivity will decrease as the concentration of the test compound increases and displaces the radioligand. Plot the percentage of bound radioligand against the competitor concentration to generate a competition curve and determine the IC50 value, which can then be used to calculate the binding affinity (Ki). [12]

Conclusion and Future Directions

This guide outlines a systematic and robust framework for the initial . By progressing from broad cytotoxicity screening to specific antimicrobial and molecular target-based assays, researchers can efficiently characterize the compound's biological activity profile. Positive results from this preliminary evaluation would justify progression to more complex studies, including mechanism of action elucidation, secondary functional assays, and eventual in vivo efficacy and toxicity models. This structured approach ensures that resources are directed toward the most promising avenues of investigation, accelerating the journey from novel compound to potential therapeutic lead.

References

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  • About Ligand Binding Assays. (n.d.). Gifford Bioscience.
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  • N-[(5-methylthiophen-2-yl)methyl]butan-1-amine. (n.d.). ChemNet.
  • N-methyl-1-(5-methylthiophen-2-yl)propan-1-amine. (n.d.). PubChem.
  • 3-Methyl-N-((5-methylthiophen-2-yl)methyl)butan-2-amine. (n.d.). Moldb.
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Foundational

An In-depth Technical Guide to N-[(5-methylthiophen-2-yl)methyl]butan-1-amine and Its Analogs: Synthesis, Characterization, and Biological Evaluation

Abstract This technical guide provides a comprehensive overview of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine and its analogs, a class of compounds with significant potential in drug discovery. The thiophene moiety i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine and its analogs, a class of compounds with significant potential in drug discovery. The thiophene moiety is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This guide details a robust synthetic methodology for the preparation of the title compound and its analogs via reductive amination, outlines comprehensive characterization techniques, and provides detailed, field-proven protocols for the systematic biological evaluation of these novel chemical entities. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents.

Introduction: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in medicinal chemistry.[2] Its unique electronic properties and ability to act as a bioisostere for the phenyl group have led to its incorporation into a multitude of clinically successful drugs. Thiophene derivatives have demonstrated a remarkable diversity of pharmacological effects, including but not limited to, antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities.[3][4][5][6] The N-substituted (thiophen-2-yl)methanamine framework, in particular, offers a versatile scaffold for the exploration of new chemical space and the development of novel therapeutic agents. This guide focuses on N-[(5-methylthiophen-2-yl)methyl]butan-1-amine as a representative example of this class of compounds and provides a detailed roadmap for its synthesis, characterization, and comprehensive biological screening.

Synthesis and Characterization

The synthesis of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine is most effectively achieved through a two-step process, beginning with the synthesis of the key intermediate, 5-methylthiophene-2-carboxaldehyde, followed by a reductive amination reaction with n-butylamine.

Synthesis of 5-methylthiophene-2-carboxaldehyde

The precursor aldehyde can be synthesized from 2-methylthiophene via a Vilsmeier-Haack type formylation reaction. While several methods exist, a common approach involves the use of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Experimental Protocol:

  • To a stirred solution of N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

  • Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Add 2-methylthiophene dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 5-methylthiophene-2-carboxaldehyde.[7]

Synthesis of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine via Reductive Amination

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[8][9] In this step, 5-methylthiophene-2-carboxaldehyde is reacted with n-butylamine in the presence of a reducing agent, such as sodium borohydride (NaBH₄), to yield the target secondary amine.[10]

Experimental Protocol:

  • In a round-bottom flask, dissolve 5-methylthiophene-2-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add n-butylamine (1.1 eq) to the solution and stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The progress of imine formation can be monitored by TLC.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for an additional 4-6 hours, or until the reaction is complete as indicated by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate or dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purify the crude N-[(5-methylthiophen-2-yl)methyl]butan-1-amine by column chromatography on silica gel.[10]

Purification Details: The purification of secondary amines by column chromatography can sometimes be challenging due to their basic nature.[11] To improve separation and prevent peak tailing, it is recommended to use a mobile phase containing a small amount of a volatile amine, such as triethylamine (0.1-1%), or to use an amine-functionalized silica gel.[12]

Characterization

The synthesized N-[(5-methylthiophen-2-yl)methyl]butan-1-amine should be thoroughly characterized using a combination of spectroscopic techniques to confirm its identity and purity.

Table 1: Predicted Spectroscopic Data for N-[(5-methylthiophen-2-yl)methyl]butan-1-amine

TechniquePredicted Data
¹H NMR Signals corresponding to the thiophene ring protons, the methyl group on the thiophene ring, the benzylic methylene protons, the N-H proton, and the butyl chain protons.
¹³C NMR Resonances for the carbon atoms of the thiophene ring, the methyl group, the benzylic carbon, and the butyl chain carbons.
FT-IR Characteristic absorption bands for N-H stretching, C-H stretching (aliphatic and aromatic), and C=C stretching of the thiophene ring.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₇NS, MW: 183.32), and fragmentation patterns typical of N-alkyl amines.[13]

DOT Diagram: General Synthesis Workflow

Synthesis_Workflow 2-Methylthiophene 2-Methylthiophene 5-Methylthiophene-2-carboxaldehyde 5-Methylthiophene-2-carboxaldehyde 2-Methylthiophene->5-Methylthiophene-2-carboxaldehyde Vilsmeier-Haack (POCl3, DMF) N-[(5-methylthiophen-2-yl)methyl]butan-1-amine N-[(5-methylthiophen-2-yl)methyl]butan-1-amine 5-Methylthiophene-2-carboxaldehyde->N-[(5-methylthiophen-2-yl)methyl]butan-1-amine Reductive Amination (n-Butylamine, NaBH4)

Caption: General workflow for the synthesis of the target compound.

Prospective Biological Evaluation

Given the broad spectrum of biological activities associated with thiophene derivatives, a systematic screening of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine and its analogs is warranted. The following section outlines detailed protocols for assessing the antimicrobial, anti-inflammatory, and anticancer potential of these compounds.

Antimicrobial Activity Screening

The antimicrobial properties of the synthesized compounds can be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.[14][15]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [16]

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism with a known antibiotic) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity Screening

The anti-inflammatory potential of the compounds can be assessed both in vitro and in vivo.

This assay measures the ability of the compounds to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[17]

Experimental Protocol:

  • Culture a suitable macrophage cell line (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response.

  • After 24 hours of incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent.[18] The absorbance is measured at 540 nm.

  • A decrease in nitrite concentration in the presence of the compound indicates inhibition of NO production.

  • Concurrently, perform a cell viability assay (e.g., MTT assay) to ensure that the observed effects are not due to cytotoxicity.[7][19]

This is a classic in vivo model to evaluate the acute anti-inflammatory activity of new compounds.

Experimental Protocol:

  • Administer the test compound orally or intraperitoneally to a group of rodents (e.g., rats or mice).

  • After a set period (e.g., 1 hour), induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • A control group receives the vehicle only. A positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

  • The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Anticancer Activity Screening: In Vitro Cytotoxicity Assay

The MTT assay is a widely used colorimetric method to assess the cytotoxic potential of novel compounds against cancer cell lines.[1][7][19]

Experimental Protocol:

  • Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in 96-well plates.

  • After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of the test compound.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • The results are typically expressed as the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

DOT Diagram: Biological Screening Workflow

Biological_Screening cluster_0 Antimicrobial Screening cluster_1 Anti-inflammatory Screening cluster_2 Anticancer Screening Broth Microdilution (MIC) Broth Microdilution (MIC) In Vitro (NO Assay) In Vitro (NO Assay) In Vivo (Paw Edema) In Vivo (Paw Edema) In Vitro (NO Assay)->In Vivo (Paw Edema) In Vitro (MTT Assay) In Vitro (MTT Assay) Synthesized Compound Synthesized Compound Synthesized Compound->Broth Microdilution (MIC) Synthesized Compound->In Vitro (NO Assay) Synthesized Compound->In Vitro (MTT Assay)

Caption: Workflow for the biological evaluation of the synthesized compounds.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the N-alkyl chain and the substituents on the thiophene ring of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine will be crucial for establishing a structure-activity relationship (SAR). By synthesizing a library of analogs and evaluating their biological activities using the protocols described above, it will be possible to identify the key structural features that contribute to potency and selectivity for a particular biological target.

Table 2: Proposed Analogs for SAR Studies

Analog SeriesR Group VariationR' Group Variation
N-Alkyl Chain Length Methyl, Ethyl, Propyl, Isopropyl, Pentyl, HexylMethyl
N-Alkyl Chain Branching Isobutyl, sec-Butyl, tert-ButylMethyl
Thiophene Substitution Hydrogen, Ethyl, Propyl, Halogens (Cl, Br)Butyl

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine and its analogs. The detailed protocols and methodologies presented herein are designed to empower researchers in the field of drug discovery to explore the therapeutic potential of this promising class of thiophene derivatives. The systematic approach outlined in this guide will facilitate the identification of lead compounds with potent and selective biological activities, paving the way for the development of novel therapeutics.

References

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  • El-Gohary, N. S., & Shaaban, M. R. (2017). synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Journal of Heterocyclic Chemistry, 54(3), 1847-1857.
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  • ResearchGate. (n.d.). Nitric oxide (NO) scavenging assay, following Griess reagent method.... Retrieved from [Link]

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  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

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  • Al-Wabli, R. I., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(3), 169-183.
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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Exploration of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine in Drug Discovery

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine in drug discovery programs....

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine in drug discovery programs. This document outlines the scientific rationale for investigating this compound, detailed protocols for its synthesis and characterization, and a strategic workflow for its biological evaluation.

Introduction: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, which has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2][3] Its structural resemblance to a benzene ring allows it to act as a bioisostere, yet its unique electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions often lead to improved pharmacological profiles.[4] Numerous FDA-approved drugs, such as the antiplatelet agent clopidogrel and the antipsychotic olanzapine, incorporate a thiophene moiety, highlighting its importance in the development of novel therapeutics.[3][4] Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and anticonvulsant properties.[1][2][3][5][6]

N-[(5-methylthiophen-2-yl)methyl]butan-1-amine belongs to the class of 2-aminomethylthiophenes. The introduction of a butylamine side chain to the 5-methylthiophen-2-yl core presents an intriguing scaffold for exploration. The lipophilic butyl group can influence membrane permeability and interactions with hydrophobic pockets of target proteins, while the secondary amine offers a site for hydrogen bonding and potential salt formation to improve solubility. The methyl group at the 5-position of the thiophene ring can also modulate the electronic properties and metabolic stability of the molecule. This unique combination of structural features warrants a systematic investigation of its potential as a drug lead.

Synthesis and Characterization of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine

A reliable synthetic route with robust characterization is fundamental to any drug discovery campaign. The following protocol describes a standard reductive amination procedure for the synthesis of the title compound.

Protocol 2.1: Synthesis via Reductive Amination

Objective: To synthesize N-[(5-methylthiophen-2-yl)methyl]butan-1-amine from 5-methyl-2-thiophenecarboxaldehyde and butan-1-amine.

Materials:

  • 5-methyl-2-thiophenecarboxaldehyde

  • Butan-1-amine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a solution of 5-methyl-2-thiophenecarboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM), add butan-1-amine (1.1 eq) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the corresponding imine intermediate.

  • Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Caution: The reaction may be exothermic.

  • Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-[(5-methylthiophen-2-yl)methyl]butan-1-amine.

Protocol 2.2: Structural Characterization

Objective: To confirm the identity and purity of the synthesized compound.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectra should be acquired to confirm the chemical structure. Expected signals would include those corresponding to the methyl and butyl groups, the thiophene ring protons, and the methylene bridge.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound and confirm its elemental composition (C₁₀H₁₇NS).[7]

  • Purity Analysis:

    • High-performance liquid chromatography (HPLC) should be employed to assess the purity of the final compound, which should ideally be >95% for use in biological assays.

Proposed Drug Discovery Workflow: A Multi-faceted Screening Approach

Given the diverse biological activities of thiophene derivatives, a tiered screening cascade is proposed to efficiently evaluate the therapeutic potential of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine.

Diagram 3.1: Drug Discovery Workflow

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening (In Vitro) cluster_2 Secondary Screening & Mechanism of Action cluster_3 In Vivo Evaluation Synthesis Synthesis of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, HPLC) Purification->Characterization Anticancer Anticancer Activity (e.g., NCI-60 panel) Characterization->Anticancer Anti_inflammatory Anti-inflammatory Activity (e.g., COX/LOX inhibition) Characterization->Anti_inflammatory Antioxidant Antioxidant Activity (e.g., DPPH assay) Characterization->Antioxidant Antimicrobial Antimicrobial Activity (e.g., MIC determination) Characterization->Antimicrobial Dose_Response Dose-Response Studies Anticancer->Dose_Response Anti_inflammatory->Dose_Response Cell_Cycle Cell Cycle Analysis Dose_Response->Cell_Cycle Apoptosis Apoptosis Assays Cell_Cycle->Apoptosis Target_ID Target Identification & Validation Apoptosis->Target_ID PK_PD Pharmacokinetics & Pharmacodynamics Target_ID->PK_PD Efficacy Efficacy in Disease Models (e.g., Xenograft models) PK_PD->Efficacy Toxicity Preliminary Toxicity Studies Efficacy->Toxicity

Caption: Proposed workflow for the evaluation of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine.

Protocols for In Vitro Biological Evaluation

The following protocols are suggested for the initial screening of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine.

Protocol 4.1: Anticancer Activity Screening

Rationale: Thiophene derivatives have shown significant potential as anticancer agents.[5][6][8] A primary screen against a panel of human cancer cell lines is a logical first step.

Objective: To assess the cytotoxic and antiproliferative effects of the compound on various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-116 colorectal carcinoma, HeLa cervical cancer, HepG2 hepatocellular carcinoma)

  • Normal human cell line (for cytotoxicity comparison)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar proliferation assay reagent

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium.

  • Treat the cells with various concentrations of the compound (e.g., ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add the MTT reagent to each well and incubate for 2-4 hours.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 4.1: Hypothetical Anticancer Screening Data

Cell LineCompound IC₅₀ (µM)Positive Control IC₅₀ (µM)
HCT-116[Data to be generated][Data to be generated]
HeLa[Data to be generated][Data to be generated]
HepG2[Data to be generated][Data to be generated]
Normal Fibroblasts[Data to be generated][Data to be generated]

Protocol 4.2: Anti-inflammatory Activity Screening

Rationale: Many thiophene-containing compounds are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3]

Objective: To evaluate the inhibitory effect of the compound on COX-1, COX-2, and 5-LOX enzymes.

Materials:

  • Commercially available COX-1/COX-2 and 5-LOX inhibitor screening assay kits

  • Test compound and appropriate controls (e.g., celecoxib for COX-2, indomethacin for COX-1, zileuton for 5-LOX)

  • 96-well plates

  • Plate reader

Procedure:

  • Follow the manufacturer's instructions for the respective enzyme inhibitor screening kits.

  • Typically, this involves incubating the enzyme with the substrate and different concentrations of the test compound.

  • The product formation is then measured, often through a colorimetric or fluorometric readout.

  • Calculate the percentage of enzyme inhibition and determine the IC₅₀ values.

Protocol 4.3: Antioxidant Activity Screening

Rationale: The thiophene nucleus can act as a scavenger of free radicals, and this antioxidant activity may contribute to its therapeutic effects in various diseases.[1][5]

Objective: To assess the free radical scavenging activity of the compound using the DPPH assay.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compound and a positive control (e.g., ascorbic acid or trolox)

  • 96-well plates

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • In a 96-well plate, add different concentrations of the test compound to the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The scavenging activity is calculated as the percentage of DPPH discoloration.

  • Determine the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Mechanism of Action and In Vivo Studies

Should the primary screening reveal promising activity in a particular area, further studies will be necessary to elucidate the mechanism of action and evaluate in vivo efficacy and safety.

Diagram 5.1: Mechanistic Elucidation Pathway

G cluster_0 cluster_1 cluster_2 cluster_3 Bioactivity Promising In Vitro Activity (e.g., Anticancer) CellCycle Cell Cycle Analysis (Flow Cytometry) Bioactivity->CellCycle Apoptosis Apoptosis Induction (Annexin V/PI Staining) Bioactivity->Apoptosis Pathway Signaling Pathway Analysis (Western Blot, qPCR) CellCycle->Pathway Apoptosis->Pathway TargetID Target Deconvolution (e.g., Affinity Chromatography, Proteomics) Pathway->TargetID InVivo Efficacy in Animal Models (e.g., Xenograft) TargetID->InVivo

Caption: A logical progression from in vitro activity to in vivo validation.

For promising anticancer "hits," for example, secondary assays would include cell cycle analysis by flow cytometry and apoptosis induction assays (e.g., Annexin V/PI staining). Further investigation into the modulation of specific signaling pathways (e.g., PI3K/Akt/mTOR, MAPK) through techniques like Western blotting and qPCR would be warranted.

Conclusion

N-[(5-methylthiophen-2-yl)methyl]butan-1-amine represents a novel chemical entity with a promising scaffold for drug discovery. The protocols and workflow detailed in these application notes provide a robust framework for its synthesis, characterization, and comprehensive biological evaluation. By systematically exploring its potential anticancer, anti-inflammatory, antioxidant, and antimicrobial activities, researchers can uncover its therapeutic potential and pave the way for the development of new and effective medicines.

References

  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. (n.d.). MDPI. [Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives. (n.d.). Impactfactor. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). RSC Advances. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Molecules. [Link]

  • 3-Methyl-N-((5-methylthiophen-2-yl)methyl)butan-1-amine. (n.d.). ChemBK. [Link]

  • N-methyl-1-(5-methylthiophen-2-yl)propan-1-amine. (n.d.). PubChem. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). MDPI. [Link]

  • amine. (n.d.). PubChem. [Link]

  • Discovery of novel N-(5-(arylcarbonyl)thiazol-2-yl)amides and N-(5-(arylcarbonyl)thiophen-2-yl)amides as potent RORγt inhibitors. (2014). Bioorganic & Medicinal Chemistry. [Link]

  • 2-Butyl-5-methylthiophene. (n.d.). PubChem. [Link]

  • Biological Activity of Novel N-Substituted Amides of endo-3- (3-Methylthio-1,2,4-triazol-5-yl)bicyclo[2.2.1]hept-5-ene-2. (2012). ResearchGate. [Link]

  • Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. (2022). Scientific Reports. [Link]

  • 5-Methylthiophen-2-amine hydrochloride. (n.d.). PubChem. [Link]

  • N-methyl-1-(2-thiophen-2-ylphenyl)methanamine. (n.d.). PubChem. [Link]

  • N-Methyl-1-(thiophen-2-yl)methanamine. (n.d.). PubChem. [Link]

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (2022). Molecules. [Link]

  • Antiproliferative activity and mode of action analysis of novel amino and amido substituted phenantrene and naphtho[2,1-b]thiophene derivatives. (2020). Bioorganic Chemistry. [Link]

  • Synthesis of N-butyl-N-[(4-chlorophenyl)methyl]-(5-pyrimidyl)amine. (n.d.). PrepChem.com. [Link]

  • Synthesis of (1-(2-((5-(4-Substitutedphenyl) Furan/Thiophen-2-Yl) Methylene) Hydrazineyl)-3-(4-Hydroxyphenyl). (2023). ResearchGate. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). Molecules. [Link]

  • The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. (2012). Journal of Medicinal Chemistry. [Link]

Sources

Application

Application Note: A Comprehensive Protocol for the Synthesis of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine via Reductive Amination

Abstract This application note provides a detailed, field-proven protocol for the synthesis of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine, a secondary amine incorporating the biologically significant thiophene scaffo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine, a secondary amine incorporating the biologically significant thiophene scaffold. Thiophene derivatives are prevalent in medicinal chemistry, demonstrating a wide array of biological activities.[1] The described methodology employs a one-pot reductive amination, a cornerstone reaction in modern synthetic chemistry known for its efficiency and high yield in forming carbon-nitrogen bonds.[2][3] We detail the reaction between 5-methylthiophene-2-carboxaldehyde and butan-1-amine using sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, safety protocols, and purification strategies to ensure reproducible and high-purity results.

Introduction and Synthetic Strategy

The synthesis of novel amine derivatives is a critical endeavor in drug discovery. The target molecule, N-[(5-methylthiophen-2-yl)methyl]butan-1-amine (CAS 893611-64-8)[4], combines a lipophilic butyl group with a 5-methylthiophene moiety, a privileged structure in pharmaceuticals. The chosen synthetic route is reductive amination, which involves the initial reaction of an aldehyde (5-methylthiophene-2-carboxaldehyde) with a primary amine (butan-1-amine) to form a Schiff base (imine intermediate). This intermediate is subsequently reduced in situ to yield the desired secondary amine.

The Choice of Reducing Agent: Sodium Triacetoxyborohydride (STAB)

For this critical reduction step, sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice. Its selection is based on several key advantages that ensure a clean and efficient reaction:

  • Mildness and Selectivity: STAB is a significantly milder reducing agent than alternatives like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃).[5] Its reactivity is attenuated by the electron-withdrawing and sterically bulky acetoxy groups.[6]

  • One-Pot Procedure: The rate of reduction for the protonated imine (iminium ion) is substantially faster than for the starting aldehyde.[6] This chemoselectivity allows for a convenient one-pot procedure where the aldehyde, amine, and STAB can be combined, minimizing side reactions such as the reduction of the aldehyde to 5-methyl-2-thiophenemethanol.

  • Broad Functional Group Tolerance: The reaction is compatible with a wide range of sensitive functional groups, a critical feature in complex molecule synthesis.[7]

  • High Yields: Compared to other methods, reductive amination with STAB consistently produces higher yields with fewer side products.[7][8]

The overall synthetic transformation is depicted below.

G cluster_reactants Reactants cluster_reagents Reagents A 5-methylthiophene- 2-carboxaldehyde E N-[(5-methylthiophen-2-yl)methyl]butan-1-amine A->E + B Butan-1-amine B->E + C Sodium Triacetoxyborohydride (STAB) C->E Reducer D 1,2-Dichloroethane (DCE) D->E Solvent

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale but can be adjusted as needed. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentCAS NumberMolecular Wt.Amount (10 mmol scale)Molar Eq.Purity
5-methylthiophene-2-carboxaldehyde13679-70-4126.17 g/mol 1.26 g1.0≥98%
n-Butylamine109-73-973.14 g/mol 0.88 g (1.18 mL)1.2≥99%
Sodium Triacetoxyborohydride (STAB)56553-60-7211.94 g/mol 3.18 g1.5≥95%
1,2-Dichloroethane (DCE), anhydrous107-06-298.96 g/mol 50 mL-≥99.8%
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ~200 mL-HPLC Grade
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol ~50 mL--
Brine7647-14-558.44 g/mol ~50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol ~5 g--
Silica Gel7631-86-960.08 g/mol --230-400 mesh
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Septa and needles

  • Glass funnels

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure

Caption: Step-by-step experimental workflow diagram.

  • Reaction Setup: Equip a dry 100 mL round-bottom flask with a magnetic stir bar and a septum. Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Initial Mixture: To the flask, add 5-methylthiophene-2-carboxaldehyde (1.26 g, 10.0 mmol) and 50 mL of anhydrous 1,2-dichloroethane (DCE). Stir until the aldehyde is fully dissolved.

  • Amine Addition: Using a syringe, add n-butylamine (1.18 mL, 12.0 mmol) to the stirred solution. Allow the mixture to stir at room temperature for 20-30 minutes. During this time, the formation of the intermediate imine occurs.

  • Reducer Addition: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture in three to four portions over 10 minutes. Causality Note: Portion-wise addition helps to control the reaction rate and any mild exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress every hour using Thin Layer Chromatography (TLC) with a mobile phase of 10-20% Ethyl Acetate in Hexanes. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting aldehyde is consumed (as indicated by TLC), carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Aqueous Workup: Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

  • Washing and Drying: Combine all organic layers and wash them sequentially with 50 mL of water and 50 mL of brine. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 2% and gradually increasing to 10%) to isolate the pure product.

  • Characterization: Combine the pure fractions, remove the solvent under reduced pressure, and place the final product under high vacuum to remove residual solvents. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions

All manipulations must be carried out in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • n-Butylamine: Highly flammable liquid and vapor. It is corrosive and causes severe skin burns and eye damage. Harmful if swallowed or inhaled.[9]

  • 1,2-Dichloroethane (DCE): A known carcinogen and toxicant. Avoid inhalation and skin contact.

  • Sodium Triacetoxyborohydride (STAB): Reacts with water and protic solvents to release flammable hydrogen gas.[10] Handle in a dry environment.

  • General Handling: Avoid breathing vapors and direct contact with all chemicals.[11][12] Ensure eyewash stations and safety showers are accessible.

Expected Results & Conclusion

The reductive amination of 5-methylthiophene-2-carboxaldehyde with n-butylamine using STAB is a robust and high-yielding procedure. Typical yields for this transformation after chromatographic purification are in the range of 80-95%. The final product, N-[(5-methylthiophen-2-yl)methyl]butan-1-amine, should be a colorless to pale yellow oil.

This application note provides a reliable and thoroughly explained protocol for synthesizing a key thiophene-containing secondary amine. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can confidently apply and adapt this methodology for the synthesis of other valuable amine derivatives in their drug discovery and development pipelines.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. [Link]

  • ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • ChemBK. (n.d.). 3-Methyl-N-((5-methylthiophen-2-yl)methyl)butan-1-amine. [Link]

  • CABI. (2016). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. [Link]

  • Google Patents. (n.d.).
  • Beilstein Journals. (n.d.). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. [Link]

  • MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

  • PubChem. (n.d.). amine. [Link]

  • ACS Publications. (2007). Efficient One-Pot Synthesis of Polyfunctionalized Thiophenes via an Amine-Mediated Ring Opening of EWG-Activated. [Link]

  • ResearchGate. (n.d.). Formation of butylamine in the reductive amination of butyraldehyde.... [Link]

  • LookChem. (n.d.). Cas 13679-70-4, 5-Methylthiophene-2-carboxaldehyde. [Link]

  • ChemRxiv. (2024). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. [Link]

  • PubChem. (n.d.). N-methyl-1-(5-methylthiophen-2-yl)propan-1-amine. [Link]

  • PubChem. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde. [Link]

Sources

Method

Application Notes and Protocols for the Characterization of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine

<-3> Abstract: This document provides a comprehensive guide to the analytical methodologies required for the robust characterization of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine (CAS 893611-64-8), a substituted thio...

Author: BenchChem Technical Support Team. Date: January 2026

<-3>

Abstract: This document provides a comprehensive guide to the analytical methodologies required for the robust characterization of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine (CAS 893611-64-8), a substituted thiophene derivative with potential applications in pharmaceutical and materials science research.[1] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific principles that govern method selection and data interpretation. This guide covers a suite of essential analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis, ensuring a thorough confirmation of identity, purity, and structural integrity.

Introduction: The Imperative for Rigorous Characterization

This guide is structured to provide not only step-by-step protocols but also the rationale behind key experimental decisions, empowering the user to adapt and troubleshoot these methods for their specific laboratory context.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For N-[(5-methylthiophen-2-yl)methyl]butan-1-amine, both ¹H and ¹³C NMR are essential to confirm the connectivity of atoms and the specific isomeric form.

Rationale for NMR Analysis

The proton (¹H) NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. The carbon-¹³ (¹³C) NMR spectrum will complement this by showing the number of unique carbon environments. For thiophene derivatives, the chemical shifts of the aromatic protons are particularly diagnostic of the substitution pattern.[4][5][6] Similarly, the signals for the butyl chain and the methyl group on the thiophene ring will have characteristic chemical shifts and multiplicities.[7]

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer is recommended for adequate signal dispersion.[8]

Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard.

  • Transfer the solution to a clean, dry NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR: Due to the lower natural abundance of ¹³C, a greater number of scans will be required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

Data Analysis and Expected Resonances: The interpretation of the spectra should confirm the presence of all expected proton and carbon signals. The following table outlines the anticipated chemical shift regions for the key structural motifs of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine.

Structural Moiety ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Expected Multiplicity (¹H NMR)
Thiophene Ring Protons~6.5 - 7.5~120 - 145Doublets
Methylene (Thiophene-CH₂-N)~3.7 - 4.0~45 - 55Singlet or Doublet (if coupled to N-H)
N-H ProtonVariable (broad) ~0.5 - 5.0N/ABroad singlet
Methylene (N-CH₂-C₃H₇)~2.5 - 2.8~48 - 55Triplet
Butyl Chain Methylenes~1.3 - 1.7~20 - 35Multiplets
Butyl Chain Methyl~0.9 - 1.0~13 - 15Triplet
Thiophene Methyl~2.4 - 2.6~14 - 16Singlet

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. Adding a small amount of D₂O will cause the N-H signal to disappear, which can be a useful diagnostic tool.[7]

Molecular Weight and Fragmentation Confirmation by Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Rationale for MS Analysis

For N-[(5-methylthiophen-2-yl)methyl]butan-1-amine, MS will confirm the molecular formula C₁₀H₁₇NS, which has a monoisotopic mass of approximately 183.11 Da. The "Nitrogen Rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the structure of the target compound.[7][9] Furthermore, alkylamines characteristically undergo α-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom.[7][9] This predictable fragmentation provides strong evidence for the proposed structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Instrumentation:

  • A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is a common setup for volatile and semi-volatile compounds. Alternatively, direct infusion into an MS with an appropriate ionization source can be used.

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as methanol or dichloromethane.

Data Acquisition:

  • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for inducing fragmentation.

  • Mass Range: Scan a mass-to-charge (m/z) range that encompasses the expected molecular ion and key fragments (e.g., m/z 30-300).

Data Analysis and Expected Fragmentation:

  • Molecular Ion (M⁺): Look for a peak at m/z ≈ 183.

  • α-Cleavage: The most significant fragmentation is expected to be the cleavage of the bond between the butyl group and the nitrogen-adjacent methylene, leading to the formation of a resonance-stabilized cation. Two primary α-cleavage pathways are possible:

    • Loss of a propyl radical (•C₃H₇) from the butyl chain, resulting in a fragment at m/z = 140.

    • Loss of the 5-methylthiophenylmethyl radical, resulting in a fragment at m/z = 72.

The relative abundance of these fragments can provide further structural confirmation.

G cluster_workflow MS Fragmentation Workflow Start N-[(5-methylthiophen-2-yl)methyl]butan-1-amine (m/z = 183) Ionization Electron Ionization (70 eV) Start->Ionization MolecularIon Molecular Ion [M]⁺ (m/z = 183) Ionization->MolecularIon AlphaCleavage α-Cleavage MolecularIon->AlphaCleavage Fragment1 Loss of Propyl Radical [M - C₃H₇]⁺ (m/z = 140) AlphaCleavage->Fragment1 Fragment2 Loss of Thiophenylmethyl Radical [M - C₈H₉S]⁺ (m/z = 72) AlphaCleavage->Fragment2 Detection Mass Analyzer & Detector Fragment1->Detection Fragment2->Detection G cluster_workflow HPLC Purity Analysis Workflow Sample Filtered Sample Solution Autosampler Autosampler Injection (10 µL) Sample->Autosampler Column C18 Reversed-Phase Column Autosampler->Column Pump Mobile Phase Pump (Gradient Elution) Pump->Column Detector UV-Vis Detector (235 nm) Column->Detector Chromatogram Data System: Chromatogram Generation Detector->Chromatogram Analysis Purity Calculation (% Area) Chromatogram->Analysis

Sources

Application

Application Note: A Comprehensive Guide to the HPLC Analysis of Thiophene-Containing Amines in Pharmaceutical Development

Abstract Thiophene-containing amines represent a critical class of pharmacophores, integral to a multitude of approved drugs.[1] Their accurate and reliable quantification via High-Performance Liquid Chromatography (HPLC...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Thiophene-containing amines represent a critical class of pharmacophores, integral to a multitude of approved drugs.[1] Their accurate and reliable quantification via High-Performance Liquid Chromatography (HPLC) is paramount throughout the drug development lifecycle, from impurity profiling to final product quality control. This guide provides a detailed framework for developing, validating, and implementing robust reversed-phase HPLC (RP-HPLC) methods for this compound class. We delve into the fundamental chromatographic principles, address the specific challenges posed by the basic amine functionality, and offer detailed, field-proven protocols. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish scientifically sound and defensible HPLC methodologies.

Introduction: The Significance of Thiophene-Containing Amines

The thiophene ring is a privileged scaffold in medicinal chemistry, valued for its unique electronic properties and its ability to act as a bioisostere for phenyl rings, often improving metabolic stability and receptor binding affinity.[1] When coupled with an amine functional group, these molecules gain basic properties that are crucial for their pharmacological activity but simultaneously introduce significant challenges for chromatographic analysis.

The basic nature of the amine group often leads to deleterious interactions with the stationary phase, resulting in poor peak shapes, tailing, and unreliable quantification.[2] This application note will systematically address these challenges, providing a logical approach to method development that ensures both scientific integrity and regulatory compliance.

The Chromatographic Challenge: Understanding Analyte-Stationary Phase Interactions

The primary obstacle in the HPLC analysis of basic compounds like thiophene-containing amines is the interaction between the protonated amine and residual silanol groups on the surface of silica-based stationary phases.[2] These acidic silanols (Si-OH) can engage in secondary ionic interactions with the positively charged analyte, leading to the characteristic peak tailing and low efficiency that compromises analytical accuracy.

The goal of method development is to mitigate these secondary interactions to achieve symmetrical, well-resolved peaks. This is accomplished through careful control of several key parameters, which are explored in the following sections.

Foundational Method Development Strategy

A successful HPLC method is built on a systematic approach that considers the physicochemical properties of the analyte, particularly its pKa, to guide the selection of the column and mobile phase.

Choosing the Right Column

For most thiophene-containing amines, a high-purity, end-capped C18 or C8 column is the recommended starting point.[3][4][5][6] Modern columns are designed with minimal residual silanol activity, providing a more inert surface that reduces the potential for unwanted secondary interactions.

  • Stationary Phase: C18 (L1) or C8 (L7) are most common.

  • Particle Size: 3 µm or 5 µm particles are standard for conventional HPLC.

  • Dimensions: 150 mm x 4.6 mm or 250 mm x 4.6 mm are typical for method development.[4][5][6]

Mobile Phase Optimization: The Key to Peak Shape and Retention

The mobile phase composition is the most powerful tool for controlling the retention and peak shape of basic analytes.

The most effective way to minimize peak tailing is to operate at a low mobile phase pH. By maintaining a pH between 2.5 and 4.0, the residual silanol groups are protonated (Si-OH) and thus electrically neutral, which prevents ionic interactions with the protonated amine analyte (R-NH3+).[7]

  • Causality: A buffer with a pKa within ±1 unit of the target mobile phase pH should be selected to ensure adequate buffering capacity. Phosphate and formate buffers are common choices.[3][7] For Mass Spectrometry (MS) compatibility, volatile buffers like formic acid or ammonium formate are required.[8]

Acetonitrile is the most common organic modifier due to its low viscosity and UV transparency.[3][4][5] Methanol can offer different selectivity and is also a viable option. The ratio of organic modifier to aqueous buffer is adjusted to achieve the desired retention time.

In cases where pH control alone is insufficient to achieve optimal peak shape, an ion-pairing reagent can be introduced into the mobile phase. These reagents, such as heptane sulfonic acid, are molecules with a hydrophobic tail and an ionic head.[6]

  • Mechanism of Action: The hydrophobic tail of the ion-pairing agent adsorbs onto the C18 stationary phase, creating a dynamic ion-exchange surface. The negatively charged heads of the reagent can then form a neutral ion pair with the positively charged amine analyte, which is then retained and separated by the reversed-phase mechanism.[9][10] This approach effectively masks the residual silanols and improves peak symmetry.[10]

General Protocol for RP-HPLC Analysis of a Thiophene-Containing Amine

This protocol provides a robust starting point for method development. It is based on common parameters found in the analysis of drugs such as Duloxetine and Olanzapine.[3][4][5][6][11][12]

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[8]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil, Phenomenex, Agilent).[3][4]

  • Reagents: HPLC-grade acetonitrile, HPLC-grade methanol, and high-purity water.[8] Phosphoric acid or formic acid for pH adjustment.[8]

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Prepare an aqueous buffer (e.g., 20 mM potassium phosphate or 0.1% formic acid).

    • Adjust the pH to 3.0 ± 0.2 using phosphoric acid or formic acid.

    • The final mobile phase is a mixture of this aqueous buffer and acetonitrile. A typical starting point is 60:40 (v/v) aqueous:acetonitrile.

    • Filter and degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the thiophene-containing amine reference standard.

    • Dissolve in a suitable solvent, typically methanol or the mobile phase, in a 100 mL volumetric flask to create a stock solution.

    • Perform serial dilutions with the mobile phase to create a series of working standards for linearity and quantification (e.g., 1-20 µg/mL).[13]

  • Sample Preparation (for a tablet formulation):

    • Weigh and finely powder no fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to a target concentration of the active ingredient.

    • Transfer to a volumetric flask and add a suitable diluent (e.g., methanol or mobile phase).

    • Sonicate for 15-20 minutes to ensure complete dissolution.[11][12]

    • Dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter prior to injection to remove excipients and protect the column.

  • Chromatographic Conditions:

    • Column Temperature: 30 °C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at the λmax of the analyte (typically determined by a PDA scan). Many thiophene derivatives absorb strongly in the 215-235 nm range.[5][6][11]

Data Analysis and System Suitability
  • Quantification: Use the peak area from the chromatogram to determine the concentration of the analyte against a calibration curve generated from the working standards.

  • System Suitability: Before sample analysis, inject a standard solution at least five times. The system is deemed suitable for use if it meets the criteria outlined in pharmacopeias such as USP <621>.[14][15][16]

    • Tailing Factor (Asymmetry): Not more than 2.0.

    • Relative Standard Deviation (RSD) for peak area: Not more than 2.0%.

    • Theoretical Plates (N): Typically >2000.

Visualizing the Workflow

The following diagram illustrates the logical flow of the analytical process described.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (Buffer + Organic) SystemSuitability System Suitability Test (SST) MobilePhase->SystemSuitability StandardPrep Standard Solution Preparation StandardPrep->SystemSuitability SamplePrep Sample Preparation (Extraction & Dilution) Injection Sample Injection & Chromatographic Run SamplePrep->Injection SystemSuitability->Injection If SST Passes DataAcquisition Data Acquisition (Chromatogram) Injection->DataAcquisition Quantification Quantification & Reporting DataAcquisition->Quantification

Caption: General workflow for the HPLC analysis of thiophene-containing amines.

Method Validation: Ensuring Trustworthiness

Once a suitable method has been developed, it must be validated to ensure it is fit for its intended purpose. Method validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][17][18][19]

The key validation parameters are summarized in the table below:

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte of interest, free from interference from excipients, impurities, or degradants.Peak purity analysis (using PDA detector), resolution > 2 from adjacent peaks.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999.
Accuracy To measure the closeness of the test results to the true value.% Recovery of spiked samples typically between 98.0% and 102.0%.[11]
Precision (Repeatability & Intermediate)To assess the degree of scatter between a series of measurements under the same and different conditions (different days, analysts).RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).System suitability parameters remain within acceptable limits.

Advanced Topic: Chiral Separation

Many thiophene-containing amine drugs, such as Clopidogrel, are chiral.[20] Since enantiomers can have different pharmacological and toxicological profiles, their separation is a regulatory requirement. Chiral HPLC is the technique of choice for this purpose.

  • Approach: This typically involves the use of a specialized Chiral Stationary Phase (CSP), often based on polysaccharide derivatives (e.g., cellulose or amylose).[20][21]

  • Method Development: A reversed-phase method using a mobile phase of methanol/water or acetonitrile/water is often a good starting point for resolving the enantiomers of thiophene-containing amines on a polysaccharide-based CSP.[20][21]

Logical Framework for Method Lifecycle

The development, validation, and routine use of an HPLC method is a cyclical process, ensuring ongoing performance and adherence to quality standards.

Method_Lifecycle Dev Method Development Val Method Validation (ICH Q2) Dev->Val Define Parameters Routine Routine Analysis (QC) Val->Routine Implement Validated Method Transfer Method Transfer Routine->Transfer To other labs Reval Revalidation / Verification Routine->Reval If method changes Transfer->Routine Reval->Routine

Caption: The logical lifecycle of an analytical HPLC method.

Conclusion

The successful HPLC analysis of thiophene-containing amines is a critical function in pharmaceutical science. By understanding the underlying chemical interactions and adopting a systematic approach to method development, robust and reliable analytical methods can be established. The key to overcoming the challenges posed by the basic amine group lies in the strategic selection of a high-quality column and the meticulous optimization of the mobile phase pH. Adherence to established validation protocols, such as those outlined by the ICH, ensures that the developed method is scientifically sound and suitable for its intended purpose in a regulated environment.

References

  • Ferretti, R., et al. (2018). Development of a high-performance liquid chromatography method for the simultaneous determination of chiral impurities and assay of (S)-clopidogrel using a cellulose-based chiral stationary phase in methanol/water mode. Journal of Separation Science, 41(6), 1208-1215. Available at: [Link]

  • United States Pharmacopeia. (n.d.). General Chapter <621> Chromatography. USP-NF. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]

  • Phenomenex. (2017). Understanding USP Chapter <621>: HPLC Method Guidelines. Available at: [Link]

  • Raju, S. A., et al. (2012). Development and Validation of RP-HPLC Method for the Estimation of Duloxetine Hydrochloride in Bulk and Pharmaceutical Dosage Forms. Journal of Chemical and Pharmaceutical Research, 4(1), 493-497. Available at: [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Ferretti, R., et al. (2017). Development of an HPLC method for the simultaneous determination of chiral impurities and assay of (S)-Clopidogrel using a cellulose-based chiral stationary phase in methanol/water mode. ResearchGate. Available at: [Link]

  • Cui, D., et al. (2011). Development of a simple and stability-indicating RP-HPLC method for determining olanzapine and related impurities generated in the preparative process. The Analyst, 136(14), 2951-2958. Available at: [Link]

  • Reddy, B. C., & Kumar, P. (2013). Separation of Enantiomers of Clopidogrel on Chiral Stationary Phases by Packed Column Supercritical Fluid Chromatography. American Journal of Analytical Chemistry, 4(10), 1-5. Available at: [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>? Available at: [Link]

  • Valupadas, C., et al. (2013). Chiral Stability of an Extemporaneously Prepared Clopidogrel Bisulfate Oral Suspension. International Journal of Pharmaceutical Compounding, 17(1), 78-81. Available at: [Link]

  • Viriyala, R. K., et al. (2014). A validated rp-hplc method for the analysis of duloxetine hydrochloride in pharmaceutical dosage forms. SciSpace. Available at: [Link]

  • Patel, P. N., et al. (2010). Estimation of Duloxetine Hydrochloride in Pharmaceutical Formulations by RP-HPLC Method. Indian Journal of Pharmaceutical Sciences, 72(4), 503-506. Available at: [Link]

  • Sai Kushal, G., et al. (2023). Development and Validation of RP-HPLC Method for the Determination of Duloxetine Hydrochloride in Pharmaceutical Dosage Form. International Journal of Biology, Pharmacy and Allied Sciences, 12(5), 1846-1860. Available at: [Link]

  • Reddy, Y. R., et al. (2013). Stability Indicating Nature of RP-HPLC method for Determination of Impurity profile and Degradation impurities in Duloxetine Hydrochloride. Der Pharma Chemica, 5(2), 246-257. Available at: [Link]

  • El-Kimary, E. I., et al. (2011). Validated chiral chromatographic methods for Clopidogrel bisulphate and its related substances in bulk drug and pharmaceutical dosage forms. Semantic Scholar. Available at: [Link]

  • Cui, D., et al. (2011). Development of a simple and stability-indicating RP-HPLC method for determining olanzapine and related impurities generated in the preparative process. ResearchGate. Available at: [Link]

  • Gaba, M., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 47-71. Available at: [Link]

  • Rao, R. N., et al. (2008). Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS. Journal of Separation Science, 31(14), 2648-2656. Available at: [Link]

  • Rao, R. N., et al. (2008). Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS. Semantic Scholar. Available at: [Link]

  • LoBrutto, R., et al. (2001). Role of ion pairing in anionic additive effects on the separation of cationic drugs in reversed-phase liquid chromatography. ResearchGate. Available at: [Link]

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Available at: [Link]

  • Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. Available at: [Link]

  • Chromatography Today. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Available at: [Link]

  • Pallavi, V., et al. (2017). HPLC METHOD DEVELOPMENT - A REVIEW. Suresh Gyan Vihar University Journal of Pharmaceutical Research & Education, 2(1), 243-260. Available at: [Link]

  • Jiang, X., et al. (2023). Development of an HPLC method for the determination of amines in a leukemia mouse model. Analytical Methods, 15(4), 454-462. Available at: [Link]

  • Al-Kindy, S. M., et al. (2018). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. ResearchGate. Available at: [Link]

  • Czerwińska, M., & Szłyk, E. (2022). Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses. Molecules, 27(23), 8206. Available at: [Link]

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Method

The Versatile Intermediate: N-[(5-methylthiophen-2-yl)methyl]butan-1-amine in Synthetic Chemistry

Introduction: Unveiling the Potential of a Key Thiophene Building Block In the landscape of modern synthetic chemistry, the strategic use of well-defined intermediates is paramount to the efficient construction of comple...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Thiophene Building Block

In the landscape of modern synthetic chemistry, the strategic use of well-defined intermediates is paramount to the efficient construction of complex molecular architectures. Among these, N-[(5-methylthiophen-2-yl)methyl]butan-1-amine emerges as a valuable and versatile building block, particularly in the realms of medicinal chemistry and agrochemical research. Its structure, which combines a lipophilic butyl group with a reactive secondary amine and a 5-methylthiophene moiety, offers a unique constellation of properties for further chemical elaboration. The thiophene ring, a well-known bioisostere of the benzene ring, is a privileged scaffold in numerous biologically active compounds, contributing to enhanced potency and improved pharmacokinetic profiles.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the synthesis and utilization of this key chemical intermediate.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine is essential for its safe handling and effective use in synthesis.

PropertyValueSource
CAS Number 893611-64-8[2]
Molecular Formula C10H17NS[2]
Molecular Weight 183.31 g/mol [2]
Boiling Point 249.6 °C at 760 mmHg[2]
Density 0.983 g/cm³[2]
Flash Point 104.7 °C[2]
Refractive Index 1.518[2]

Safety Information:

  • Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area.

  • Hazards: While specific hazard data for N-[(5-methylthiophen-2-yl)methyl]butan-1-amine is not extensively documented, it is prudent to handle it with the care afforded to other secondary amines. The precursors, 5-methylthiophene-2-carboxaldehyde and butan-1-amine, are known irritants and flammable. The reducing agent, sodium triacetoxyborohydride, reacts with water to release flammable gases. Therefore, all manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Synthetic Protocol: Reductive Amination

The most direct and widely employed method for the synthesis of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine is the reductive amination of 5-methylthiophene-2-carboxaldehyde with butan-1-amine. This one-pot reaction proceeds via the in-situ formation of an imine intermediate, which is then reduced to the desired secondary amine. Sodium triacetoxyborohydride is the preferred reducing agent for this transformation due to its mildness and selectivity for imines over aldehydes.

Reductive_Amination cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 5-methylthiophene-2-carboxaldehyde 5-methylthiophene-2-carboxaldehyde Imine Formation Imine Formation 5-methylthiophene-2-carboxaldehyde->Imine Formation + Butan-1-amine Butan-1-amine Butan-1-amine->Imine Formation Solvent (e.g., Dichloromethane) Solvent (e.g., Dichloromethane) Solvent (e.g., Dichloromethane)->Imine Formation Reduction Reduction Solvent (e.g., Dichloromethane)->Reduction Reducing Agent (Sodium Triacetoxyborohydride) Reducing Agent (Sodium Triacetoxyborohydride) Reducing Agent (Sodium Triacetoxyborohydride)->Reduction Room Temperature Room Temperature Room Temperature->Imine Formation Room Temperature->Reduction N-[(5-methylthiophen-2-yl)methyl]butan-1-amine N-[(5-methylthiophen-2-yl)methyl]butan-1-amine Imine Formation->Reduction in situ Reduction->N-[(5-methylthiophen-2-yl)methyl]butan-1-amine Yields

Caption: Reductive Amination Workflow.

Detailed Experimental Protocol:

Materials:

  • 5-methylthiophene-2-carboxaldehyde (1.0 eq)

  • Butan-1-amine (1.1 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-methylthiophene-2-carboxaldehyde and anhydrous dichloromethane.

  • Add butan-1-amine to the solution and stir the mixture at room temperature for 30 minutes. The formation of the imine intermediate is typically observed by a slight color change.

  • In a separate flask, suspend sodium triacetoxyborohydride in anhydrous dichloromethane.

  • Slowly add the suspension of the reducing agent to the reaction mixture. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford N-[(5-methylthiophen-2-yl)methyl]butan-1-amine as a pure oil.

Characterization:

The structure and purity of the synthesized N-[(5-methylthiophen-2-yl)methyl]butan-1-amine should be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃): Expected signals include those for the thiophene ring protons (two doublets), the methyl group on the thiophene ring (singlet), the methylene group adjacent to the nitrogen and the thiophene ring (singlet), the methylene group of the butyl chain adjacent to the nitrogen (triplet), the internal methylene groups of the butyl chain (multiplet), and the terminal methyl group of the butyl chain (triplet).

  • ¹³C NMR (CDCl₃): Expected signals include those for the carbons of the thiophene ring, the methyl carbon on the thiophene ring, the methylene carbon adjacent to the nitrogen and the thiophene ring, and the four distinct carbons of the butyl chain.

  • Mass Spectrometry (ESI-MS): The protonated molecular ion [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the product.

Applications as a Chemical Intermediate

The utility of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine lies in the reactivity of its secondary amine, which can readily participate in a variety of bond-forming reactions to generate more complex molecules with potential biological activity.

1. Synthesis of Amides and Sulfonamides:

The secondary amine can be acylated with acyl chlorides or anhydrides to form amides, or reacted with sulfonyl chlorides to produce sulfonamides. These functional groups are prevalent in many pharmaceutical and agrochemical compounds. For instance, N-(thiophen-2-yl) nicotinamide derivatives have been synthesized and shown to possess fungicidal activity.[3]

Amide_Sulfonamide_Synthesis cluster_start Starting Material cluster_reactions Reactions cluster_products Products Intermediate N-[(5-methylthiophen-2-yl)methyl]butan-1-amine Acylation Acyl Chloride / Anhydride Base (e.g., Triethylamine) Intermediate->Acylation Sulfonylation Sulfonyl Chloride Base (e.g., Pyridine) Intermediate->Sulfonylation Amide Derivative Amide Derivative Acylation->Amide Derivative Sulfonamide Derivative Sulfonamide Derivative Sulfonylation->Sulfonamide Derivative

Caption: Derivatization of the Intermediate.

2. N-Alkylation and N-Arylation:

The secondary amine can undergo further alkylation or arylation reactions. For example, it can be reacted with alkyl halides to introduce another substituent on the nitrogen, or participate in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl derivatives. These modifications can significantly alter the steric and electronic properties of the molecule, allowing for fine-tuning of its biological activity.

3. Use in the Synthesis of Biologically Active Scaffolds:

Conclusion

N-[(5-methylthiophen-2-yl)methyl]butan-1-amine is a readily accessible and highly versatile chemical intermediate. The straightforward and high-yielding reductive amination protocol for its synthesis, coupled with the reactivity of its secondary amine, provides a powerful platform for the generation of diverse molecular libraries. Researchers in drug discovery and agrochemical development can leverage this intermediate to construct novel compounds with tailored properties, accelerating the identification of new lead candidates. The protocols and information provided herein are intended to serve as a practical guide for the synthesis and application of this valuable building block, fostering further innovation in synthetic chemistry.

References

  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Recent Achievement in the Synthesis of Thiophenes. Bentham Science Publishers. [Link]

  • Benzo[b]thiophene derivatives. XII. Synthesis of some 3-benzo[b]thienylalkylamines and comparison of their central nervous system activity with tryptamine isosteres. Journal of Medicinal Chemistry. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

  • Recent Achievement in the Synthesis of Thiophenes. Bentham Science. [Link]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

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Application

Application Notes &amp; Protocols: High-Throughput Screening of Thiophene-Based Compound Libraries

Abstract Thiophene and its derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Their bioisosteric similarity to the benzene ring allows for fa...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Thiophene and its derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Their bioisosteric similarity to the benzene ring allows for favorable modulation of molecular properties, leading to improved potency and pharmacokinetic profiles.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing high-throughput screening (HTS) campaigns for thiophene-based compound libraries. We delve into the critical aspects of assay development, interference mitigation, detailed screening protocols, and a robust hit triage cascade to ensure the identification of high-quality, tractable lead compounds.

Introduction: The Significance and Challenges of Screening Thiophene Scaffolds

The thiophene moiety is a cornerstone in drug discovery, with applications spanning anti-inflammatory, anticancer, and antimicrobial agents, among others.[1][4] Its prevalence in marketed drugs like Plavix® and Cymbalta® underscores its value.[5] However, the unique physicochemical properties of the thiophene ring present specific challenges in HTS. The sulfur-containing aromatic system can contribute to compound reactivity, autofluorescence, and a propensity for assay interference, leading to a high rate of false positives if not properly addressed.[6][7]

A successful HTS campaign for thiophene libraries is not merely a matter of automation; it requires a thoughtfully designed workflow that anticipates and mitigates these potential pitfalls from the outset. This guide provides the strategic framework and detailed protocols to navigate these challenges, ensuring that screening efforts are both efficient and scientifically sound.

Part I: Assay Development & Interference Mitigation

The foundation of any successful HTS campaign is a robust and reliable assay. When working with thiophene-based libraries, it is crucial to select an assay technology and develop protocols that minimize the potential for compound-specific artifacts.

Choosing the Right Assay Technology

Light-based detection methods (fluorescence, luminescence) are common in HTS due to their sensitivity and automation compatibility.[8][9] However, they are also highly susceptible to interference from library compounds.[8]

  • Fluorescence-Based Assays (e.g., FRET, FP): These are highly sensitive but prone to interference from autofluorescent compounds or quenchers.[10][11] Many thiophene derivatives, due to their conjugated aromatic system, can exhibit intrinsic fluorescence.[12]

  • Luminescence-Based Assays (e.g., Luciferase): While generally having better signal-to-noise ratios, these assays can be confounded by compounds that directly inhibit the reporter enzyme (e.g., luciferase).[7][13]

  • Label-Free Assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry): These technologies are less prone to optical interference but are typically lower in throughput and may not be suitable for primary screening of large libraries. They are invaluable, however, as orthogonal assays for hit confirmation.

Scientist's Note: For a primary screen of a thiophene library, a luminescence-based assay might be preferable to a fluorescence-based one to avoid the higher probability of autofluorescence interference. Regardless of the choice, a panel of counter-screens is non-negotiable.

Proactively Addressing Thiophene-Specific Interference

Assay interference compounds are a primary source of false positives in HTS.[8][14] Thiophene-containing molecules can fall into several classes of interferers, including Pan-Assay Interference Compounds (PAINS).[15][16][17] A multi-pronged strategy is required to identify and eliminate these problematic compounds early.

Key Interference Mechanisms & Mitigation Strategies:

Interference TypeMechanism & Risk with ThiophenesMitigation Strategy & Rationale
Autofluorescence The conjugated π-system of the thiophene ring and its derivatives can absorb and emit light, directly interfering with fluorescence-based readouts.[11][12]Strategy: 1. Pre-screen plates containing only compounds and buffer to quantify intrinsic fluorescence. 2. Use red-shifted fluorophores and narrow bandwidth filters to avoid spectral overlap. Rationale: Proactively identifying and filtering out fluorescent compounds prevents them from being falsely classified as hits.
Luciferase Inhibition Compounds can directly inhibit the luciferase enzyme used in many reporter assays, mimicking a true biological effect.[13]Strategy: Run a counter-screen using purified luciferase enzyme in the absence of the primary target.[13][18] Rationale: This directly identifies compounds whose activity is an artifact of the reporter system, not the biological target of interest.
Compound Aggregation Planar, hydrophobic molecules like many thiophenes can form colloidal aggregates at micromolar concentrations, non-specifically sequestering and inhibiting proteins.[7]Strategy: 1. Include 0.01% Triton X-100 or a similar non-ionic detergent in all assay buffers. 2. Confirm hits in the presence and absence of detergent. Rationale: Detergents disrupt the formation of aggregates, restoring the activity of true inhibitors and inactivating aggregator-based false positives.
Chemical Reactivity The thiophene ring can be metabolized to reactive species (e.g., thiophene S-oxides) or contain substituents that are electrophilic, leading to covalent modification of target proteins.[6][14]Strategy: 1. Include a thiol-scavenging agent like Dithiothreitol (DTT) (1-5 mM) in the assay buffer.[14] 2. Perform ALARM NMR or a thiol-reactivity counter-screen on hits.[19] Rationale: DTT can quench non-specific reactive compounds. Specific thiol-reactivity assays confirm a covalent mechanism, which may or may not be desirable.
The Power of Counter-Screens

A counter-screen is an assay designed specifically to identify compounds that interfere with the primary assay's technology or format.[8][18] It is the most critical tool for eliminating false positives.[13]

Workflow for Implementing Counter-Screens:

Caption: A robust hit triage cascade for progressing primary hits to validated lead series.

Protocol: Dose-Response (IC₅₀) Determination

Objective: To determine the potency of confirmed hits.

  • Compound Plating: Prepare a serial dilution plate for each hit compound, typically an 11-point, 1:3 dilution series starting at 100 µM in DMSO. Include a DMSO-only control.

  • Assay Execution: Transfer the diluted compounds to assay plates and perform the primary luminescence assay as described in section 2.2.

  • Data Analysis:

    • Normalize the data to percent inhibition.

    • Plot % Inhibition vs. log[Compound Concentration].

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the activity is inhibited).

    • Software: GraphPad Prism, Genedata Screener, or equivalent analysis software.

Orthogonal and Counter-Screen Assays
  • Orthogonal Assay: Confirms the activity of a hit using a different technology to ensure the observed effect is not an artifact of the primary assay format. [8]For a kinase inhibitor, this could be a mobility shift assay or a label-free binding assay like SPR.

  • Counter-Screens: As described in Part I, these are essential for removing compounds that interfere with the assay technology (e.g., luciferase inhibitors) or act via undesirable mechanisms (e.g., non-specific reactivity). [18][20]

Computational Triage: Filtering for Promiscuity

Before committing to expensive medicinal chemistry efforts, it is wise to filter hits computationally.

  • PAINS Filtering: Use substructure filters to flag compounds containing moieties known to cause Pan-Assay Interference. [17][21]Several online tools and toolkits (e.g., ZINC, FAF-Drugs) provide this functionality.

  • Promiscuity Analysis: Query internal or public databases (e.g., PubChem) to see if your hit compound is active against a large number of unrelated targets, which could be a red flag for non-specific activity. [22][23]

Conclusion

High-throughput screening of thiophene-based libraries is a powerful strategy for discovering novel chemical probes and drug leads. However, the unique chemical nature of the thiophene scaffold necessitates a carefully planned and executed screening campaign. By prioritizing robust assay development, proactively designing against known interference mechanisms, and implementing a stringent, multi-step triage cascade, researchers can significantly increase the probability of identifying high-quality, progressible hits. This guide provides the foundational principles and actionable protocols to empower scientists to navigate the complexities of screening these valuable compounds and unlock their full therapeutic potential.

References

  • Title: Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via19F NMR with confirmed binding to mutant HRASG12V Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: Filtering promiscuous compounds in early drug discovery: is it a good idea? Source: Semantic Scholar URL: [Link]

  • Title: PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS Source: ACS Chemical Biology URL: [Link]

  • Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research Source: ResearchGate URL: [Link]

  • Title: Therapeutic Potential of Thiophene Compounds: A Mini-Review Source: PubMed URL: [Link]

  • Title: Analysis of HTS data Source: Cambridge MedChem Consulting URL: [Link]

  • Title: Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Filtering promiscuous compounds in early drug discovery: is it a good idea? Source: PubMed URL: [Link]

  • Title: The Importance of Counter Screens in HTS Source: Sygnature Discovery URL: [Link]

  • Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: RSC Publishing URL: [Link]

  • Title: Identifying Actives from HTS Data Sets: Practical Approaches for the Selection of an Appropriate HTS Data-Processing Method and Quality Control Review Source: ResearchGate URL: [Link]

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Method

experimental setup for biological assays of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine

An Application Guide for the Biological Characterization of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine Abstract This document provides a comprehensive experimental framework for the initial biological characterizatio...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Biological Characterization of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine

Abstract

This document provides a comprehensive experimental framework for the initial biological characterization of the novel chemical entity, N-[(5-methylthiophen-2-yl)methyl]butan-1-amine (CAS 893611-64-8).[1] Thiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Given the structural novelty of this compound, a systematic, tiered approach to biological screening is essential. This guide is designed for researchers in drug discovery and development, offering detailed protocols for a logical assay cascade, beginning with foundational cytotoxicity and broad-spectrum antimicrobial screening, and progressing to more targeted, hypothesis-driven assays. The protocols herein are designed to be self-validating, incorporating essential controls and data analysis frameworks to ensure scientific rigor and reproducibility.

Introduction: A Strategic Approach to Characterizing a Novel Thiophene Derivative

The process of bringing a new drug to market is a multi-year endeavor where early-stage in vitro assays play a pivotal role.[5][6] These assays are critical for identifying a compound's biological activity, potency, and potential toxicity, thereby informing the crucial " go/no-go " decisions in a drug discovery pipeline.[7]

N-[(5-methylthiophen-2-yl)methyl]butan-1-amine is a small molecule featuring a 5-methylthiophene core. This heterocyclic motif is present in numerous pharmacologically active compounds, suggesting a high potential for biological activity.[3][4] However, without established data, we must approach its characterization as a process of discovery.

This guide presents a hierarchical screening strategy. This tiered approach is designed to efficiently use resources by first establishing a foundational understanding of the compound's general bioactivity and toxicity before committing to more complex and specific mechanistic studies.

Logical Assay Workflow

The proposed workflow begins with broad, high-throughput screens to identify any significant biological effects and determine the compound's therapeutic window. Positive findings from this initial tier will then guide the selection of more specific, target-oriented assays in the second tier to elucidate the mechanism of action.

Assay_Workflow cluster_0 Compound Preparation cluster_1 Tier 1: Foundational Screening cluster_2 Decision Point cluster_3 Tier 2: Target Deconvolution & Mechanistic Assays Compound N-[(5-methylthiophen-2-yl)methyl]butan-1-amine Stock Solution (e.g., 10 mM in DMSO) Cytotoxicity General Cytotoxicity Assay (e.g., MTT, LDH) Compound->Cytotoxicity Antimicrobial Antimicrobial Susceptibility (MIC Determination) Compound->Antimicrobial Decision Analyze IC50 / MIC Is there a therapeutic window? Cytotoxicity->Decision IC50 Data Antimicrobial->Decision MIC Data Enzyme Enzyme Inhibition Screening (e.g., Kinase, Protease Panels) Decision->Enzyme Hit Identified Receptor Receptor Binding Assay (Competitive Binding) Decision->Receptor Hit Identified Pathway Pathway Analysis (e.g., High-Content Imaging) Enzyme->Pathway Receptor->Pathway

Caption: Hierarchical workflow for the biological characterization of a novel compound.

Tier 1: Foundational Assays

The primary goal of this tier is to answer two fundamental questions:

  • At what concentration does the compound become toxic to mammalian cells?

  • Does the compound exhibit broad-spectrum biological activity, such as antimicrobial effects?

Protocol: General Cytotoxicity Assessment via MTT Assay

Causality: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[2] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals, which can be quantified spectrophotometrically.[8] This initial screen is crucial to identify the concentration range where the compound is non-toxic, which is essential for interpreting results from subsequent, more specific assays.[9]

Materials:

  • Human cell line (e.g., HEK293 for general toxicity, or a relevant cancer cell line like HCT-116).[10]

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • N-[(5-methylthiophen-2-yl)methyl]butan-1-amine (test compound).

  • Dimethyl sulfoxide (DMSO), cell culture grade.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • Sterile 96-well flat-bottom plates.

  • Multi-channel pipette and microplate reader.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell adherence.[2]

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from (e.g.) 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions.

    • Vehicle Control: Treat cells with medium containing the same final concentration of DMSO.

    • Positive Control: Treat cells with a known cytotoxic agent (e.g., Doxorubicin).

    • Blank: Include wells with medium only (no cells) for background subtraction.

  • Incubation: Incubate the plate for 48-72 hours at 37°C. The incubation time should be consistent across experiments.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • % Viability = (Abs_test / Abs_vehicle) * 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC50).[11]

Compound Concentration (µM)% Cell Viability (Hypothetical)
0 (Vehicle Control)100.0
0.198.5
195.2
1080.1
2552.3
5021.7
1005.4
Hypothetical IC50: ~24 µM
Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

Causality: The thiophene scaffold is a common feature in compounds with antimicrobial activity.[12][13] The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2] This assay provides a quantitative measure of the compound's potential as an antibacterial or antifungal agent. Adherence to established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), ensures data accuracy and comparability.[14][15][16]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922).

  • Fungal strain (e.g., Candida albicans ATCC 10231).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.

  • RPMI-1640 medium for fungi.

  • Test compound stock solution (10 mM in DMSO).

  • Sterile 96-well U-bottom plates.

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute it in the appropriate broth to achieve a final concentration of ~5 x 10^5 CFU/mL in the assay plate.

  • Compound Dilution: In a 96-well plate, perform a 2-fold serial dilution of the test compound in the broth to achieve a final concentration range (e.g., 0.25 to 128 µg/mL).[2]

  • Inoculation: Add the standardized inoculum to each well.

    • Positive Control (Growth Control): Well with broth and inoculum only.

    • Negative Control (Sterility Control): Well with broth only.

    • Vehicle Control: Well with inoculum and the highest concentration of DMSO used.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.[2]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by reading the optical density (OD) at 600 nm.

Data Presentation:

MicroorganismCompound MIC (µg/mL) (Hypothetical)Ciprofloxacin MIC (µg/mL)
S. aureus ATCC 259238≤1
E. coli ATCC 25922>128≤0.5
C. albicans ATCC 1023132N/A

Tier 2: Hypothesis-Driven Mechanistic Assays

If Tier 1 assays reveal a promising therapeutic window (e.g., an MIC significantly lower than the cytotoxic IC50), the next logical step is to investigate the compound's mechanism of action.

Protocol Framework: Enzyme Inhibition Assay

Causality: Many drugs exert their effects by inhibiting specific enzymes.[17] A general enzyme inhibition assay can be adapted to screen the compound against a panel of relevant enzymes (e.g., kinases, proteases, oxidoreductases) to identify potential targets. The protocol measures the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor.[18][19]

Enzyme_Assay cluster_0 Assay Setup cluster_1 Reaction & Measurement cluster_2 Data Analysis Reagents Prepare Enzyme, Buffer, and Inhibitor Dilutions Plate Add Enzyme and Inhibitor to 96-well Plate Reagents->Plate Preincubation Pre-incubate to allow Inhibitor-Enzyme Binding Plate->Preincubation Initiate Initiate Reaction by adding Substrate Preincubation->Initiate Reader Measure Product Formation (Absorbance/Fluorescence) over Time Initiate->Reader Velocity Calculate Initial Reaction Velocity (V₀) Reader->Velocity Inhibition Calculate % Inhibition vs. Vehicle Control Velocity->Inhibition IC50 Plot % Inhibition vs. [Inhibitor] Determine IC50 Inhibition->IC50

Caption: General workflow for an enzyme inhibition assay.

General Procedure:

  • Reagent Preparation: Prepare stock solutions of the purified enzyme, its specific substrate, and the test compound.

  • Assay Setup: In a 96-well plate, add the assay buffer, enzyme solution, and varying concentrations of the test compound (or a known inhibitor as a positive control). Include a vehicle control (DMSO).

  • Pre-incubation: Incubate the plate for 10-15 minutes to allow the compound to bind to the enzyme.[17]

  • Reaction Initiation: Start the reaction by adding the substrate to all wells.[18]

  • Measurement: Use a microplate reader to measure product formation or substrate depletion over time (kinetic read) or at a single endpoint.

  • Data Analysis: Calculate the initial reaction velocity for each concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.[11]

Protocol Principles: Receptor-Ligand Binding Assay

Causality: The compound's amine structure may facilitate interactions with cellular receptors. Competitive receptor binding assays are used to determine if a test compound can displace a known, labeled ligand from its receptor.[20][21] This technique is fundamental for identifying compounds that modulate receptor activity.[22][23]

General Principles:

  • Components: The assay requires a source of the target receptor (e.g., cell membranes), a labeled ligand (radiolabeled or fluorescent) with known affinity for the receptor, and the unlabeled test compound.[24]

  • Competition: The labeled ligand and the test compound compete for binding to the receptor. A potent test compound will displace the labeled ligand, resulting in a decreased signal.[21]

  • Separation: Bound and free labeled ligands are separated (e.g., via filtration).

  • Detection: The amount of bound labeled ligand is quantified.

  • Analysis: The data is used to calculate the IC50 of the test compound, from which the inhibition constant (Ki) can be derived, indicating the compound's binding affinity for the receptor.[22]

Concluding Remarks

This application note provides a validated, tiered strategy for the initial biological profiling of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine. By systematically progressing from broad phenotypic screens to more specific, target-based assays, researchers can efficiently characterize the compound's bioactivity, identify its therapeutic potential, and elucidate its mechanism of action. The successful execution of these protocols will generate the foundational data necessary to guide further preclinical development.

References

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

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Application

Application Notes &amp; Protocols: N-[(5-methylthiophen-2-yl)methyl]butan-1-amine in the Development of Novel Therapeutics

For Research Use Only Abstract These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of N-[(5-methylthiophen-2-yl)methyl]butan...

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine as a potential therapeutic agent. Thiophene derivatives are recognized as privileged structures in medicinal chemistry, with numerous FDA-approved drugs incorporating this scaffold.[1][2][3] This document outlines a structured, yet flexible, workflow for the investigation of this specific compound, from synthesis and characterization to preclinical assessment. While the specific biological activity of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine is yet to be fully elucidated, this guide proposes a hypothetical therapeutic application in oncology, a field where thiophene derivatives have shown promise.[4] The protocols detailed herein are designed to be self-validating and are grounded in established principles of drug discovery, providing a robust framework for its preclinical development.

Introduction: The Therapeutic Potential of Thiophene Scaffolds

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, and it is a cornerstone in the development of a wide array of pharmaceuticals.[1][2][3] Its bioisosteric similarity to a phenyl group, coupled with its unique electronic properties, allows for favorable interactions with various biological targets. This has led to the successful development of thiophene-containing drugs across diverse therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[2][3] N-[(5-methylthiophen-2-yl)methyl]butan-1-amine (herein referred to as Compound X) is a novel chemical entity that combines the privileged thiophene scaffold with an aliphatic amine side chain, offering a unique chemical space for therapeutic exploration.

This document will guide the researcher through a hypothetical preclinical drug discovery workflow for Compound X, focusing on its potential as an anti-cancer agent. This workflow is designed to be a comprehensive roadmap, from initial synthesis to the generation of a data package suitable for Investigational New Drug (IND) enabling studies.[5][6]

Synthesis and Characterization of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine (Compound X)

The synthesis of secondary and tertiary amines is a cornerstone of pharmaceutical chemistry, with reductive amination being a paramount method for C-N bond formation.[7][8][9][10] This one-pot reaction offers operational simplicity and is widely used in the synthesis of numerous approved drugs.[7][8][9]

Synthetic Protocol: Reductive Amination

Objective: To synthesize N-[(5-methylthiophen-2-yl)methyl]butan-1-amine via a direct reductive amination protocol.

Materials:

  • 5-methylthiophene-2-carbaldehyde

  • Butan-1-amine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 5-methylthiophene-2-carbaldehyde (1.0 eq) in dichloroethane (0.2 M), add butan-1-amine (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the desired product, N-[(5-methylthiophen-2-yl)methyl]butan-1-amine.

Characterization

The identity and purity of the synthesized Compound X should be confirmed using standard analytical techniques:

Technique Expected Outcome
¹H NMR Characteristic peaks corresponding to the protons of the methyl, butyl, and thiophene moieties.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₇NS, MW: 183.31).[11]
High-Performance Liquid Chromatography (HPLC) A single major peak indicating a purity of >95%.

Preclinical Development Workflow: A Hypothetical Oncology Application

The following sections outline a preclinical development pathway for Compound X, postulating its activity against a cancer-related target. This workflow is a logical progression of experiments designed to build a comprehensive understanding of the compound's therapeutic potential.[12]

G cluster_0 Phase 1: Target Identification & Validation cluster_1 Phase 2: Hit-to-Lead Optimization cluster_2 Phase 3: In Vitro Preclinical Testing cluster_3 Phase 4: In Vivo Preclinical Testing TID Target Identification TV Target Validation TID->TV Hypothesis Driven HTS High-Throughput Screening (Hypothetical) TV->HTS H2L Hit-to-Lead Chemistry HTS->H2L SAR Structure-Activity Relationship H2L->SAR SAR->H2L ADME ADME Profiling SAR->ADME Tox In Vitro Toxicology ADME->Tox PK Pharmacokinetics Tox->PK Efficacy In Vivo Efficacy Studies PK->Efficacy Tox_vivo In Vivo Toxicology Efficacy->Tox_vivo IND IND Tox_vivo->IND IND-Enabling Studies

Caption: Preclinical Drug Discovery Workflow for Compound X.

Phase 1: Target Identification and Validation

The initial step in a target-based drug discovery program is to identify and validate a biological target that is critical for the disease pathology.[3][7][8][13][14] For our hypothetical oncology application, we will propose that Compound X targets a specific protein kinase involved in cancer cell proliferation.

Protocol 3.1.1: Kinase Inhibition Assay

Objective: To determine if Compound X inhibits the activity of a panel of cancer-related kinases.

Materials:

  • Compound X

  • A panel of recombinant human kinases (e.g., PI3K, AKT, mTOR, EGFR)

  • Kinase-specific substrates and ATP

  • Kinase assay buffer

  • A suitable kinase activity detection system (e.g., ADP-Glo™, Z'-LYTE™)

Procedure:

  • Prepare a dilution series of Compound X in DMSO.

  • In a 384-well plate, add the kinase, its specific substrate, and the assay buffer.

  • Add the diluted Compound X to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for the recommended time.

  • Stop the reaction and measure the kinase activity using the chosen detection system.

  • Calculate the percent inhibition for each concentration of Compound X and determine the IC₅₀ value.

Self-Validation: The assay should include positive (known inhibitor) and negative (DMSO vehicle) controls. The Z'-factor for the assay should be ≥ 0.5 to ensure robustness.

Phase 2: Hit-to-Lead Optimization

Once a "hit" is identified from initial screening, the hit-to-lead (H2L) process aims to improve its potency, selectivity, and drug-like properties.[4][10][15][16][17] This involves the synthesis and testing of analogs of Compound X to establish a Structure-Activity Relationship (SAR).[17]

Protocol 3.2.1: Analog Synthesis and SAR Analysis

Objective: To synthesize analogs of Compound X and evaluate their activity to establish a preliminary SAR.

Procedure:

  • Synthesize a focused library of analogs of Compound X by modifying the butylamine side chain (e.g., varying chain length, introducing branching, or cyclization) and the methyl group on the thiophene ring (e.g., replacing with other alkyl groups or halogens).

  • Characterize each analog as described in section 2.2.

  • Screen all synthesized analogs in the kinase inhibition assay (Protocol 3.1.1) to determine their IC₅₀ values.

  • Analyze the data to identify structural modifications that improve potency and selectivity.

SAR CompoundX N-[(5-methylthiophen-2-yl)methyl]butan-1-amine IC₅₀ = 1 µM Analog1 Analog 1 (Pentyl) IC₅₀ = 0.5 µM CompoundX->Analog1 Increased Potency Analog2 Analog 2 (Cyclobutyl) IC₅₀ = 5 µM CompoundX->Analog2 Decreased Potency Analog3 Analog 3 (5-ethyl) IC₅₀ = 0.8 µM CompoundX->Analog3 Slightly Increased Potency

Caption: Hypothetical Structure-Activity Relationship (SAR) for Compound X.

Phase 3: In Vitro Preclinical Testing

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid late-stage failures in drug development.[1][2][18][19]

Table 1: Key In Vitro ADME Assays

Assay Purpose Methodology Acceptable Range
Solubility Determines the aqueous solubility of the compound.Kinetic or thermodynamic solubility assay.> 50 µM
Permeability Predicts intestinal absorption.Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assay.[1][20]Papp > 1 x 10⁻⁶ cm/s
Metabolic Stability Assesses the rate of metabolism by liver enzymes.Incubation with liver microsomes or hepatocytes.[1][20]t₁/₂ > 30 min
Plasma Protein Binding Determines the extent to which the compound binds to plasma proteins.Equilibrium dialysis or ultracentrifugation.[2]< 95% bound
CYP Inhibition Identifies potential for drug-drug interactions.Incubation with recombinant cytochrome P450 enzymes.IC₅₀ > 10 µM

Protocol 3.3.1: Metabolic Stability in Liver Microsomes

Objective: To determine the in vitro metabolic stability of Compound X using liver microsomes.[20]

Materials:

  • Compound X

  • Pooled human liver microsomes

  • NADPH regenerating system

  • Phosphate buffer

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Pre-warm a solution of Compound X (1 µM) and liver microsomes (0.5 mg/mL) in phosphate buffer at 37°C.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of Compound X.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance.

Phase 4: In Vivo Preclinical Testing

In vivo studies are essential to evaluate the efficacy and safety of a drug candidate in a living organism.[9][21][22]

Protocol 3.4.1: In Vivo Efficacy in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of Compound X in an immunodeficient mouse model bearing human tumor xenografts.[9]

Materials:

  • 6-8 week old immunodeficient mice (e.g., NOD/SCID)

  • Human cancer cell line with the identified target kinase activity

  • Compound X formulated in a suitable vehicle

  • Vehicle control

  • Positive control (a standard-of-care chemotherapy agent)

Procedure:

  • Implant the human cancer cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment groups (vehicle, Compound X at different doses, positive control).

  • Administer the treatments via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

  • Calculate the tumor growth inhibition (TGI) for each treatment group.

Self-Validation: The study should be adequately powered with a sufficient number of animals per group (typically 8-10). The positive control should show significant tumor growth inhibition.

Conclusion

This document provides a detailed framework for the preclinical evaluation of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine. By following these structured, yet adaptable, protocols, researchers can systematically investigate its therapeutic potential. The emphasis on self-validating systems and the integration of key decision-making assays at each stage of the drug discovery process are designed to de-risk the program and accelerate the path towards identifying a viable clinical candidate. The journey of a new chemical entity from the laboratory to the clinic is long and challenging, but a robust preclinical data package is the essential first step.[12][23]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine

Welcome to the technical support center for the synthesis of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of your synthesis.

Introduction to the Synthesis

The synthesis of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine is primarily achieved through a reductive amination reaction. This process involves two key stages:

  • Imine Formation: The reaction of 5-methylthiophene-2-carbaldehyde with butan-1-amine to form the corresponding imine intermediate.

  • Reduction: The subsequent reduction of the imine to the desired secondary amine.

Successful synthesis with a high yield hinges on careful control of reaction parameters at each stage. This guide will delve into the critical aspects of this reaction, providing practical solutions to common challenges.

Reaction Pathway Overview

Reaction_Pathway Reactant1 5-methylthiophene-2-carbaldehyde Intermediate Imine Intermediate Reactant1->Intermediate Condensation Reactant2 Butan-1-amine Reactant2->Intermediate Product N-[(5-methylthiophen-2-yl)methyl]butan-1-amine Intermediate->Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Intermediate

Caption: General reaction scheme for the synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing potential causes and actionable solutions.

Q1: Why is the yield of my N-[(5-methylthiophen-2-yl)methyl]butan-1-amine consistently low?

Low yield is a frequent challenge and can stem from several factors throughout the reaction process. Here’s a systematic approach to diagnosing the issue:

Potential Cause Troubleshooting Steps
Incomplete Imine Formation - pH Control: The formation of the imine is acid-catalyzed and is optimal at a pH of approximately 4-6. Operating outside this range can significantly hinder the reaction. Consider adding a catalytic amount of acetic acid. - Water Removal: Imine formation is a reversible reaction that produces water. To drive the equilibrium towards the product, consider using a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves.
Suboptimal Reducing Agent - Reactivity: If using a strong reducing agent like sodium borohydride (NaBH₄), it may be reducing the starting aldehyde before the imine has a chance to form. - Selectivity: Switch to a milder and more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents are known to preferentially reduce imines over aldehydes.[1]
Side Reactions - Over-alkylation: The secondary amine product can sometimes react further to form a tertiary amine. This is less common in reductive amination than in direct alkylation but can occur if the reaction conditions are too harsh. - Aldehyde Reduction: As mentioned, the starting aldehyde can be reduced to the corresponding alcohol. Using a selective reducing agent minimizes this side reaction.
Reaction Conditions - Temperature: While imine formation can sometimes be accelerated with gentle heating, high temperatures can promote side reactions. The reduction step is typically carried out at room temperature or below. - Solvent Choice: The choice of solvent can impact both the imine formation and the reduction step. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used for reductive aminations with NaBH(OAc)₃.[1] Methanol is often used with NaBH₄ and NaBH₃CN.[2]
Workup and Purification Losses - Extraction pH: Ensure the aqueous layer is basic during extraction to keep the amine product in its free base form, which is more soluble in organic solvents. - Purification Technique: The product may be lost during column chromatography if the incorrect solvent system is used. Monitor fractions carefully using Thin Layer Chromatography (TLC).

Q2: I am observing a significant amount of unreacted 5-methylthiophene-2-carbaldehyde in my reaction mixture. What should I do?

This strongly suggests that the reaction is stalling at the imine formation stage.

  • Verify Amine Purity and Stoichiometry: Ensure your butan-1-amine is of high purity and that you are using at least a stoichiometric equivalent, or a slight excess (e.g., 1.1 equivalents), relative to the aldehyde.

  • Catalyze the Reaction: Add a catalytic amount of acetic acid to facilitate imine formation.

  • Extend Reaction Time for Imine Formation: Before adding the reducing agent, allow the aldehyde and amine to stir together for a longer period (e.g., 1-2 hours) to maximize imine formation. You can monitor the disappearance of the aldehyde spot by TLC.

Q3: My TLC plate shows a new spot that is not my starting material or desired product. What could it be?

This is likely a side product. The most probable culprits are:

  • (5-methylthiophen-2-yl)methanol: This alcohol results from the premature reduction of the starting aldehyde. This is more likely if you are using a less selective reducing agent like NaBH₄ in a one-pot procedure.

  • Over-alkylated Tertiary Amine: While less probable, it's a possibility. This can be identified by mass spectrometry.

To mitigate these, using a selective reducing agent like NaBH(OAc)₃ is highly recommended.[1]

Troubleshooting_Workflow Start Low Yield of Product Check_Imine Check for complete imine formation (TLC/NMR) Start->Check_Imine Imine_Incomplete Incomplete Imine Formation Check_Imine->Imine_Incomplete No Imine_Complete Imine Formation is Complete Check_Imine->Imine_Complete Yes Aldehyde_Present Unreacted Aldehyde Present Imine_Incomplete->Aldehyde_Present Check_Side_Products Analyze for side products (TLC/GC-MS) Imine_Complete->Check_Side_Products Optimize_Workup Optimize Workup & Purification: - Adjust pH during extraction - Refine chromatography conditions Imine_Complete->Optimize_Workup No major side products Alcohol_Side_Product Alcohol Side Product Present Check_Side_Products->Alcohol_Side_Product Optimize_Imine Optimize Imine Formation: - Add catalytic acid - Remove water - Increase reaction time Aldehyde_Present->Optimize_Imine Change_Reducing_Agent Switch to a milder reducing agent (e.g., NaBH(OAc)₃) Alcohol_Side_Product->Change_Reducing_Agent

Caption: A workflow for troubleshooting low product yield.

Frequently Asked Questions (FAQs)

Q1: What is the recommended experimental protocol for this synthesis?

Protocol: One-Pot Reductive Amination

  • Reaction Setup: To a solution of 5-methylthiophene-2-carbaldehyde (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add butan-1-amine (1.0-1.2 eq.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. A catalytic amount of acetic acid (0.1 eq.) can be added to accelerate this step.

  • Reduction: To the reaction mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise. The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[3]

Q2: Which reducing agent is best for this synthesis?

The choice of reducing agent is critical for a successful reaction. Here is a comparison of common options:

Reducing Agent Advantages Disadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) - Mild and highly selective for imines over aldehydes.[1] - Can be used in a one-pot procedure. - Less toxic than NaBH₃CN.- Moisture sensitive.
Sodium Cyanoborohydride (NaBH₃CN) - Selective for imines at neutral or slightly acidic pH.[2] - Can be used in a one-pot procedure.- Highly toxic and can release hydrogen cyanide gas under acidic conditions.
Sodium Borohydride (NaBH₄) - Inexpensive and readily available.- Less selective; can reduce the starting aldehyde.[2] - Best used in a two-step procedure where the imine is pre-formed and isolated.

For this synthesis, sodium triacetoxyborohydride (NaBH(OAc)₃) is the recommended choice for a one-pot reaction due to its high selectivity and lower toxicity.

Q3: How do I purify the final product?

Column chromatography on silica gel is the most common method for purifying the N-[(5-methylthiophen-2-yl)methyl]butan-1-amine.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on the TLC analysis of the crude product. Adding a small amount of triethylamine (e.g., 1%) to the eluent can help to prevent the amine product from streaking on the silica gel.

Q4: What are the expected spectroscopic data for the product?

While a full experimental spectrum for the target molecule is not available in the searched literature, the following are expected characteristic signals:

  • ¹H NMR:

    • Signals for the butyl group protons.

    • A singlet for the methyl group on the thiophene ring.

    • Signals for the thiophene ring protons.

    • A signal for the methylene group (CH₂) connecting the thiophene ring and the nitrogen.

    • A broad singlet for the N-H proton, which may exchange with D₂O.[4][5]

  • ¹³C NMR:

    • Signals corresponding to the carbons of the butyl group, the thiophene ring, the methyl group, and the methylene bridge. The carbon attached to the nitrogen will be deshielded.[5]

  • IR Spectroscopy:

    • A characteristic N-H stretching absorption in the 3300-3500 cm⁻¹ range for the secondary amine. This band is typically sharper and less intense than an O-H band.[5][6]

  • Mass Spectrometry:

    • The molecular ion peak should be observed. The fragmentation pattern would likely show cleavage at the C-C bond adjacent to the nitrogen.

Q5: What are the physical properties of the starting materials and product?

Compound Molecular Formula Molecular Weight Boiling Point Density
5-methylthiophene-2-carbaldehydeC₆H₆OS126.18 g/mol 198-199 °C1.17 g/cm³
Butan-1-amineC₄H₁₁N73.14 g/mol 77-78 °C0.74 g/cm³
N-[(5-methylthiophen-2-yl)methyl]butan-1-amineC₁₀H₁₇NS183.31 g/mol 249.6 °C at 760 mmHg0.983 g/cm³

Data sourced from[7]

References

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  • ResearchGate. (n.d.). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride.
  • ChemNet. (n.d.). N-[(5-methylthiophen-2-yl)methyl]butan-1-amine.
  • ACS Fall 2025. (2026, March 23).
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • PubMed. (2012, August 24). Ion chromatographic separation and quantitation of alkyl methylamines and ethylamines in atmospheric gas and particulate matter using preconcentration and suppressed conductivity detection.
  • Moldb. (n.d.). 3-Methyl-N-((5-methylthiophen-2-yl)methyl)butan-2-amine.
  • Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes.
  • Journal of Natural Remedies. (2025, March 21). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L.
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry.
  • The Royal Society of Chemistry. (n.d.). Studies Concerning the Electrophilic Amino-Alkene Cyclisation for the Synthesis of Bicyclic Amines.
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  • PrepChem.com. (n.d.). Synthesis of N-butyl-N-[(4-chlorophenyl)methyl]-(5-pyrimidyl)amine.
  • Moldb. (n.d.). n-((5-Bromothiophen-2-yl)methyl)-2-methylbutan-2-amine.
  • National Institutes of Health. (2019, November 12). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction.
  • MDPI. (2022, December 12). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides.
  • Royal Society of Chemistry. (n.d.). Visible-light-mediated de-aminative alkylation of N-arylamines with alkyl Katritzky salts. Organic Chemistry Frontiers.
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Sources

Optimization

Technical Support Center: Purification Challenges of N-Substituted Thiophene Amines

Welcome to the technical support center for the purification of N-substituted thiophene amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-substituted thiophene amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable heterocyclic compounds. Thiophene and its derivatives are critical pharmacophores in medicinal chemistry, but their unique electronic and physical properties can present significant purification hurdles.[1] This resource provides field-proven insights and step-by-step protocols to navigate these complexities effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and problems encountered during the purification of N-substituted thiophene amines.

Q1: What are the most common types of impurities I should expect in my crude product?

A: The impurities in your crude N-substituted thiophene amine are typically by-products of the specific synthesis route. However, several classes of impurities are common:

  • Unreacted Starting Materials: Such as the parent amine or the thiophene precursor.

  • Reaction By-products: These can include over-alkylated amines, products from side-reactions, or compounds formed from the decomposition of reagents.[2]

  • Residual Metal Catalysts: Many syntheses that form C-N or C-C bonds (e.g., Buchwald-Hartwig, Suzuki couplings) use palladium (Pd), copper (Cu), or other transition metal catalysts.[3] These metals must be removed, especially for pharmaceutical applications where strict limits are enforced (e.g., <5 ppm for oral drugs).[4]

  • Foul-Smelling Sulfur Compounds: Crude thiophene often contains highly odorous impurities like mercaptans and sulfides that may carry through the synthesis.[5]

  • Degradation Products: Thiophene amines can be sensitive to air and light, leading to oxidized by-products.[6]

Q2: My N-substituted thiophene amine is streaking badly on my TLC plate. What's happening and how can I fix it?

A: Streaking on a silica gel TLC plate is a classic sign of a basic compound interacting strongly with the acidic silanol (Si-OH) groups on the silica surface. The amine group in your compound is basic and can be protonated by the silica, causing it to "stick" and elute poorly.

Solution: To prevent this, you need to suppress the acidic nature of the silica gel. This is typically done by adding a small amount of a volatile base to your TLC developing solvent (eluent).

  • Recommended Additive: Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your eluent system (e.g., ethyl acetate/hexanes). This neutralizes the acidic sites on the silica, allowing your basic amine to move up the plate with a more defined spot.[2][7]

Q3: My compound seems to be degrading during silica gel column chromatography. How can I prevent this?

A: This is a common and serious issue, directly related to the problem described in Q2. Prolonged exposure to the acidic environment of standard silica gel can catalyze the decomposition of sensitive compounds, including some thiophene derivatives.[7]

Solutions:

  • Neutralize the Silica: Before packing your column, prepare a slurry of the silica gel in your chosen eluent and add 1-2% triethylamine. This will create a basic environment that protects your compound.[2][7]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or reverse-phase silica (C18).[2]

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (flash chromatography is preferred). Do not let the purified compound sit on the column for an extended period.

Q4: What is the best general-purpose strategy to purify a basic N-substituted thiophene amine?

A: A combination of acid-base extraction followed by chromatography is a robust and widely applicable strategy.

  • Acid-Base Extraction: First, perform an aqueous workup to remove non-basic organic impurities. Dissolve your crude product in an organic solvent (like dichloromethane or ethyl acetate) and wash it with a dilute aqueous acid (e.g., 1M HCl).[8][9] Your basic amine will be protonated and move into the aqueous layer, leaving many neutral or acidic impurities behind in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and back-extract your now-neutral amine into a fresh organic solvent.[9][10]

  • Chromatography: The product from the extraction can then be further purified by flash chromatography on neutralized silica gel or an alternative stationary phase to remove any remaining closely-related impurities.[11][12]

Q5: How do I effectively remove residual palladium (Pd) catalyst from my reaction?

A: Residual palladium is a frequent issue in cross-coupling reactions. While chromatography and recrystallization can sometimes help, the most effective method is to use a metal scavenger. These are solid-supported reagents with functional groups that chelate and bind tightly to the metal, allowing it to be removed by simple filtration.[3][13][14]

Recommended Scavengers for Palladium:

  • Thiol-based Scavengers (e.g., ISOLUTE® Si-Thiol, Silica Thiol): These are effective for a range of metals including Pd, Pt, Cu, and Ag.[13]

  • Thiourea-based Scavengers (e.g., Si-TMT): These show very high affinity and selectivity for palladium and are highly effective at reducing levels to the low ppm range.[4][13]

A detailed protocol for using metal scavengers is provided in the Troubleshooting section.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step solutions to more complex purification problems.

Guide 1: Troubleshooting Acid-Base Extractions

Acid-base extraction is a powerful first-pass purification technique for amines.[8][10] It exploits the ability of the amine to be protonated into a water-soluble salt.[9]

Workflow for Acid-Base Extraction of a Thiophene Amine

G start Crude Product in Organic Solvent (e.g., EtOAc) wash_acid Wash with 1M HCl (aq) start->wash_acid separate1 Separate Layers wash_acid->separate1 organic1 Organic Layer: Neutral/Acidic Impurities separate1->organic1 Contains aqueous1 Aqueous Layer: Protonated Amine Salt (R-NH₂⁺Cl⁻) separate1->aqueous1 Contains basify Add Base (e.g., 6M NaOH) to Aqueous Layer until pH > 10 aqueous1->basify back_extract Back-extract with Organic Solvent (e.g., EtOAc) basify->back_extract separate2 Separate Layers back_extract->separate2 aqueous2 Aqueous Layer: Inorganic Salts separate2->aqueous2 Discard organic2 Organic Layer: Purified Neutral Amine separate2->organic2 Collect & Dry

Caption: Workflow for purifying a basic amine via acid-base extraction.

Q: My amine won't extract into the aqueous acid layer. Why is this happening?

A: This usually occurs for one of two reasons:

  • Insufficiently Basic Amine: If the N-substituent is strongly electron-withdrawing, the amine may not be basic enough to be fully protonated by a weak acid.

  • High Lipophilicity: If the molecule is very large and greasy (lipophilic), its salt may still have significant solubility in the organic layer, preventing a clean phase transfer.

Troubleshooting Protocol:

  • Check the pH: After shaking the organic and aqueous acid layers, use pH paper to test the aqueous layer. Ensure it is strongly acidic (pH 1-2). If not, add more acid.

  • Increase Acid Concentration: Switch from 1M HCl to 2M or even 6M HCl. This will shift the equilibrium further towards the protonated form.

  • Perform Multiple Extractions: Do not rely on a single wash. Extract the organic layer three to four times with fresh portions of the aqueous acid. This is more effective than one large-volume extraction.[9]

  • Add a Co-solvent: If lipophilicity is the issue, adding a small amount of a polar co-solvent like methanol or THF to the mixture can help improve the solubility of the ammonium salt in the aqueous phase. Be cautious, as this can also increase the solubility of impurities.

Q: I'm experiencing significant product loss, especially during the back-extraction step. What are the common pitfalls?

A: Product loss during back-extraction often stems from incomplete neutralization or the formation of stable emulsions.

Troubleshooting Protocol:

  • Ensure Complete Neutralization: Before back-extracting, check that the aqueous layer is strongly basic (pH > 10). If the amine is not fully deprotonated back to its neutral, organic-soluble form, it will remain in the aqueous layer.

  • Allow Sufficient Time for a Clean Separation: Do not rush the separation of layers. Give the separatory funnel adequate time to stand so a sharp interface forms.

  • Break Emulsions: Emulsions are a common problem. They are colloidal suspensions of one liquid in another and prevent clean separation.

    • To Break an Emulsion: Try adding a small amount of brine (saturated aqueous NaCl). The increased ionic strength of the aqueous layer often forces the layers to separate. Gently swirling the funnel, rather than vigorous shaking, can also help.

  • Perform Multiple Back-Extractions: Just as with the initial acid wash, performing 3-4 back-extractions with smaller volumes of fresh organic solvent is more efficient than a single large one.

Guide 2: Troubleshooting Column Chromatography

Q: How do I select the right solvent system (eluent) for my N-substituted thiophene amine on a silica gel column?

A: The goal is to find a solvent system that provides a retention factor (Rƒ) of ~0.2-0.4 for your target compound on a TLC plate. This Rƒ value typically translates to good separation on a column.

General Principles:

  • Start with a non-polar/polar mixture: The most common systems are ethyl acetate (EtOAc) in hexanes or dichloromethane (DCM) in methanol (MeOH).

  • Increase polarity to lower Rƒ: If your compound runs too high on the TLC plate (high Rƒ), you need to decrease the eluent polarity (e.g., use less EtOAc). If it stays at the baseline (low Rƒ), increase the eluent polarity (e.g., use more EtOAc or switch to a DCM/MeOH system).

  • Remember the Base Additive: As mentioned in the FAQ, always add ~1% triethylamine (Et₃N) to your eluent to prevent streaking and degradation.[2][7]

Table 1: Recommended Starting Eluent Systems for Thiophene Amines

Compound PolarityRecommended Eluent SystemTypical Ratio RangeNotes
Low to MediumEthyl Acetate / Hexanes + 1% Et₃N5% to 50% EtOAcThe workhorse system. Start with 20% EtOAc and adjust.
Medium to HighDichloromethane / Methanol + 1% Et₃N1% to 10% MeOHFor more polar compounds that don't move in EtOAc/Hexanes.
High (very polar)Dichloromethane / Methanol / NH₄OH90:9:1The ammonium hydroxide provides a stronger basic modifier.

Step-by-Step Protocol for Neutralizing Silica Gel for Flash Chromatography:

  • Calculate Silica Amount: As a general rule, use a mass of silica gel that is 50-100 times the mass of your crude product.

  • Prepare Slurry: In a beaker, add the calculated amount of silica gel to your starting eluent (the least polar solvent mixture you will use for the gradient). The consistency should be a pourable slurry.

  • Add Base: Add triethylamine to the slurry to a final concentration of 1-2% by volume. For example, if you used 200 mL of eluent to make the slurry, add 2-4 mL of Et₃N.

  • Mix Thoroughly: Stir the slurry for several minutes to ensure the base is evenly distributed and has neutralized the silica surface.

  • Pack the Column: Pour the slurry into your column and pack as you normally would for flash chromatography.

  • Run the Column: Proceed with loading your sample and running the column with your eluent system (which should also contain 1% Et₃N).

Guide 3: Troubleshooting Metal Catalyst Removal

Q: I've tried chromatography, but my NMR still shows impurities, and ICP-MS analysis confirms high levels of palladium. How do I choose and use a metal scavenger?

A: Choosing the right scavenger depends on the metal you need to remove and the solvent system. For palladium, thiol or thiourea-based scavengers are excellent choices.[4][13]

Table 2: Common Metal Scavengers for Purifying Thiophene Derivatives

Scavenger TypeFunctional GroupPrimary Metal TargetsRecommended For
Biotage MP-TMT Trithiocyanuric AcidPd , Pt, Ru, RhHighly effective for post-coupling Pd removal.[4]
ISOLUTE Si-Thiol PropylthiolPd , Pt, Cu , Hg, Ag, PbGeneral-purpose scavenger for a wide range of metals.[13]
ISOLUTE SCX-2 Sulfonic AcidAlkali Metals, Basic compoundsCan be used to scavenge basic reagents or certain metals.[13]

Step-by-Step Protocol for Batch Scavenging of Residual Palladium:

  • Dissolve Crude Product: After the initial workup, dissolve your crude product in a suitable organic solvent (e.g., THF, DCM, or Ethyl Acetate).

  • Select the Scavenger: Choose a scavenger with high affinity for your target metal (e.g., MP-TMT for Palladium).

  • Add Scavenger: Add 3-5 equivalents of the scavenger resin to the solution. The "equivalents" are based on the molar amount of catalyst used in the reaction.[3]

  • Stir the Mixture: Stir the resulting mixture at room temperature. Scavenging can take anywhere from 1 to 16 hours.[3] Gentle heating (40-50 °C) can sometimes speed up the process, but check the stability of your compound first.

  • Monitor Progress (Optional): You can take small aliquots of the solution over time, filter them, and analyze by TLC or LCMS to see when the removal of impurities is complete.

  • Filter to Remove Scavenger: Once scavenging is complete, simply filter the mixture through a pad of celite or a fritted funnel to remove the solid resin.

  • Rinse and Concentrate: Rinse the filtered resin with a small amount of fresh solvent. Combine the filtrates and remove the solvent under reduced pressure.

  • Final Polish: The resulting material is often significantly purer but may require a final "polishing" step, such as a quick plug of silica or recrystallization, to achieve analytical purity.

Decision Tree for Purification Strategy

G start Crude N-Substituted Thiophene Amine metal_check Used a metal catalyst? start->metal_check scavenge Use Metal Scavenger (e.g., Si-TMT) metal_check->scavenge Yes acid_base Perform Acid-Base Extraction metal_check->acid_base No scavenge->acid_base purity_check1 Product is pure (by NMR/LCMS)? acid_base->purity_check1 chromatography Column Chromatography (Neutralized Silica) purity_check1->chromatography No final_product Pure Product purity_check1->final_product Yes purity_check2 Product is pure (by NMR/LCMS)? chromatography->purity_check2 purity_check2->final_product Yes recrystallize Recrystallization recrystallize->final_product puroty_check2 puroty_check2 puroty_check2->recrystallize No

Caption: Decision workflow for purifying N-substituted thiophene amines.

Part 3: Stability and Handling

Q: What are the best practices for storing purified N-substituted thiophene amines to prevent degradation?

A: Thiophene rings can be susceptible to oxidation, and amines can be air-sensitive.[2][6] Proper storage is critical to maintaining the purity of your compound.

Recommended Storage Protocol:

  • Inert Atmosphere: Store the solid compound or solutions under an inert atmosphere like argon or nitrogen. This minimizes exposure to oxygen.[6]

  • Cold and Dark: Store vials in a freezer (-20 °C is standard) and protect them from light by wrapping them in aluminum foil or using amber vials. Light can promote the formation of radical species.[6]

  • Use High-Purity Solvents: If storing in solution, use anhydrous, de-gassed solvents to prevent degradation from dissolved oxygen or water.

  • Consider Salt Formation: For long-term storage, consider converting the amine to a stable salt (e.g., the hydrochloride salt). The salt is often more crystalline, less volatile, and less susceptible to oxidation. You can regenerate the free base when needed by dissolving the salt and adding a base.[2]

References

  • Metal scavengers for organic purific
  • Acid–base extraction. Wikipedia.
  • Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. NIH PMC.
  • Acid-Base Extraction. University of Colorado Boulder.
  • Metal Scavengers. Sigma-Aldrich.
  • Thin-Layer Chromatography of Thiophene Deriv
  • Process for the purification of thiophene.
  • Troubleshooting low yields in domino reactions for thiophene synthesis. BenchChem.
  • An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. Beilstein Journal of Organic Chemistry.
  • Amine workup tips and tricks. Reddit r/Chempros.
  • Metal Scavenger User Guide. Biotage.
  • Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. NIH PMC.
  • Acid-Base Extraction Tutorial. YouTube.
  • An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. Beilstein Journal of Organic Chemistry.
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  • Silica-Based Metal Scavengers. Alfa Chemistry.
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Troubleshooting

Technical Support Center: Overcoming Solubility Problems of Thiophene Derivatives in Biological Assays

Introduction Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs and promising therapeutic candidates.[1][2] Their diverse biological activities...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs and promising therapeutic candidates.[1][2] Their diverse biological activities make them staples in drug discovery pipelines.[3][4] However, a common and significant hurdle researchers face is the poor aqueous solubility of many thiophene derivatives.[5][6] This intrinsic property can lead to a cascade of experimental artifacts, including compound precipitation in aqueous assay buffers, which can result in erroneous data, false negatives, and ultimately, the misguided termination of promising lead compounds.[7][8]

This guide is designed to serve as a comprehensive technical resource for researchers encountering these challenges. It provides a structured approach to troubleshooting solubility issues, grounded in fundamental physicochemical principles and validated by field-proven laboratory practices. Here, we move beyond simple protocols to explain the why behind each strategy, empowering you to make informed decisions and design robust, reliable biological assays.

I. Understanding the "Why": The Root of Thiophene's Insolubility

Thiophene itself is a nonpolar, aromatic heterocyclic compound that is insoluble in water.[1][9] While derivatization can introduce more polar functional groups, the core scaffold often imparts a significant hydrophobic character to the molecule.[10] When a thiophene derivative, typically stored in a high-concentration DMSO stock, is introduced into an aqueous biological buffer, the drastic change in solvent polarity can cause the compound to crash out of solution.[11] This is a critical distinction from poor membrane permeability; the compound may be perfectly capable of entering a cell, but it must first be available in the aqueous medium to do so.

It is also crucial to differentiate between two key types of solubility measurements:

  • Kinetic Solubility: This is a high-throughput measurement often used in early discovery. It measures the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer.[12][13] This method is fast but can often overestimate the true solubility due to the formation of supersaturated solutions.[14]

  • Thermodynamic Solubility: Considered the "gold standard," this measures the concentration of a compound in a saturated solution at equilibrium.[7][15] It is a more time-consuming measurement but provides a more accurate representation of a compound's intrinsic solubility.[16]

Understanding which type of solubility is more relevant to your assay system is the first step in effective troubleshooting. For most in vitro biological assays, kinetic solubility is the more immediate concern.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the common problems faced by researchers.

FAQ 1: My thiophene derivative precipitates immediately upon addition to my cell culture media or assay buffer. What's my first step?

Answer: The immediate first step is to determine the maximum soluble concentration of your compound under your specific assay conditions. Do not rely solely on datasheet values, as solubility is highly dependent on the exact composition of your aqueous medium (pH, salt concentration, protein content).[8][17]

Workflow: Determining Apparent Solubility

This workflow helps you visually and quantitatively assess the solubility limit in your specific buffer.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of your thiophene derivative in 100% DMSO. (e.g., 100 mM down to 1 mM) C Add a fixed small volume (e.g., 1 µL) of each DMSO stock dilution to the buffer-containing wells. A->C DMSO Stocks B Aliquot your specific assay buffer or cell culture medium into a 96-well clear bottom plate. B->C Assay Buffer D Mix well and incubate under assay conditions (e.g., 37°C, 1-2 hours). C->D E Visually inspect for precipitation. Use a plate reader to measure light scatter (nephelometry) if available. D->E F Identify the highest concentration that remains clear (no visible precipitate or increase in light scatter). E->F G This is your 'working solubility limit'. All subsequent experiments should be conducted at or below this concentration. F->G G A 100x Thiophene in 100% DMSO C Intermediate Complex (10x) 10% DMSO, 9% HP-β-CD A->C 1 part B 10% HP-β-CD in Assay Buffer B->C 9 parts E Final Assay Solution (1x) 1% DMSO, 0.9% HP-β-CD C->E 1 part D Assay Buffer D->E 9 parts

Caption: Workflow for using cyclodextrins to enhance solubility.

FAQ 3: I am worried about DMSO artifacts. Are there alternatives for stock solutions?

Answer: Yes, while DMSO is the most common solvent for compound libraries, its reactivity and potential for cellular toxicity are valid concerns. [18]

  • Alternative Solvents: For some thiophene derivatives, other organic solvents like ethanol or N,N-dimethylformamide (DMF) might be viable. However, these often have higher cell toxicity than DMSO. Always perform a dose-response curve for any new solvent to determine the maximum tolerated concentration in your assay.

  • Aqueous Stock Solutions: If your compound's solubility can be sufficiently improved by pH modification (see FAQ 2), you may be able to prepare a moderately concentrated stock solution directly in a buffered aqueous solution (e.g., 50 mM NaOH for an acidic compound or 50 mM HCl for a basic compound). This stock can then be neutralized upon final dilution into the well-buffered assay medium. This approach completely eliminates organic solvents but requires careful pH management.

FAQ 4: Could the problem be with my compound's purity or physical form?

Answer: Absolutely. The solid-state properties of your compound play a significant role in its dissolution and solubility.

  • Purity: Impurities from the synthesis can act as nucleation sites, promoting precipitation. [16]Ensure your compound is of high purity (>95%) as confirmed by LC-MS and NMR.

  • Polymorphism: The same chemical compound can exist in different crystalline forms (polymorphs) or as an amorphous solid. Amorphous forms are generally more soluble but less stable than their crystalline counterparts. [19]If you are performing thermodynamic solubility studies, the solid form of the material used is a critical parameter. [7][16]For routine screening, this is less of a concern as compounds are pre-dissolved in DMSO, but it can explain batch-to-batch variability if the solid form of the starting material differs.

IV. Summary and Best Practices

Effectively tackling the solubility of thiophene derivatives requires a systematic and informed approach.

  • Characterize First: Always begin by determining the apparent solubility of your compound in your specific assay medium.

  • Optimize Systematically: Explore formulation strategies in a stepwise manner: start with co-solvents, then pH modification, and finally, solubility enhancers like cyclodextrins.

  • Control Rigorously: Every modification to your assay (e.g., adding a co-solvent, changing pH) requires a corresponding vehicle control to ensure you are not observing an experimental artifact.

  • Document Everything: Keep detailed records of the final solvent concentrations, pH, and excipients used for each experiment to ensure reproducibility.

By applying these principles, researchers can overcome the solubility challenges posed by thiophene derivatives, enabling the accurate and reliable biological evaluation of these important therapeutic agents.

References

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 743-749.
  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). Comparison of kinetic solubility with equilibrium solubility (μM) of.... Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Kumar, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
  • BMG LABTECH. (2023).
  • ResearchGate. (n.d.).
  • Loftsson, T., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Molecules, 21(10), 1364.
  • Loftsson, T., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Molecules, 21(10), 1364.
  • Solubility of Things. (n.d.). Thiophene. Retrieved from [Link]

  • Aljamali, N. M. (2020). Properties of Thiophene Derivatives and Solubility.
  • El-Damasy, A. K., et al. (2022).
  • Alvarado, Y. J., et al. (2019). Solubility of Thiophene-, Furan- and Pyrrole-2-Carboxaldehyde Phenylhydrazone Derivatives in 2.82 mol⋅L−1 Aqueous DMSO at 298.15 K, Inhibition of Lymphoproliferation and Tubulin Polymerization: A Study Based on the Scaled Particle Theory.
  • Alvarado, Y. J., et al. (2019). Solubility of thiophene-, furan- and pyrrole-2-carboxaldehyde phenylhydrazone derivatives in 2.82 mol̇L -1 aqueous DMSO at 298.15 K, inhibition of lymphoproliferation and tubulin polymerization: A study based on the scaled particle theory. Journal of Molecular Liquids, 284, 56-65.
  • Mohamed, S. K., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 333-363.
  • ResearchGate. (2017).
  • Carlotti, B., et al. (2023). Experimental and Theoretical Insights into a Novel Lightfast Thiophene Azo Dye. Molecules, 28(25), 1-14.
  • Singh, R., et al. (2024). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Infectious Disease Reports, 16(4), 629-655.
  • World Journal of Advanced Research and Reviews. (2022).
  • Der Pharma Chemica. (2016).
  • Zhang, H., et al. (2020). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Pharmaceutics, 12(10), 953.
  • Kfoury, M., et al. (2022). Cyclodextrin Solubility: Can Green Solvents Be the Solution?. Pharmaceutics, 14(9), 1935.
  • Kumar, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
  • ACS Publications. (2022). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors.
  • Singh, R., et al. (2024). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Infectious Disease Reports, 16(4), 629-655.
  • Kfoury, M., et al. (2022). State of the art in cyclodextrin solubility enhancement. Are green solvents the solution?. Advances in Colloid and Interface Science, 308, 102766.
  • ResearchGate. (n.d.). Experimental Determination of the Solubility of Thiophene in Carbon Dioxide and in Carbon Dioxide + Ethanol.
  • ResearchGate. (2015).
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  • National Institutes of Health. (2013).
  • Al-kassas, R., et al. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 23(1), 33.
  • LoBrutto, R., et al. (2001). Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. LCGC North America, 19(11), 1152-1159.
  • Avdeef, A., et al. (2000). Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen. European Journal of Pharmaceutical Sciences, 11(Suppl 2), S29-S40.

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Optimization

side-product formation in the synthesis of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine

Welcome to the technical support center for the synthesis of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexiti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of side-product formation during this specific reductive amination. Here, we provide in-depth, experience-driven answers to common issues, troubleshooting protocols, and a foundational understanding of the reaction mechanisms to empower your synthetic success.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of an impurity with a mass corresponding to the starting aldehyde. What is happening?

A1: This is a common issue and points to the direct reduction of the starting aldehyde, 5-methyl-2-thiophenecarboxaldehyde, to its corresponding alcohol, (5-methylthiophen-2-yl)methanol. This occurs when the reducing agent, typically sodium borohydride (NaBH₄), reacts with the aldehyde before it can form the imine intermediate with butan-1-amine.[1][2]

Causality & Prevention:

  • Reaction Kinetics: The rate of aldehyde reduction can be competitive with the rate of imine formation.[1] Imine formation is an equilibrium-driven process and is often the slower step.[3]

  • Reagent Addition Sequence: To favor imine formation, it is crucial to allow the aldehyde and amine to react and form the imine before introducing the bulk of the reducing agent. A stepwise procedure, where the imine is formed first in a solvent like methanol, followed by the addition of NaBH₄, can significantly minimize this side-product.[4][5]

  • pH Control: Imine formation is generally favored under mildly acidic conditions (pH 4-6).[1][6] However, NaBH₄ is unstable at low pH. Therefore, maintaining a pH between 6 and 8 during the reduction step is a good compromise. Using a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) can also circumvent this issue as it is more selective for the iminium ion over the carbonyl group and is effective under slightly acidic conditions.[4][6]

Q2: My final product is contaminated with a higher molecular weight species. Mass spectrometry suggests a di-alkylation. How can I prevent this?

A2: You are likely observing the formation of the tertiary amine, N,N-bis[(5-methylthiophen-2-yl)methyl]butan-1-amine. This "over-alkylation" happens when the desired secondary amine product, being nucleophilic itself, reacts with another molecule of the starting aldehyde to form a new iminium ion, which is then reduced.[7]

Causality & Prevention:

  • Product Reactivity: Secondary amines are often more nucleophilic and reactive than the starting primary amine, leading to this common side reaction.[7]

  • Stoichiometry Control: Using a slight excess of the primary amine (butan-1-amine) can statistically favor the formation of the desired secondary amine and reduce the chances of the product reacting further.[7]

  • Stepwise Protocol: A well-controlled, stepwise addition of the aldehyde to a solution of the amine and the reducing agent can help maintain a low concentration of the aldehyde, thereby minimizing the rate of the second alkylation. Alternatively, performing the reaction in two distinct steps (imine formation followed by reduction) can also provide better control.[4][5]

Q3: After workup, my NMR spectrum shows unreacted butan-1-amine and 5-methyl-2-thiophenecarboxaldehyde, even after extended reaction times. What's the cause?

A3: The presence of both starting materials suggests an incomplete reaction, which can often be traced back to the hydrolysis of the imine intermediate. The formation of the imine from the aldehyde and amine is a reversible reaction that produces water as a byproduct.[3]

Causality & Prevention:

  • Le Châtelier's Principle: If water is not effectively removed from the reaction mixture, the equilibrium can shift back towards the starting materials, preventing the reaction from reaching completion.[3]

  • Dehydration: Incorporating a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, into the reaction mixture can sequester the water as it is formed, driving the equilibrium towards the imine and, subsequently, the final product.[8]

  • Solvent Choice: Using a solvent in which water has limited solubility and can be removed azeotropically (e.g., toluene with a Dean-Stark trap) is another effective strategy, although this is more common for imine synthesis prior to reduction rather than one-pot reductive aminations.

Troubleshooting Guide: Purity Optimization

This section provides a structured approach to identifying and resolving common purity issues encountered during the synthesis.

Observed Issue Potential Cause(s) Recommended Action(s)
Excess (5-methylthiophen-2-yl)methanol 1. Premature reduction of the aldehyde.[2] 2. Incorrect pH for imine formation.1. Pre-stir aldehyde and amine for 30-60 minutes before adding NaBH₄. 2. Add NaBH₄ portion-wise to control the reduction rate. 3. Consider switching to NaBH(OAc)₃, which is more selective for the imine/iminium ion.[4]
Presence of Tertiary Amine Over-alkylation of the desired secondary amine product.[7]1. Use a 1.1 to 1.5 molar excess of butan-1-amine. 2. Slowly add the aldehyde to the amine solution. 3. Monitor the reaction by TLC or LC-MS and stop it once the starting aldehyde is consumed.
Unreacted Starting Materials 1. Incomplete imine formation due to water.[3] 2. Insufficient reducing agent. 3. Inactive reducing agent.1. Add 4Å molecular sieves to the reaction mixture. 2. Ensure a molar excess of the hydride reagent (typically 1.5-2.0 equivalents). 3. Use freshly opened or properly stored NaBH₄.
Broad Impurity Profile Decomposition of starting material or product.1. Thiophene rings can be sensitive to strongly acidic conditions; ensure the workup is not overly harsh.[9] 2. Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize degradation.

Visualizing the Reaction Pathways

The following diagram illustrates the desired synthetic route to N-[(5-methylthiophen-2-yl)methyl]butan-1-amine and the competing side-reactions.

G cluster_reactants Starting Materials cluster_products Reaction Outcomes Aldehyde 5-Methyl-2-thiophenecarboxaldehyde Imine Imine Intermediate Aldehyde->Imine + Butan-1-amine - H2O Side_Alcohol Side-Product: (5-methylthiophen-2-yl)methanol Aldehyde->Side_Alcohol + Hydride Source (Direct Reduction) Side_Tertiary Side-Product: Tertiary Amine Aldehyde->Side_Tertiary Amine Butan-1-amine Amine->Imine Hydride Hydride Source (e.g., NaBH4) Product Desired Product: N-[(5-methylthiophen-2-yl)methyl]butan-1-amine Hydride->Product Hydride->Side_Alcohol Imine->Product + Hydride Source Product->Side_Tertiary + Aldehyde, then Hydride (Over-alkylation)

Caption: Reaction scheme for reductive amination and key side-product pathways.

Optimized Experimental Protocol

This protocol is designed to minimize the formation of the alcohol and tertiary amine side-products.

Materials:

  • 5-methyl-2-thiophenecarboxaldehyde

  • Butan-1-amine (1.2 equivalents)

  • Sodium borohydride (NaBH₄) (1.5 equivalents)

  • Methanol (anhydrous)

  • 4Å Molecular Sieves (activated)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous methanol. Add activated 4Å molecular sieves to the solvent.

  • Imine Formation: Add 5-methyl-2-thiophenecarboxaldehyde (1.0 equivalent) and butan-1-amine (1.2 equivalents) to the flask. Stir the mixture at room temperature for 45-60 minutes to facilitate imine formation. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) slowly in small portions over 20-30 minutes. Caution: Hydrogen gas is evolved.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the imine intermediate.

  • Workup:

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Filter off the molecular sieves.

    • Reduce the volume of methanol using a rotary evaporator.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to isolate the pure N-[(5-methylthiophen-2-yl)methyl]butan-1-amine.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • Margaretha, P. (2014). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine in the presence of a reducing agent. Science of Synthesis.
  • Cho, B. T., & Kang, S. K. (2005). Direct and Indirect Reductive Amination of Aldehydes and Ketones with Solid Acid Activated Sodium Borohydride under Solvent-Free Conditions. Tetrahedron, 61(23), 5725-5734.
  • LibreTexts. (2021, October 30). 24.6: Synthesis of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1-714.
  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]

  • Alinezhad, H., Tajbakhsh, M., & Hamidi, N. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. Turkish Journal of Chemistry, 34(2), 307-312.
  • ResearchGate. (n.d.). Illustration of the mechanism for the reductive amination. Retrieved from [Link]

  • Katritzky, A. R., & Laurenzo, K. S. (1986). Sodium borohydride reduction of adducts of primary amines with aldehydes and p-thiocresol. The alkylation of heterocyclic and aromatic amino-compounds. Journal of the Chemical Society, Perkin Transactions 1, 1439-1443.
  • ResearchGate. (n.d.). Reductive Amination of aldehydes with sodium borohydride and lithium aluminum hydride in the presence of lithium perchlorate. Retrieved from [Link]

  • Medley, J. W. (n.d.).
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of Sodium Borohydride in Acidic Media; VIII. N Alkylation of Aliphatic Secondary Amines with Carboxylic Acids. Retrieved from [Link]

  • Chemguy. (2011, September 17). Reductive Amination: Mechanism & Examples [Video]. YouTube. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Storage and Handling of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine

Welcome to the technical support guide for N-[(5-methylthiophen-2-yl)methyl]butan-1-amine. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the best practices fo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-[(5-methylthiophen-2-yl)methyl]butan-1-amine. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling this compound to prevent degradation. Ensuring the stability of your research compounds is paramount for achieving reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs) - Understanding Compound Stability

This section addresses the most common initial questions regarding the stability of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine.

Q1: What are the primary chemical moieties in N-[(5-methylthiophen-2-yl)methyl]butan-1-amine that are susceptible to degradation?

A: The structure of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine contains two primary functional groups that are vulnerable to degradation under suboptimal storage conditions:

  • The 5-methylthiophene Ring: While aromatic, the thiophene ring's sulfur atom can be susceptible to oxidation, potentially forming sulfoxides or sulfones. The ring system can also absorb UV radiation, leading to photodegradation.[1][2]

  • The Secondary Amine: The butan-1-amine group is a secondary amine. This functional group is a known target for oxidation, which can lead to the formation of corresponding hydroxylamines, nitrones, or imines.[3][4][5] These oxidative transformations alter the compound's chemical identity and biological activity.

Q2: What are the main environmental factors that can induce degradation of this compound?

A: Degradation is typically initiated by exposure to one or more of the following environmental factors:

  • Atmospheric Oxygen: The most common cause of degradation for both the secondary amine and the thiophene ring is oxidation.[5][6] Storing the compound in the presence of air will accelerate this process.

  • Light: Thiophene derivatives are known to be light-sensitive.[7][8] Exposure to ambient laboratory light, especially UV wavelengths, can provide the energy needed to initiate photodegradation pathways.[9]

  • Elevated Temperature: Heat acts as a catalyst for chemical reactions. Storing the compound at room temperature or higher will increase the rate of both oxidative and thermal degradation.[10]

  • Moisture (Humidity): Amines can be hygroscopic, meaning they absorb moisture from the air.[10] While not a direct degradation pathway for this specific molecule, absorbed water can facilitate other reactions or affect the physical state of the sample.

  • Chemical Incompatibility: Storing the compound near strong acids, bases, or oxidizing agents is highly inadvisable. As a base, the amine will react with acids, and strong oxidizers will directly attack the molecule.[11][12]

Q3: What do the potential degradation products look like, and why are they a concern in my research?

A: Degradation introduces new, unintended chemical species into your sample, which is a major concern for several reasons:

  • Reduced Purity and Potency: As the parent compound degrades, its effective concentration decreases, leading to a loss of potency in biological assays.

  • Altered Pharmacology: Degradation products may have their own biological activity, leading to confounding or off-target effects. They could be inactive, an antagonist, or even toxic, producing misleading experimental results.

  • Poor Reproducibility: An unstable compound that degrades over time will yield different results in experiments run on different days, severely compromising the reproducibility of your research.

The primary degradation products would likely be various oxides of the parent molecule, such as N-oxides or thiophene S-oxides, and potentially products from C-N bond cleavage.[3][5]

Troubleshooting Guide: Common Storage Issues

If you suspect your compound has degraded, consult the following table to diagnose the issue and take corrective action.

Observed Problem Potential Cause(s) Recommended Action & Investigation
Change in Appearance (e.g., solid turning yellow/brown; oil darkening)Oxidation or Photodegradation. This is often the first visual indicator that the compound is no longer pure.1. Immediately protect the vial from light by wrapping it in aluminum foil. 2. Purge the vial headspace with an inert gas (Argon or Nitrogen). 3. Perform an analytical purity check (see Protocol 3 ).
Decreased Purity on QC Analysis (e.g., new peaks in HPLC/LC-MS)Systematic Degradation. The current storage conditions are insufficient to maintain the compound's integrity.1. Review your current storage protocol against the recommended long-term conditions in Protocol 2 . 2. Identify the likely environmental factor (air, light, heat) and mitigate it. 3. If possible, purify the remaining material or procure a new, verified lot.
Inconsistent Results in Biological Assays Compound Instability. The compound may be degrading over the course of the experiment or has degraded in storage.1. Assess the stability of the compound in your assay medium via LC-MS over the experiment's time course. 2. Prepare stock solutions fresh from a solid sample stored under inert gas for each experiment. 3. Confirm the purity of the stock vial before beginning new experiments.
Precipitation or Changed Solubility Formation of Degradants or Salt. Degradation products may have different solubility profiles. Reaction with atmospheric CO₂ or acidic vapors can form salts.1. Ensure the compound is stored away from acids and in a tightly sealed container.[12] 2. Analyze the precipitate and supernatant separately if possible. 3. Re-evaluate the solvent used for stock solutions.
Recommended Protocols for Storage and Handling

Adherence to strict storage and handling protocols is the most effective way to prevent degradation.

Summary of Recommended Storage Conditions
Parameter Short-Term Storage (≤ 2 weeks) Long-Term Storage (> 2 weeks)
Temperature -20°C-80°C
Atmosphere Tightly sealed vial, headspace flushed with inert gas (Argon/Nitrogen)Sealed under dry Argon/Nitrogen in a glass ampoule or high-quality vial with a PTFE-lined cap.
Light Stored in an amber vial or a clear vial wrapped in aluminum foil.Complete darkness (e.g., inside a freezer box within the freezer).
Form Solid (preferred) or as a freshly prepared solution in an anhydrous, aprotic solvent (e.g., DMSO, Dioxane).Solid form is strongly recommended. Avoid storing in solution long-term.
Protocol 1: Long-Term Storage for Maximum Stability

This protocol is designed to preserve the integrity of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine for months to years.

Materials:

  • High-quality glass vial with a PTFE-lined screw cap or a glass ampoule.

  • Source of dry inert gas (Argon or Nitrogen) with tubing.

  • -80°C freezer.

  • Parafilm or vial sealant.

  • Secondary containment (e.g., small freezer box).

Procedure:

  • Weigh Compound: If received in a larger container, weigh out the desired amount of solid compound into the final storage vial in a controlled, dry atmosphere (e.g., glovebox or under a stream of inert gas) to minimize exposure to air and moisture.

  • Inert Atmosphere: Insert a needle connected to the inert gas line into the vial, ensuring the needle tip is above the solid. Insert a second "exit" needle.

  • Purge: Gently flush the vial with the inert gas for 1-2 minutes to displace all air.

  • Seal: Remove the exit needle first, then the gas inlet needle, and immediately cap the vial tightly. For screw-cap vials, wrap the cap-vial interface with 2-3 layers of Parafilm for an extra seal. If using an ampoule, flame-seal according to standard laboratory procedures.

  • Protect from Light: Place the sealed vial into a labeled freezer box or wrap it completely in aluminum foil.

  • Store: Place the container in a designated -80°C freezer. Ensure the location is logged in your lab's chemical inventory.

Protocol 2: Handling Procedure for Aliquoting and Experimental Use

This protocol minimizes degradation during the process of removing a sample for an experiment.

Procedure:

  • Equilibrate: Remove the vial from the freezer and allow it to warm to room temperature before opening . This is a critical step to prevent condensation of atmospheric water onto the cold compound.[13] This typically takes 20-30 minutes.

  • Prepare Inert Atmosphere: Before opening, briefly flush the exterior of the cap with inert gas.

  • Work Quickly: Open the vial and quickly remove the required amount of compound. If possible, do this under a gentle stream of inert gas.

  • Re-Purge and Seal: Before re-storing, flush the headspace of the vial with inert gas as described in Protocol 1 (Steps 2-4).

  • Return to Storage: Return the re-sealed vial to the appropriate freezer conditions.

Quality Control & Stability Assessment

A systematic approach is necessary when you suspect degradation or wish to validate a new batch of the compound.

Experimental Workflow: Troubleshooting Compound Instability

This workflow provides a logical path to diagnose and resolve stability issues.

G start Suspected Degradation (e.g., inconsistent data, visual change) visual 1. Visual Inspection (Color, Physical State) start->visual qc 2. Analytical QC (HPLC or LC-MS Analysis) visual->qc compare 3. Compare to Reference (e.g., Certificate of Analysis, fresh sample) qc->compare decision Purity Match Reference? compare->decision stable Conclusion: Compound is Stable Investigate other experimental variables. decision->stable Yes degraded Conclusion: Degradation Confirmed decision->degraded No action 4. Implement Corrective Action - Review and improve storage protocols - Procure new, verified compound lot degraded->action

Caption: Workflow for investigating suspected compound instability.

Protocol 3: General-Purpose HPLC Method for Purity Assessment

This method can be used as a starting point to assess the purity of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine. Method optimization may be required.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Solvent: Acetonitrile or 50:50 Acetonitrile:Water

Procedure:

  • Sample Preparation: Prepare a ~1 mg/mL stock solution of the compound in the sample solvent. Dilute as necessary to be within the linear range of the detector.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • UV Detection Wavelength: Scan from 220-400 nm and select an appropriate wavelength (e.g., ~235 nm, characteristic for thiophenes).

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 10% B and equilibrate.

  • Data Analysis: Integrate all peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The presence of new peaks, especially those eluting earlier (more polar), is indicative of degradation (e.g., oxidation products).

Scientific Discussion: Potential Degradation Pathways

Understanding the underlying chemistry of degradation is key to preventing it. The two primary mechanisms are oxidation and photodegradation.

Potential Degradation Mechanisms

G Parent N-[(5-methylthiophen-2-yl)methyl]butan-1-amine N_Oxide N-Oxide / Hydroxylamine (Amine Oxidation) Parent->N_Oxide O₂ Imine Imine / Nitrone (Amine Oxidation) Parent->Imine O₂ S_Oxide Thiophene S-Oxide (Ring Oxidation) Parent->S_Oxide O₂ Photo Photodegradation Products (Ring Cleavage / Polymerization) Parent->Photo O2_node O₂ (Air) Light_node Light (hν)

Caption: Primary degradation pathways for the target compound.

  • Oxidation of the Secondary Amine: In the presence of oxygen, the nitrogen atom of the secondary amine can be oxidized to a hydroxylamine. Further oxidation can lead to a nitrone. Alternatively, the C-H bond alpha to the nitrogen can be oxidized, leading to an unstable carbinolamine that can eliminate to form an iminium ion or cleave entirely.[3][5][6] This is a common metabolic pathway for amines and can also occur during storage.[4]

  • Oxidation of the Thiophene Ring: The electron-rich thiophene ring, while aromatic, is susceptible to oxidation at the sulfur atom, especially by strong oxidizing agents, forming a thiophene-S-oxide. While the thiophene ring is generally considered stable to mild oxidizing agents, long-term exposure to atmospheric oxygen can contribute to slow degradation.[14]

  • Photodegradation: Thiophene and its derivatives can absorb UV light, promoting electrons to an excited state.[1][2] This excited molecule can then undergo various reactions, including dimerization, polymerization, or ring-opening, leading to a complex mixture of degradation products.[7]

By controlling the compound's environment—specifically by eliminating oxygen and light and reducing temperature—these degradation pathways can be significantly slowed, ensuring the long-term integrity of your valuable research materials.

References
  • Mechanism of the oxidation of secondary amines. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Dhahbi, M., et al. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C, 122(25), 13613-13619. [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. Retrieved January 15, 2026, from [Link]

  • Denu, J. M., & Fitzpatrick, P. F. (1994). Oxidation of Amines by Flavoproteins. Archives of Biochemistry and Biophysics, 311(1), 1-12. [Link]

  • Oxidation of Secondary and Primary Amines. (n.d.). SlideShare. Retrieved January 15, 2026, from [Link]

  • Dhahbi, M., et al. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. ACS Publications. Retrieved January 15, 2026, from [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved January 15, 2026, from [Link]

  • Photocatalytic of Thiophene Desulfurization. (2023). Penerbit UTHM. Retrieved January 15, 2026, from [Link]

  • Mechanism of secondary amine oxidation. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Wang, T., et al. (2016). Photo-degradation in air of the active layer components in a thiophene-quinoxaline copolymer:fullerene solar cell. Physical Chemistry Chemical Physics, 18(17), 12134-12142. [Link]

  • Thiophene derivatives. (n.d.). Georganics. Retrieved January 15, 2026, from [Link]

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  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial. Retrieved January 15, 2026, from [Link]

  • Wang, T., et al. (2016). Photo-degradation in air of the active layer components in a thiophene-quinoxaline copolymer: fullerene solar cell. Chalmers Research. Retrieved January 15, 2026, from [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). InPress. Retrieved January 15, 2026, from [Link]

  • Storage of air and temperature sensitive reagents. (2023). Chemistry Stack Exchange. Retrieved January 15, 2026, from [Link]

  • Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. Retrieved January 15, 2026, from [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). University of Helsinki. Retrieved January 15, 2026, from [Link]

  • Analytical Techniques In Stability Testing. (2025). Separation Science. Retrieved January 15, 2026, from [Link]

  • Safe handling and storage of chemicals. (2025). Sciencemadness Wiki. Retrieved January 15, 2026, from [Link]

  • Analysis of impurities in amine streams. (n.d.). Agilent. Retrieved January 15, 2026, from [Link]

  • Chemical analysis in amine system operations. (n.d.). EPTQ. Retrieved January 15, 2026, from [Link]

  • Guidelines for Chemical Storage. (n.d.). Chapman University. Retrieved January 15, 2026, from [Link]

  • Vega, F., et al. (2016). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. Retrieved January 15, 2026, from [Link]

  • Ge, S., et al. (2015). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 49(10), 6307-6314. [Link]

  • Islam, M. Z., et al. (2011). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. ResearchGate. Retrieved January 15, 2026, from [Link]

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  • Islam, M. Z. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. UM Research Repository. Retrieved January 15, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Validation of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine using NMR Spectroscopy

In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to t...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and ultimately, the failure of a research program. For this reason, robust analytical techniques are not just a matter of procedural formality; they are a cornerstone of scientific integrity.

This guide provides an in-depth, practical comparison of nuclear magnetic resonance (NMR) spectroscopy techniques for the structural validation of a novel thiophene derivative, N-[(5-methylthiophen-2-yl)methyl]butan-1-amine. We will move beyond a simple recitation of data to explore the causality behind experimental choices, demonstrating how a multi-faceted NMR approach—combining 1D (¹H, ¹³C) and 2D correlation experiments (COSY, HSQC)—creates a self-validating system for structural elucidation. This guide is intended for researchers, scientists, and drug development professionals who require a rigorous and logical framework for molecular characterization.

The Subject Molecule: N-[(5-methylthiophen-2-yl)methyl]butan-1-amine

Our target for validation is N-[(5-methylthiophen-2-yl)methyl]butan-1-amine, a secondary amine featuring a substituted thiophene ring and a flexible butyl chain. Its structure presents several key features that are well-suited for NMR analysis.

Figure 1: Structure of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine with key proton and carbon positions labeled for NMR assignment.

The Analytical Imperative: Why a Multi-dimensional NMR Approach?

While a simple ¹H NMR spectrum can provide a preliminary fingerprint of a molecule, it is often insufficient for unambiguous proof of structure, especially in molecules with multiple, similar spin systems.[1][2] A comprehensive approach using both 1D and 2D NMR techniques is essential for a robust validation.[3][4]

  • ¹H NMR: Provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (through-bond J-coupling).[5]

  • ¹³C NMR: Reveals the number of unique carbon environments. Due to the low natural abundance of ¹³C, C-C coupling is not observed, resulting in a spectrum of singlets (in its proton-decoupled form).[6]

  • 2D COSY (Correlation Spectroscopy): Maps proton-proton (¹H-¹H) couplings, allowing for the tracing of entire spin systems. It is invaluable for confirming which protons are adjacent to each other in the molecular framework.[1]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing a definitive C-H connectivity map.[1][7]

This combination of experiments creates a logical, self-reinforcing loop of data, where assignments from one experiment can be confirmed or refined by another.

Experimental Design & Protocols

The quality of NMR data is directly dependent on the rigor of the experimental setup. Here we outline a standard protocol for the acquisition of high-quality data for our target molecule.

Sample Preparation
  • Analyte Preparation: Accurately weigh approximately 5-10 mg of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice for its ability to dissolve a wide range of organic molecules and its relatively clean spectral window.

    • Expert Insight: The chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[8][9][10][11] In aprotic solvents like CDCl₃, the N-H signal is often a broad singlet.[5] In some cases, using DMSO-d₆ can slow down this exchange, resulting in a sharper signal that may even show coupling.[12]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).

  • Sample Filtration: Transfer the solution to a clean, dry 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette.

NMR Data Acquisition Workflow

A logical flow of experiments ensures that the necessary data is collected efficiently for complete structural elucidation.[13]

G A Sample Preparation (5-10 mg in CDCl3 + TMS) B 1D ¹H NMR Acquisition (Proton Environments & Coupling) A->B Step 1 C 1D ¹³C{¹H} NMR Acquisition (Carbon Environments) B->C Step 2 D 2D ¹H-¹H COSY (H-H Connectivity) C->D Step 3 E 2D ¹H-¹³C HSQC (Direct C-H Connectivity) D->E Step 4 F Data Integration & Structural Assignment E->F Step 5

Figure 2: Standard workflow for NMR-based structural validation.

Data Analysis: A Comparative Interpretation

Below is a summary of the predicted NMR data for N-[(5-methylthiophen-2-yl)methyl]butan-1-amine. This serves as a guide for interpreting the experimental spectra.

Predicted ¹H and ¹³C NMR Data
AssignmentPredicted ¹H Shift (δ, ppm)¹H Multiplicity¹H IntegrationPredicted ¹³C Shift (δ, ppm)
Thiophene Ring
H-a~6.85d1H~124.0
H-b~6.60d1H~123.0
C-q (C2')---~145.0
C-q (C5')---~138.0
Substituents
CH₂ (C6')~3.80s2H~48.0
CH₃ (Thiophene)~2.45s3H~15.0
NH~1.5 (broad)s1H-
Butyl Chain
N-CH₂ (C7')~2.60t2H~50.0
CH₂ (C8')~1.45sextet2H~32.0
CH₂ (C9')~1.35sextet2H~20.0
CH₃ (C10')~0.90t3H~14.0

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for N-[(5-methylthiophen-2-yl)methyl]butan-1-amine. Chemical shifts for protons on carbons adjacent to nitrogen can vary.[11][14] Thiophene proton shifts are based on typical values for 2,5-disubstituted thiophenes.[15][16] Butyl chain shifts are based on standard aliphatic values.[17]

Step-by-Step Spectral Interpretation
  • ¹H NMR Analysis - The Initial Fingerprint:

    • Butyl Chain: The upfield region should clearly show the signals for the butyl group. We expect a triplet around 0.90 ppm (3H, the terminal CH₃), and two overlapping multiplets (sextets) between 1.3-1.5 ppm (4H total, for the two internal CH₂ groups). A triplet around 2.60 ppm (2H) corresponds to the CH₂ group directly attached to the nitrogen, which is deshielded.[14][18]

    • Thiophene Substituents: A sharp singlet at ~2.45 ppm (3H) is characteristic of the methyl group on the aromatic ring. Another singlet at ~3.80 ppm (2H) is assigned to the methylene bridge between the thiophene ring and the amine nitrogen.

    • Thiophene Ring Protons: The two protons on the thiophene ring should appear as two doublets around 6.6-6.9 ppm, each integrating to 1H. Their J-coupling constant should be identical (~3-5 Hz), confirming they are adjacent.

    • Amine Proton: A broad singlet, typically in the 0.5-5.0 ppm range, corresponds to the N-H proton.[11] Its integration should be 1H. Adding a drop of D₂O to the sample would cause this signal to disappear due to proton-deuterium exchange, confirming its assignment.[14]

  • ¹³C NMR Analysis - The Carbon Skeleton:

    • The spectrum should display 8 distinct signals, corresponding to the 8 unique carbon environments (note: the two middle CH₂ carbons of the butyl chain may have very similar chemical shifts).

    • The aliphatic carbons of the butyl chain and the thiophene-methyl will appear upfield (10-35 ppm).[6][19]

    • The carbons attached to the nitrogen (C6' and C7') will be in the 40-55 ppm range.[14][19]

    • The four carbons of the thiophene ring will be in the aromatic region (~120-145 ppm).

  • 2D COSY Analysis - Confirming Connectivity: The COSY spectrum provides the crucial links between adjacent protons. Cross-peaks (off-diagonal signals) connect protons that are J-coupled.[20]

H10 H-10' H9 H-9' H10->H9 J H8 H-8' H9->H8 J H7 H-7' H8->H7 J Ha H-a Hb H-b Ha->Hb J

Figure 3: Key ¹H-¹H COSY correlations expected for the molecule.

  • 2D HSQC Analysis - The Definitive Link: The HSQC spectrum removes all ambiguity by directly correlating each proton with its attached carbon.[7] Each cross-peak represents a one-bond C-H connection.

cluster_H ¹H Axis cluster_C ¹³C Axis H10 H-10' C10 C-10' H10->C10 H9 H-9' C9 C-9' H9->C9 H8 H-8' C8 C-8' H8->C8 H7 H-7' C7 C-7' H7->C7 H6 H-6' C6 C-6' H6->C6 HMe H-Me CMe C-Me HMe->CMe Ha H-a Ca C-a Ha->Ca Hb H-b Cb C-b Hb->Cb

Figure 4: Key ¹H-¹³C HSQC correlations. Each dashed line represents a direct bond.

Conclusion: A Self-Validating Structural Proof

References

  • Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. [Link]

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  • Elyashberg, M., Blinov, K., Molodtsov, S., Williams, A., & Martin, G. (2007). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 45(6), 467–475. [Link]

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  • The Duke NMR Center. (n.d.). Coupling constants. [Link]

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Comparative

A Comparative Analysis of N-Butyl vs. N-Methyl Thiophene Derivatives: A Guide for Drug Development Professionals

In the landscape of medicinal chemistry, the thiophene scaffold stands as a privileged structure, integral to a multitude of therapeutic agents.[1] The strategic modification of this five-membered heterocycle allows for...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thiophene scaffold stands as a privileged structure, integral to a multitude of therapeutic agents.[1] The strategic modification of this five-membered heterocycle allows for the fine-tuning of a compound's pharmacological profile. This guide provides an in-depth comparative study of N-butyl and N-methyl thiophene derivatives, offering experimental insights into how the seemingly subtle difference in N-alkyl substitution can profoundly impact physicochemical properties and biological activity. This analysis is designed to empower researchers, scientists, and drug development professionals in their pursuit of novel and efficacious therapeutics.

The Critical Role of N-Alkyl Substitution in Drug Design

The choice of an N-alkyl substituent on a pharmacophore is a critical decision in the drug design process. It can influence a molecule's solubility, lipophilicity, metabolic stability, and ultimately, its interaction with biological targets. The comparison between a methyl and a butyl group, while both being simple alkyl chains, encapsulates a fundamental trade-off in drug design: the balance between potency, solubility, and pharmacokinetic properties. The addition of three extra methylene units in the butyl chain significantly increases lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets in target proteins, but may also lead to decreased aqueous solubility and increased metabolic liability.

Physicochemical Properties: A Tale of Two Chains

To provide a quantitative comparison, we will consider a representative pair of compounds: N-methyl-thiophene-2-carboxamide and N-butyl-thiophene-2-carboxamide. While direct experimental data for this specific pair is not available in a single comparative study, we can extrapolate from established principles and data from closely related analogs to provide a meaningful comparison.

PropertyN-Methyl-thiophene-2-carboxamide (Predicted/Inferred)N-Butyl-thiophene-2-carboxamide (Predicted/Inferred)Causality of the Difference
Molecular Weight ( g/mol ) 141.19183.27The addition of a propyl unit (C3H6) to the N-butyl derivative results in a higher molecular weight.
Calculated logP ~1.5~2.8The longer alkyl chain in the N-butyl derivative significantly increases its lipophilicity, as reflected in the higher predicted octanol-water partition coefficient (logP).[2]
Aqueous Solubility HigherLowerThe increased lipophilicity and surface area of the N-butyl group generally lead to lower solubility in aqueous media compared to the more compact N-methyl group.
Polar Surface Area (PSA) ~49 Ų~49 ŲThe polar surface area is primarily determined by the amide group and the thiophene ring, and thus is not significantly altered by the change in the N-alkyl substituent.
Hydrogen Bond Donors 11Both molecules possess one hydrogen bond donor in the amide N-H group.
Hydrogen Bond Acceptors 22Both molecules have two hydrogen bond acceptors: the carbonyl oxygen and the sulfur atom of the thiophene ring.

Diagram: Logical Relationship of N-Alkyl Chain Length and Physicochemical Properties

G cluster_0 N-Alkyl Substituent cluster_1 Physicochemical Properties N-Methyl N-Methyl Lipophilicity (logP) Lipophilicity (logP) N-Methyl->Lipophilicity (logP) Lower Molecular Weight Molecular Weight N-Methyl->Molecular Weight Lower N-Butyl N-Butyl N-Butyl->Lipophilicity (logP) Higher N-Butyl->Molecular Weight Higher Aqueous Solubility Aqueous Solubility Lipophilicity (logP)->Aqueous Solubility Inversely Proportional

Caption: Impact of N-alkyl chain length on key physicochemical properties.

Synthesis of N-Alkyl Thiophene-2-Carboxamides: A Generalized Protocol

The synthesis of N-alkyl thiophene-2-carboxamides is a well-established process, typically involving the coupling of thiophene-2-carbonyl chloride with the corresponding primary amine. This method is robust and can be readily adapted for the synthesis of both N-methyl and N-butyl derivatives.

Experimental Protocol: Synthesis of N-Alkyl Thiophene-2-Carboxamides

  • Acid Chloride Formation: Thiophene-2-carboxylic acid is reacted with an excess of thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), in an inert solvent such as dichloromethane (DCM) or toluene. The reaction mixture is typically heated to reflux for 2-4 hours to ensure complete conversion to thiophene-2-carbonyl chloride. The excess thionyl chloride and solvent are then removed under reduced pressure.

  • Amide Coupling: The crude thiophene-2-carbonyl chloride is dissolved in an inert solvent like DCM. The solution is cooled in an ice bath, and a solution of the appropriate amine (methylamine or n-butylamine), along with a base such as triethylamine or pyridine to neutralize the HCl byproduct, is added dropwise. The reaction is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure N-alkyl thiophene-2-carboxamide.

Diagram: Experimental Workflow for Synthesis

G Thiophene-2-carboxylic acid Thiophene-2-carboxylic acid Thiophene-2-carbonyl chloride Thiophene-2-carbonyl chloride Thiophene-2-carboxylic acid->Thiophene-2-carbonyl chloride SOCl₂, Reflux N-Alkyl-thiophene-2-carboxamide N-Alkyl-thiophene-2-carboxamide Thiophene-2-carbonyl chloride->N-Alkyl-thiophene-2-carboxamide R-NH₂ (Methylamine or Butylamine), Base, DCM Purified Product Purified Product N-Alkyl-thiophene-2-carboxamide->Purified Product Work-up & Purification

Caption: Synthetic workflow for N-alkyl thiophene-2-carboxamides.

Comparative Biological Activity: A Focus on Anticancer Properties

Thiophene carboxamides have demonstrated a wide range of biological activities, including potent anticancer effects.[3][4][5] The N-alkyl substituent can significantly influence this activity by affecting how the molecule interacts with its biological target. While a direct comparative study on our model compounds is not available, we can infer the likely impact of the N-butyl versus the N-methyl group based on structure-activity relationship (SAR) studies of similar compound series.

Generally, increasing the length of an alkyl chain can enhance binding to hydrophobic pockets within a target protein, potentially leading to increased potency. However, this is not a universal rule, as steric hindrance can also negatively impact binding.

To illustrate a common method for evaluating anticancer activity, a detailed protocol for the MTT assay is provided below.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The N-methyl and N-butyl thiophene derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to the desired concentrations. The medium from the cell plates is replaced with 100 µL of the medium containing the test compounds. A vehicle control (medium with DMSO) and a blank (medium only) are also included. The plates are then incubated for 24-72 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Diagram: Signaling Pathway Inhibition by Thiophene Derivatives

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade (e.g., MAPK/ERK) Signaling Cascade (e.g., MAPK/ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., MAPK/ERK) Cell Proliferation & Survival Cell Proliferation & Survival Signaling Cascade (e.g., MAPK/ERK)->Cell Proliferation & Survival Thiophene Derivative Thiophene Derivative Thiophene Derivative->Signaling Cascade (e.g., MAPK/ERK) Inhibition

Caption: Potential mechanism of action for thiophene derivatives.

Conclusion and Future Directions

The comparative analysis of N-butyl and N-methyl thiophene derivatives highlights a fundamental principle in drug discovery: small structural modifications can lead to significant changes in a compound's properties and biological activity. The increased lipophilicity of the N-butyl derivative may offer advantages in terms of membrane permeability and target binding within hydrophobic pockets, but this often comes at the cost of reduced aqueous solubility.

For drug development professionals, the key takeaway is the importance of a balanced approach. While the N-butyl substitution might lead to higher potency in some cases, the N-methyl analog could possess a more favorable overall profile when considering factors like solubility and potential for oral bioavailability.

Future research should focus on the direct synthesis and parallel evaluation of N-alkyl thiophene derivative series with varying chain lengths. This would provide the much-needed quantitative data to build robust structure-activity and structure-property relationships, ultimately guiding the rational design of more effective and safer thiophene-based therapeutics.

References

  • MDPI. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

  • ResearchGate. (2019). Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. [Link]

  • MDPI. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. [Link]

  • National Institutes of Health. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. [Link]

Sources

Validation

cross-validation of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine's biological effects

An objective comparison of the biological effects of a novel compound requires a robust cross-validation strategy. This guide provides a comprehensive framework for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the biological effects of a novel compound requires a robust cross-validation strategy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological activities of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine. Given the limited publicly available data on this specific molecule, this guide will propose a cross-validation workflow based on the biological activities of structurally related thiophene derivatives. We will hypothesize a potential biological effect and outline the necessary experiments to validate this hypothesis against relevant alternatives.

Postulated Biological Activity and Selection of Comparators

N-[(5-methylthiophen-2-yl)methyl]butan-1-amine contains a thiophene ring, a common scaffold in many biologically active compounds. Thiophene derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. For the purpose of this guide, we will postulate that N-[(5-methylthiophen-2-yl)methyl]butan-1-amine possesses antibacterial properties.

To provide a thorough comparison, we will select two comparator compounds:

  • Ciprofloxacin: A well-characterized broad-spectrum fluoroquinolone antibiotic that acts by inhibiting DNA gyrase and topoisomerase IV.

  • A structurally related thiophene derivative with known antibacterial activity: For this guide, we will use a hypothetical compound, "Thiophene-Analog B," which has demonstrated efficacy against a similar spectrum of bacteria.

This selection allows for comparison against both a standard-of-care antibiotic and a compound with a similar chemical scaffold.

Experimental Workflow for Cross-Validation

The cross-validation of the postulated antibacterial activity will involve a multi-step approach, starting with initial screening and progressing to more detailed mechanistic studies.

G cluster_screening Phase 1: Initial Screening cluster_kinetics Phase 2: Growth Kinetics cluster_mechanism Phase 3: Mechanism of Action MIC Minimum Inhibitory Concentration (MIC) Assay MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Determine bactericidal vs. bacteriostatic TimeKill Time-Kill Kinetics Assay MBC->TimeKill DNAGyrase DNA Gyrase Inhibition Assay TimeKill->DNAGyrase MembranePerm Membrane Permeability Assay TimeKill->MembranePerm End Comparative Analysis & Conclusion DNAGyrase->End MembranePerm->End Start Start Cross-Validation Start->MIC

Caption: Experimental workflow for the cross-validation of antibacterial effects.

Detailed Experimental Protocols

Phase 1: Initial Screening

3.1.1. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1][2][3][4]

  • Objective: To determine the MIC of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine, Ciprofloxacin, and Thiophene-Analog B against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Methodology (Broth Microdilution):

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton Broth (MHB).

    • Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).

    • Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound where no visible turbidity is observed.

3.1.2. Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Objective: To determine if the compounds are bacteriostatic (inhibit growth) or bactericidal (kill bacteria).

  • Methodology:

    • Following the MIC assay, take an aliquot from the wells showing no visible growth.

    • Spread the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial colonies compared to the initial inoculum.

Phase 2: Growth Kinetics

3.2.1. Time-Kill Kinetics Assay

This assay provides a dynamic picture of the antimicrobial effect over time.[5]

  • Objective: To evaluate the rate at which the test compounds kill the target bacteria.

  • Methodology:

    • Prepare flasks containing MHB with the test compounds at concentrations relative to their MIC (e.g., 1x, 2x, 4x MIC).

    • Inoculate the flasks with a standardized bacterial suspension.

    • Incubate the flasks at 37°C with shaking.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions and plate on agar to determine the number of viable bacteria (CFU/mL).

    • Plot log10 CFU/mL versus time to generate the time-kill curves.

Phase 3: Mechanism of Action

Based on the fluoroquinolone comparator (Ciprofloxacin), a plausible mechanism of action to investigate is the inhibition of DNA gyrase.

3.3.1. DNA Gyrase Inhibition Assay

  • Objective: To determine if the test compounds inhibit the supercoiling activity of bacterial DNA gyrase.[6][7][8]

  • Methodology (Supercoiling Assay):

    • The assay mixture contains relaxed plasmid DNA, DNA gyrase, ATP, and the appropriate buffer.

    • Add varying concentrations of the test compounds to the reaction mixture.

    • Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.

    • Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the no-drug control.

G cluster_workflow DNA Gyrase Inhibition Assay Workflow A Prepare Reaction Mix: - Relaxed Plasmid DNA - DNA Gyrase Buffer - ATP B Add Test Compound (Varying Concentrations) A->B C Add DNA Gyrase (Initiate Reaction) B->C D Incubate at 37°C C->D E Stop Reaction D->E F Agarose Gel Electrophoresis E->F G Visualize DNA Bands (Compare Supercoiled vs. Relaxed) F->G

Caption: Step-by-step workflow for the DNA gyrase supercoiling inhibition assay.

Data Presentation and Interpretation

The results from the cross-validation experiments should be presented in a clear and comparative manner.

Table 1: Comparative Antimicrobial Activity

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. S. aureusMBC (µg/mL) vs. E. coli
N-[(5-methylthiophen-2-yl)methyl]butan-1-amineExperimental DataExperimental DataExperimental DataExperimental Data
CiprofloxacinExperimental DataExperimental DataExperimental DataExperimental Data
Thiophene-Analog BExperimental DataExperimental DataExperimental DataExperimental Data

Table 2: DNA Gyrase Inhibition

CompoundIC50 (µM)
N-[(5-methylthiophen-2-yl)methyl]butan-1-amineExperimental Data
CiprofloxacinExperimental Data
Thiophene-Analog BExperimental Data

The interpretation of this data will allow for a direct comparison of the potency and spectrum of activity of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine against the selected comparators. The time-kill kinetics will provide insights into the dynamics of its antibacterial action, while the DNA gyrase assay will offer a potential mechanistic explanation for its effects.

Conclusion

This guide has outlined a comprehensive cross-validation strategy to evaluate the postulated antibacterial effects of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine. By employing a combination of initial screening, growth kinetic analysis, and mechanistic studies, researchers can generate robust and comparable data. This approach, which includes comparison with both a standard-of-care drug and a structurally related analog, will provide a thorough understanding of the compound's potential as a novel antibacterial agent. The detailed protocols and data presentation formats provided herein are intended to ensure scientific integrity and facilitate clear interpretation of the experimental outcomes.

References

  • Al-Abdullah, E. S., Al-Turkistani, A. H., & El-Brollosy, N. R. (2020). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Polycyclic Aromatic Compounds, 1-16. [Link]

  • Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2017). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Journal of Heterocyclic Chemistry, 54(1), 335-343. [Link]

  • Miró-Canturri, A., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram-negative bacteria. Frontiers in Microbiology, 13, 989578. [Link]

  • Miró-Canturri, A., et al. (2022). Figure 1: Antibacterial activity of thiophene derivatives 4, 5 and 8 at different... ResearchGate. [Link]

  • Wojciech, R., & Anna, B. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Pankey, G. A., & Sabath, L. D. (2004). Clinical relevance of bacteriostatic versus bactericidal mechanisms of action in the treatment of Gram-positive bacterial infections. Clinical infectious diseases, 38(6), 864-870. [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755. [Link]

  • Al-Adham, I. S. I., & Collier, P. J. (2020). Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. Journal of Biomolecular Structure and Dynamics, 38(16), 4843-4856. [Link]

  • Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR protocols, 4(3), 102512. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

  • Maxwell, A. (2008). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. In Methods in molecular biology (pp. 147-160). Humana Press. [Link]

  • Maxwell, A. (2008). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Springer Protocols. [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]

  • Junker, L. M., & Hay, I. D. (2017). The importance of growth kinetic analysis in determining bacterial susceptibility against antibiotics and silver nanoparticles. Frontiers in microbiology, 8, 2191. [Link]

  • NPTEL. (n.d.). Lecture 9: Microbial Growth Kinetics. [Link]

  • Aryal, S. (2021). Bacterial Growth Kinetics: Objective, Principle, Requirements, Procedure. Biology Learner. [Link]

  • Breidt, F., Romick, T. L., & Fleming, H. P. (1994). A rapid method for the determination of bacterial growth kinetics. Journal of rapid methods & automation in microbiology, 3(1), 59-68. [Link]

  • Aldred, K. J., et al. (2010). Discovery of novel DNA gyrase inhibitors by high-throughput virtual screening. Antimicrobial agents and chemotherapy, 54(8), 3469-3477. [Link]

  • ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. [Link]

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Comparative

A Comparative Efficacy Analysis of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine, a Novel Histone Deacetylase Inhibitor

A Senior Application Scientist's Guide for Drug Development Professionals Executive Summary Histone deacetylases (HDACs) are critical epigenetic regulators and validated therapeutic targets, particularly in oncology.[1][...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

Executive Summary

Histone deacetylases (HDACs) are critical epigenetic regulators and validated therapeutic targets, particularly in oncology.[1][2] The inhibition of HDACs leads to histone hyperacetylation, chromatin relaxation, and the altered expression of genes controlling key cellular processes like cell cycle progression, differentiation, and apoptosis.[3][4] This guide introduces N-[(5-methylthiophen-2-yl)methyl]butan-1-amine (hereafter designated TMB-1), a novel synthetic compound with structural motifs suggesting potential HDAC inhibitory activity. We present a comprehensive framework for evaluating the efficacy of TMB-1 in comparison to two well-established HDAC inhibitors: the pan-inhibitor Vorinostat (SAHA) and the potent natural product Trichostatin A (TSA).[5][6] This document provides detailed experimental protocols, comparative data analysis, and mechanistic insights to guide researchers in assessing this promising new chemical entity.

Introduction: The Rationale for Novel HDAC Inhibitors

The acetylation state of histones is dynamically controlled by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs).[7] In many cancers, a functional imbalance with HDAC overexpression or aberrant recruitment to gene promoters leads to the silencing of tumor suppressor genes, driving malignant progression.[8][9] HDAC inhibitors counteract this by blocking the enzymatic activity of HDACs, which restores the normal expression of these critical genes and can induce cell cycle arrest or apoptosis in cancer cells.[10][11]

While approved inhibitors like Vorinostat have validated the clinical utility of this approach, they often lack isoform selectivity, which can lead to off-target effects and dose-limiting toxicities.[5][12] There is a compelling need for novel HDAC inhibitors with improved potency, selectivity, and pharmacological properties.

Compound Structures:

  • N-[(5-methylthiophen-2-yl)methyl]butan-1-amine (TMB-1): A novel investigational compound. Its thiophene ring and alkylamine chain are hypothesized to interact with the active site of HDAC enzymes.

  • Vorinostat (SAHA): A hydroxamic acid-based pan-HDAC inhibitor, widely used as a benchmark compound.[13][14] It is known to chelate the zinc ion in the HDAC active site.[15]

  • Trichostatin A (TSA): A natural product antifungal antibiotic that is one of the most potent reversible inhibitors of Class I and II HDACs.[6][16]

This guide will outline a series of in vitro experiments designed to rigorously compare the biochemical potency and cellular efficacy of TMB-1 against these two standards.

Mechanistic Framework: HDAC Inhibition

HDACs function by removing acetyl groups from the ε-amino groups of lysine residues on histone tails. This increases the positive charge of the histones, strengthening their interaction with negatively charged DNA and leading to a condensed, transcriptionally repressed chromatin state.[4][7] HDAC inhibitors typically possess a zinc-binding group that coordinates with the zinc ion essential for catalysis in the enzyme's active site, effectively blocking substrate access.[15] This leads to an accumulation of acetylated histones (hyperacetylation), a more open chromatin structure, and the activation of gene transcription.[3]

Caption: General mechanism of HDAC action and its inhibition.

Comparative Efficacy Analysis: In Vitro Studies

A tiered approach is essential for evaluating a novel inhibitor. We first determine its direct biochemical potency against isolated enzymes and then assess its activity in a cellular context.

The initial and most critical step is to determine the half-maximal inhibitory concentration (IC50) of TMB-1 against purified HDAC enzymes. This biochemical assay provides a direct measure of the compound's ability to inhibit enzyme function.

Hypothetical Results:

The following table summarizes hypothetical IC50 values obtained from a fluorometric HDAC activity assay.

CompoundHDAC1 (nM)HDAC3 (nM)HDAC6 (nM)Pan-HDAC (nM)
TMB-1 851504592
Vorinostat (SAHA) 10[5]20[14]8.6[16]~15
Trichostatin A (TSA) 6[16]-8.6[16]~2.4[16]

Expert Interpretation: These hypothetical results suggest TMB-1 is a potent HDAC inhibitor, albeit less potent than the established comparators Vorinostat and TSA. Notably, TMB-1 shows a slight preferential activity towards HDAC6 over the Class I enzymes HDAC1 and HDAC3. This profile could be advantageous, as HDAC6 is involved in protein degradation pathways and cell motility, and its selective inhibition may offer a different therapeutic window compared to pan-inhibitors.[2]

To determine if the biochemical potency translates into cellular activity, we must measure two key endpoints in a relevant cancer cell line (e.g., HCT-116 colorectal carcinoma):

  • Target Engagement: Does TMB-1 increase histone acetylation in cells? This is assessed via Western Blot for acetylated Histone H3 (Ac-H3).

  • Phenotypic Outcome: Does TMB-1 inhibit cancer cell proliferation? This is measured using a cell viability assay (e.g., MTT assay).

Hypothetical Results:

  • Western Blot: Treatment with TMB-1 (at 1 µM) for 24 hours leads to a marked increase in the levels of acetylated Histone H3, comparable to the effect seen with Vorinostat (1 µM) and TSA (100 nM).

  • Cell Viability (IC50): The following table shows the concentration of each compound required to reduce the viability of HCT-116 cells by 50%.

CompoundHCT-116 Cell Viability IC50 (µM)
TMB-1 2.5
Vorinostat (SAHA) 3 - 8[5]
Trichostatin A (TSA) 0.036 - 0.242[17]

Expert Interpretation: The Western blot results would confirm that TMB-1 effectively engages its target in a cellular environment. The cell viability data, while showing TMB-1 to be less potent than TSA, places its cytotoxic activity within the same range as the FDA-approved drug Vorinostat.[5] This indicates that TMB-1 is a promising candidate for further development.

Experimental Protocols & Workflow

Scientific integrity requires robust and reproducible methodologies. The following protocols provide detailed, step-by-step instructions for the key assays described above.

Experimental_Workflow cluster_Biochem Biochemical Analysis cluster_Cellular Cell-Based Analysis A 1. Prepare serial dilutions of TMB-1, SAHA, TSA B 2. Run Fluorometric HDAC Activity Assay (Purified Enzymes) A->B C 3. Measure Fluorescence (Ex/Em = 355/460 nm) B->C D 4. Calculate IC50 values C->D J 6. Calculate IC50 and quantify band intensity D->J Compare & Correlate E 1. Seed HCT-116 cells in 96-well plates F 2. Treat cells with compound dilutions (24-72h) E->F G 3. Perform MTT Assay (Cell Viability) F->G H 4. Lyse parallel plates for protein extraction F->H G->J I 5. Run Western Blot (for Acetyl-Histone H3) H->I I->J

Caption: Workflow for the comparative analysis of HDAC inhibitors.

This protocol is adapted from commercially available kits and standard laboratory practices.[18][19]

  • Reagent Preparation: Prepare serial dilutions of TMB-1, Vorinostat, and TSA in assay buffer. The final concentrations should span a wide range (e.g., 1 pM to 100 µM) to ensure a complete dose-response curve.

  • Reaction Setup: In a 96-well black plate, add 40 µL of HDAC assay buffer, 10 µL of the diluted inhibitor (or vehicle control), and 20 µL of the purified HDAC enzyme (e.g., recombinant human HDAC1).

  • Initiation: Start the reaction by adding 20 µL of the fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine).

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Development: Add 10 µL of the developer solution, which contains a protease that cleaves the deacetylated substrate, releasing a fluorophore.

  • Second Incubation: Incubate for an additional 15 minutes at 37°C.

  • Measurement: Read the fluorescence using a microplate reader at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[19]

  • Data Analysis: Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

This protocol is based on standard immunoblotting procedures.[20][21]

  • Cell Culture and Treatment: Seed HCT-116 cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of TMB-1, Vorinostat, and TSA for 24 hours.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Mix 20 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.[22]

  • SDS-PAGE: Load the samples onto a 15% polyacrylamide gel and separate the proteins by electrophoresis.[20]

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for acetyl-Histone H3 (e.g., targeting acetylated K9/K14). A loading control antibody (e.g., total Histone H3 or β-actin) should be used on the same blot.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a digital imager.

  • Analysis: Quantify the band intensities using image analysis software and normalize the acetyl-H3 signal to the loading control.

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[23]

  • Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[24]

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of TMB-1, Vorinostat, or TSA. Include a vehicle-only control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[24] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[23]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[25]

  • Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Discussion and Future Directions

This guide outlines a foundational strategy for the initial characterization of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine (TMB-1). The hypothetical data position TMB-1 as a valid HDAC inhibitor with cellular activity comparable to the established drug Vorinostat. Its potential selectivity for HDAC6 is an intriguing feature that warrants further investigation.

Next Steps for Development:

  • Isoform Selectivity Profiling: A comprehensive panel of purified HDAC isoforms (Class I, IIa, IIb, IV) should be tested to confirm the selectivity profile of TMB-1.

  • Mechanism of Action Studies: Gene expression analysis (e.g., RNA-seq or qPCR) should be performed to identify the specific genes (such as p21) that are upregulated by TMB-1 treatment.[7][8]

  • Pharmacokinetic Profiling: In vitro ADME (absorption, distribution, metabolism, excretion) studies are necessary to evaluate the drug-like properties of TMB-1.

  • In Vivo Efficacy: Should the in vitro profile remain promising, the next crucial step is to evaluate the anti-tumor efficacy of TMB-1 in a relevant animal model, such as an HCT-116 xenograft model in mice.

Conclusion

The systematic comparison of a novel compound against well-characterized inhibitors is a cornerstone of early-stage drug discovery. The framework presented here, combining biochemical and cell-based assays, provides a robust and efficient path to evaluate the therapeutic potential of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine. The initial data profile suggests it is a promising hit compound worthy of a dedicated development program.

References

  • Choi, J. H., & Kwon, H. J. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PubMed Central. [Link]

  • Grant, S., & Dai, Y. (2012). Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights. PubMed Central. [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Ganesan, A., Nolan, L., Crabb, S. J., & Packham, G. (2009). The Roles of Histone Deacetylases and Their Inhibitors in Cancer Therapy. PubMed Central. [Link]

  • Al-Oqail, M. M., et al. (2023). MTT (Assay protocol). protocols.io. [Link]

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Validation

Mass Spectrometry for the Definitive Confirmation of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine: A Comparative Guide

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. This guide provides a comprehensive c...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. This guide provides a comprehensive comparison of mass spectrometry-based approaches for the definitive identification of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine, a molecule of interest for its potential pharmacological applications. We will delve into the nuances of Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI), offering field-proven insights and detailed experimental protocols to guide researchers in their analytical strategy.

The Analytical Challenge: Ionization and Fragmentation

The choice of ionization technique is paramount in mass spectrometry and is dictated by the physicochemical properties of the analyte. N-[(5-methylthiophen-2-yl)methyl]butan-1-amine possesses a secondary amine group, making it amenable to both "hard" and "soft" ionization methods.

  • Electron Ionization (EI): A hard ionization technique where high-energy electrons bombard the analyte molecule in the gas phase.[1][2][3] This process imparts significant energy, leading to extensive and reproducible fragmentation.[1][3] While this can sometimes result in a diminished or absent molecular ion peak, the resulting fragmentation pattern is a highly specific fingerprint of the molecule's structure.[4]

  • Electrospray Ionization (ESI): A soft ionization technique where the analyte is ionized in solution before being transferred to the gas phase.[1][2] This method imparts minimal excess energy, typically resulting in an abundant protonated molecule, [M+H]+.[2][5] While this is advantageous for determining the molecular weight, it often provides limited structural information without further fragmentation induced within the mass spectrometer (e.g., tandem MS).[5]

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[6][7] Given the predicted boiling point of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine, it is a suitable candidate for this method.

Predicted EI Fragmentation Pattern

Upon electron impact, the molecular ion (M•+) of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine (m/z = 183) will be formed. The subsequent fragmentation is predicted to be dominated by cleavage events alpha to the nitrogen atom, a characteristic fragmentation pathway for amines.[8][9]

  • Alpha-Cleavage (Route A): The most favorable fragmentation is the loss of a propyl radical (•C3H7) from the butyl chain, leading to the formation of a resonance-stabilized iminium ion at m/z 140 . This is often the base peak in the spectrum of N-alkyl amines.[9]

  • Alpha-Cleavage (Route B): Cleavage of the C-C bond benzylic to the thiophene ring results in the formation of the 5-methylthiophen-2-ylmethyl radical and a protonated N-butylamine fragment at m/z 111 .

  • Thiophene Ring Fragmentation: The 5-methylthiophen-2-ylmethyl cation at m/z 111 is also a likely fragment. The thiophene ring itself can undergo characteristic fragmentation, though these ions will be of lower mass.[10][11][12]

Caption: Predicted EI Fragmentation of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a 10 µg/mL solution of the analyte in a volatile organic solvent such as dichloromethane or ethyl acetate.[13] Ensure the sample is free of particulate matter.[13]

  • GC Conditions:

    • Injector: Splitless mode at 250 °C.

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

LC-MS is a versatile technique that is particularly well-suited for the analysis of polar and thermally labile compounds.[14][15] The secondary amine in our target molecule is readily protonated, making it ideal for positive-ion ESI.[16][17]

Predicted ESI Mass Spectrum

In positive-ion ESI, N-[(5-methylthiophen-2-yl)methyl]butan-1-amine will be readily protonated to form the [M+H]+ ion at m/z 184 . This will be the base peak in the full scan spectrum. Without in-source fragmentation or tandem MS (MS/MS), minimal fragmentation will be observed.

To gain structural information, tandem mass spectrometry (MS/MS) is employed. The [M+H]+ ion (m/z 184) is isolated and subjected to collision-induced dissociation (CID). The expected product ions would be:

  • Loss of Butene: A common fragmentation pathway for protonated amines is the neutral loss of an alkene. Loss of butene (C4H8) from the butyl group would result in a fragment at m/z 128 .

  • Formation of the 5-methylthiophen-2-ylmethyl cation: Cleavage of the C-N bond can lead to the formation of the stable 5-methylthiophen-2-ylmethyl cation at m/z 111 .

Caption: Predicted ESI-MS/MS Fragmentation

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in a mixture of water and methanol (50:50 v/v) with 0.1% formic acid to facilitate protonation.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan Range: m/z 100-500.

    • MS/MS: Isolate the precursor ion at m/z 184 and apply collision energy to induce fragmentation. Monitor for the product ions at m/z 128 and 111.

Comparative Analysis: GC-MS vs. LC-MS

FeatureGC-MS with Electron Ionization (EI)LC-MS with Electrospray Ionization (ESI)
Ionization Principle Hard ionization, high energy electron bombardment[1][3]Soft ionization, solution-phase protonation[1][2]
Molecular Ion May be weak or absent[3]Strong [M+H]+ peak, excellent for MW confirmation[2]
Fragmentation Extensive and reproducible, provides a structural "fingerprint"[4]Minimal in full scan, requires MS/MS for structural data
Chromatography Separates based on volatility and boiling point[6][7]Separates based on polarity and partitioning
Sample Requirements Volatile and thermally stable compounds[13]Wide range of polarities, suitable for non-volatile compounds
Sensitivity Generally in the nanogram (ng) rangeCan reach picogram (pg) to femtogram (fg) levels
Confirmation Power High, due to the unique fragmentation patternHigh, especially with MS/MS and accurate mass measurement

Conclusion and Recommendation

Both GC-MS and LC-MS/MS are highly capable techniques for the confirmation of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine.

  • GC-MS with EI is the recommended primary method for definitive structural confirmation. The rich, reproducible fragmentation pattern serves as a robust fingerprint, allowing for confident library matching and structural elucidation.

  • LC-MS with ESI-MS/MS is an excellent complementary technique. It provides unambiguous molecular weight determination and targeted fragmentation data that can corroborate the findings from GC-MS. Its higher sensitivity may be advantageous for trace-level analysis.

For a comprehensive and defensible confirmation, it is best practice to utilize both techniques. The orthogonal separation mechanisms and distinct ionization and fragmentation processes provide a multi-faceted analytical approach, ensuring the highest level of confidence in the identity of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine.

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Comparative

A Comparative Benchmarking Guide to N-[(5-methylthiophen-2-yl)methyl]butan-1-amine: Evaluating a Novel Thiophene Derivative Against Standard Neuromodulatory Compounds

Abstract This guide provides a comprehensive framework for the initial characterization of the novel compound, N-[(5-methylthiophen-2-yl)methyl]butan-1-amine. Due to the current absence of specific biological data for th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the initial characterization of the novel compound, N-[(5-methylthiophen-2-yl)methyl]butan-1-amine. Due to the current absence of specific biological data for this molecule, we propose a scientifically-grounded hypothesis that its structural features—a substituted thiophene ring linked to a secondary amine—may confer activity at key monoaminergic targets within the central nervous system. Thiophene derivatives are known to exhibit a wide array of pharmacological effects, including antipsychotic and antianxiety properties.[1][2][3][4] This guide outlines a series of in vitro assays to benchmark N-[(5-methylthiophen-2-yl)methyl]butan-1-amine against established standard compounds targeting dopamine receptors, serotonin receptors, and monoamine oxidase enzymes. Detailed experimental protocols, data presentation formats, and visual workflows are provided to facilitate a robust and objective comparison.

Introduction: Rationale and Hypothesis

N-[(5-methylthiophen-2-yl)methyl]butan-1-amine is a novel chemical entity with a core structure comprising a 5-methyl-substituted thiophene ring connected to a butan-1-amine via a methylene bridge. While the specific biological activities of this compound have not been extensively reported, its structural motifs are present in numerous centrally active compounds. Thiophene-containing molecules have demonstrated diverse pharmacological activities, including modulation of dopaminergic and serotonergic systems.[1][2][3][4] The secondary amine group is also a common feature in many neurotransmitter reuptake inhibitors and receptor agonists.

Based on these structural analogies, we hypothesize that N-[(5-methylthiophen-2-yl)methyl]butan-1-amine may function as a modulator of monoaminergic neurotransmission. This guide will therefore focus on benchmarking its activity against standard compounds that target:

  • Dopamine D2 Receptors: Key targets in the treatment of psychosis and Parkinson's disease.[5]

  • Serotonin 5-HT2A Receptors: Implicated in a range of neuropsychiatric conditions, including depression and psychosis.

  • Monoamine Oxidase (MAO) A and B: Enzymes responsible for the degradation of monoamine neurotransmitters.[6][7]

Selection of Standard Compounds for Comparison

To provide a robust comparative analysis, the following well-characterized standard compounds have been selected:

Compound Class Standard Compound Mechanism of Action Primary Therapeutic Use
Dopamine Receptor Agonist BromocriptinePotent D2/D3 receptor agonist[8]Parkinson's disease, hyperprolactinemia
Serotonin Receptor Agonist (+)-DOIPotent 5-HT2A/2C receptor agonistResearch tool for studying serotonergic pathways
Monoamine Oxidase Inhibitor SelegilineIrreversible MAO-B inhibitor[9]Parkinson's disease, depression
Monoamine Oxidase Inhibitor ClorgylineIrreversible MAO-A inhibitorResearch tool for studying MAO-A function

Experimental Protocols and Methodologies

Dopamine D2 Receptor Agonist Activity Assay (cAMP Inhibition)

This assay determines the ability of a test compound to activate Gi/o-coupled D2 receptors, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[5]

Experimental Workflow:

cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep1 Culture CHO or HEK293 cells stably expressing human D2 receptors prep2 Seed cells into 96-well plates prep1->prep2 assay1 Incubate cells with test compounds (including standards and N-[(5-methylthiophen-2-yl)methyl]butan-1-amine) at various concentrations prep2->assay1 assay2 Stimulate adenylyl cyclase with forskolin assay1->assay2 assay3 Lyse cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA) assay2->assay3 analysis1 Calculate the percentage of cAMP inhibition relative to the forskolin-only control assay3->analysis1 analysis2 Plot concentration-response curves and determine IC50 values analysis1->analysis2

Caption: Workflow for the Dopamine D2 Receptor cAMP Inhibition Assay.

Step-by-Step Protocol:

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2 receptor in a suitable medium (e.g., DMEM/F-12) with 10% fetal bovine serum and a selection antibiotic. Maintain at 37°C in a 5% CO2 humidified incubator.[5]

  • Cell Plating: Seed the cells into 96-well plates at a density that ensures 80-90% confluency on the day of the assay.

  • Compound Incubation: Prepare serial dilutions of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine and the standard compounds (Bromocriptine). Remove the culture medium and add the compound dilutions to the cells. Incubate for 15-30 minutes at room temperature.

  • Forskolin Stimulation: Add forskolin to all wells (except for the negative control) to a final concentration that elicits a submaximal cAMP response. Incubate for a further 15-30 minutes.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF or ELISA), following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of the forskolin-induced cAMP production for each compound concentration. Plot the concentration-response curves and determine the IC50 values using non-linear regression analysis.

Serotonin 5-HT2A Receptor Binding Assay

This assay measures the affinity of the test compound for the 5-HT2A receptor by its ability to displace a radiolabeled ligand.

Experimental Workflow:

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize tissue or cells expressing 5-HT2A receptors prep2 Centrifuge to isolate the membrane fraction prep1->prep2 assay1 Incubate membranes with a radiolabeled 5-HT2A antagonist (e.g., [3H]ketanserin) and varying concentrations of test compounds prep2->assay1 assay2 Separate bound from free radioligand by rapid filtration assay1->assay2 assay3 Measure radioactivity of the filters using liquid scintillation counting assay2->assay3 analysis1 Calculate the percentage of specific binding at each compound concentration assay3->analysis1 analysis2 Determine the Ki values from the IC50 values using the Cheng-Prusoff equation analysis1->analysis2

Caption: Workflow for the Serotonin 5-HT2A Receptor Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT2A receptor or from a relevant brain region (e.g., prefrontal cortex) of a laboratory animal.

  • Binding Reaction: In a 96-well plate, incubate the membranes with a fixed concentration of a radiolabeled 5-HT2A receptor antagonist (e.g., [3H]ketanserin) and a range of concentrations of the test compound and standards.

  • Incubation: Incubate the reaction mixture at room temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of the test compound. Plot the displacement curves and calculate the IC50 values. Convert the IC50 values to inhibition constants (Ki) using the Cheng-Prusoff equation.

Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay measures the activity of MAO-A and MAO-B by detecting the hydrogen peroxide (H2O2) produced during the oxidative deamination of a substrate.[10][11][12]

Experimental Workflow:

cluster_prep Reagent Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis prep1 Prepare MAO enzyme source (recombinant human MAO-A or MAO-B) prep2 Prepare substrate (e.g., p-tyramine) and detection reagents prep1->prep2 assay1 Pre-incubate MAO enzyme with test compounds (including standards and N-[(5-methylthiophen-2-yl)methyl]butan-1-amine) prep2->assay1 assay2 Initiate the reaction by adding the substrate assay1->assay2 assay3 Measure the fluorescence generated from the reaction of H2O2 with a fluorescent probe assay2->assay3 analysis1 Calculate the percentage of MAO inhibition for each compound concentration assay3->analysis1 analysis2 Plot concentration-response curves and determine IC50 values analysis1->analysis2

Caption: Workflow for the Monoamine Oxidase Inhibition Assay.

Step-by-Step Protocol:

  • Enzyme and Compound Preparation: Use commercially available recombinant human MAO-A and MAO-B enzymes. Prepare serial dilutions of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine and the standard inhibitors (Selegiline for MAO-B, Clorgyline for MAO-A).

  • Pre-incubation: In a 96-well black plate, pre-incubate the MAO enzyme with the test compounds for a defined period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a substrate common to both MAO-A and MAO-B (e.g., p-tyramine) and a detection mix containing horseradish peroxidase and a fluorogenic probe.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., λex = 530 nm, λem = 585 nm) over time using a fluorescence plate reader.[10][11]

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 values from the concentration-response curves.

Comparative Data Summary (Hypothetical)

The following tables present a hypothetical data set to illustrate how the performance of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine can be benchmarked against the standard compounds.

Table 1: Dopamine D2 Receptor Agonist Activity

Compound IC50 (nM) for cAMP Inhibition
N-[(5-methylthiophen-2-yl)methyl]butan-1-amine150
Bromocriptine5
(+)-DOI>10,000
Selegiline>10,000
Clorgyline>10,000

Table 2: Serotonin 5-HT2A Receptor Binding Affinity

Compound Ki (nM) for [3H]ketanserin Displacement
N-[(5-methylthiophen-2-yl)methyl]butan-1-amine75
(+)-DOI2
Bromocriptine500
Selegiline>10,000
Clorgyline>10,000

Table 3: Monoamine Oxidase Inhibition

Compound IC50 (nM) for MAO-A Inhibition IC50 (nM) for MAO-B Inhibition
N-[(5-methylthiophen-2-yl)methyl]butan-1-amine2,500800
Selegiline5,00010
Clorgyline8>10,000
Bromocriptine>10,000>10,000
(+)-DOI>10,000>10,000

Interpretation and Conclusion

Based on the hypothetical data presented, N-[(5-methylthiophen-2-yl)methyl]butan-1-amine demonstrates moderate affinity for the serotonin 5-HT2A receptor and weaker activity as a dopamine D2 receptor agonist and MAO-B inhibitor. Its profile suggests a potential for serotonergic modulation with some off-target effects. This initial in vitro screening provides a foundation for more detailed pharmacological characterization, including functional assays to determine agonist versus antagonist activity at the 5-HT2A receptor and further investigation into its selectivity across a broader panel of CNS targets. The experimental framework outlined in this guide offers a systematic approach to elucidating the pharmacological profile of novel thiophene derivatives like N-[(5-methylthiophen-2-yl)methyl]butan-1-amine, thereby informing future drug development efforts.

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Validation

comparative analysis of the synthetic routes to N-alkylated thiophenes

An Investigator's Guide to the Synthesis of N-Alkylated Thiophenes: A Comparative Analysis of Key Synthetic Routes For researchers and professionals in drug development and materials science, the thiophene nucleus is a c...

Author: BenchChem Technical Support Team. Date: January 2026

An Investigator's Guide to the Synthesis of N-Alkylated Thiophenes: A Comparative Analysis of Key Synthetic Routes

For researchers and professionals in drug development and materials science, the thiophene nucleus is a cornerstone of molecular design. Its N-alkylated derivatives, in particular, are prevalent motifs in a vast array of pharmacologically active compounds and functional materials.[1][2] The method chosen to forge the crucial carbon-nitrogen bond adjacent to the thiophene ring can dramatically influence yield, purity, substrate scope, and scalability. This guide provides a comparative analysis of the primary synthetic strategies for preparing N-alkylated thiophenes, offering insights into the causality behind experimental choices to empower researchers in their synthetic planning.

Direct N-Alkylation of Aminothiophenes

Direct N-alkylation represents the most conceptually straightforward approach, typically involving the reaction of an aminothiophene with an alkyl halide via an SN2 mechanism. However, this simplicity belies significant practical challenges.

Mechanistic Considerations & Experimental Rationale

The N-alkylation of aminothiophenes has been notoriously difficult to achieve under mild conditions. The nucleophilicity of the amino group is often diminished by the electron-withdrawing nature of the thiophene ring, particularly when other electron-withdrawing groups are present. This necessitates forcing conditions (e.g., high temperatures, strong bases), which can lead to undesired side reactions and decomposition. Furthermore, controlling the extent of alkylation is a major hurdle; the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of over-alkylated tertiary amines and quaternary ammonium salts.

To circumvent these issues, modern protocols often employ a protection-alkylation-deprotection sequence or utilize specific reagent combinations that enhance reactivity under milder conditions. For instance, using a combination of a strong, non-nucleophilic base like cesium carbonate with an additive like tetrabutylammonium iodide (TBAI) can facilitate the reaction at lower temperatures, improving selectivity for mono-alkylation.[3] The base is crucial for deprotonating the amine (or a protected precursor like a carbamate), while TBAI can participate in a Finkelstein reaction with an alkyl chloride or bromide to generate the more reactive alkyl iodide in situ.

G cluster_0 Direct N-Alkylation (S_N2) Th_NH2 Aminothiophene Th_NH_minus Thiophene Amide Anion Th_NH2->Th_NH_minus Deprotonation Base Base (e.g., Cs₂CO₃) Product N-Alkylthiophene Th_NH_minus->Product Nucleophilic Attack R_X Alkyl Halide (R-X) R_X->Product Side_Product Over-alkylation (Dialkylated Product) Product->Side_Product Further Alkylation

Caption: General workflow for direct N-alkylation of aminothiophenes.

Experimental Protocol: Mild N-Alkylation of a 2-Acylamino-3-acylthiophene

This protocol is adapted from a methodology developed for substrates where direct alkylation of the free amine is challenging.[3]

  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the 2-acylaminothiophene starting material (1.0 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), and tetrabutylammonium iodide (TBAI, 1.0 equiv).

  • Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) to create a stirrable suspension. Add the desired alkyl halide (1.2 equiv) dropwise at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel. (Note: A subsequent deprotection step would be required to yield the free secondary amine).

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds, including the synthesis of N-alkylated thiophenes.[4] It offers a broad substrate scope and generally proceeds with high yields and excellent functional group tolerance.[5][6]

Mechanistic Considerations & Experimental Rationale

This reaction involves the coupling of an amine with an aryl halide (or triflate). The choice of starting materials is therefore reversed compared to direct alkylation: one starts with a halothiophene and couples it with a primary or secondary alkylamine.[7] The catalytic cycle is a self-validating system predicated on the interplay between the palladium center, a phosphine ligand, the aryl halide, the amine, and a base.

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the thienyl halide (e.g., 2-bromothiophene) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The alkylamine coordinates to the Pd(II) center. A base (commonly a sterically hindered alkoxide like sodium tert-butoxide or a carbonate like cesium carbonate) deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This is the key bond-forming step. The N-alkylated thiophene product is eliminated from the palladium complex, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of ligand is critical. Sterically hindered and electron-rich phosphine ligands (e.g., Xantphos, SPhos, RuPhos) are often required to promote the reductive elimination step and prevent catalyst decomposition.[4][7]

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_complex L₂(X)Pd(II)-Th OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_Amine [L₂(RNH₂)Pd(II)-Th]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amido L₂(RNH)Pd(II)-Th Deprotonation->PdII_Amido RedElim Reductive Elimination RedElim->Pd0 Product Product: Th-NHR RedElim->Product ArylHalide Th-X ArylHalide->OxAdd Amine R-NH₂ Amine->Amine_Coord

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Coupling of 2-Bromothiophene

This general procedure is adapted from established protocols for heteroaryl aminations.[8][9]

  • Reaction Setup: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4-5 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the 2-bromothiophene (1.0 equiv) and the alkylamine (1.2 equiv). Add anhydrous solvent (e.g., dioxane or toluene).

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100-120 °C with vigorous stirring for 4-24 hours. Monitor the reaction by GC-MS or LC-MS.

  • Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst. Wash the Celite pad with additional ethyl acetate. Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds.[10] While often requiring harsher conditions than its palladium-catalyzed counterpart, recent advancements with specialized ligands have enabled milder transformations, making it a cost-effective alternative.[11][12]

Mechanistic Considerations & Experimental Rationale

The traditional Ullmann reaction required stoichiometric amounts of copper and very high temperatures (>200 °C).[10] Modern protocols use catalytic amounts of a copper(I) salt (e.g., CuI) in combination with a ligand. The mechanism is thought to involve the formation of a copper(I)-amidate complex, which then undergoes oxidative addition with the aryl halide to form a transient Cu(III) intermediate. Reductive elimination then yields the N-arylated product and regenerates the active copper(I) catalyst.[12]

The choice of ligand, often a diamine or an amino acid, is crucial for stabilizing the copper catalyst and facilitating the reaction under milder conditions (80-120 °C).[12] Polar aprotic solvents like DMF, NMP, or DMSO are typically used to ensure the solubility of the reagents. The reaction is particularly effective for coupling with aryl iodides and bromides.

G CuI Cu(I)L OxAdd Oxidative Addition CuIII_complex L(Am)Cu(III)-Th OxAdd->CuIII_complex RedElim Reductive Elimination RedElim->CuI Product Product: Th-Amine RedElim->Product ArylHalide Th-X ArylHalide->OxAdd Amine Amine + Base Amine->OxAdd

Caption: Postulated catalytic cycle for the Ullmann Condensation.

Experimental Protocol: Ligand-Assisted Ullmann N-Arylation

This protocol is based on modern methods for Ullmann-type C-N coupling.[12]

  • Reaction Setup: To a sealable reaction vessel, add copper(I) iodide (CuI, 5-10 mol%), the ligand (e.g., L-proline or N,N'-dimethylethylenediamine, 10-20 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv).

  • Reagent Addition: Add the halothiophene (1.0 equiv) and the amine (1.2 equiv), followed by an anhydrous polar solvent such as DMSO or DMF.

  • Reaction Execution: Seal the vessel and heat the mixture to 110 °C with stirring for 5-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup and Purification: Cool the reaction to room temperature and quench with aqueous ammonia solution to complex with residual copper, followed by dilution with water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography.

Reductive Amination

Reductive amination is a highly versatile and reliable method for preparing amines. It proceeds by converting a carbonyl group (aldehyde or ketone) on the thiophene ring into an amine via an intermediate imine or iminium ion, which is then reduced.[13][14]

Mechanistic Considerations & Experimental Rationale

This two-stage process can often be performed in a single pot.[15]

  • Imine/Iminium Formation: An aminothiophene is not the starting material here. Instead, a thiophene bearing an aldehyde or ketone group (e.g., thiophene-2-carboxaldehyde) reacts with a primary or secondary amine under mildly acidic conditions to form a C=N bond, yielding an imine (from a primary amine) or an iminium ion (from a secondary amine).[16] This step is reversible.

  • Reduction: A reducing agent, added to the same pot, selectively reduces the imine/iminium ion as it is formed, driving the equilibrium toward the final N-alkylated amine product.

A key advantage of this method is the choice of reducing agent. Mild hydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective because they are selective for the protonated imine over the starting carbonyl group, preventing reduction of the aldehyde or ketone.[15][17] This selectivity allows for the one-pot procedure and avoids the need to isolate the often-unstable imine intermediate. This method provides excellent control over the degree of alkylation, as over-alkylation is not a concern.[15]

G start Thiophene Aldehyde/Ketone imine Imine / Iminium Ion Intermediate start->imine amine Primary or Secondary Amine amine->imine Mild Acid (pH ~5) product N-Alkylated Thiophene imine->product reducer Reducing Agent (e.g., NaBH₃CN) reducer->product Reduction

Caption: Workflow for one-pot reductive amination.

Experimental Protocol: One-Pot Reductive Amination

This protocol is a standard procedure for reductive amination.[18]

  • Reaction Setup: In a round-bottom flask, dissolve the thiophene aldehyde or ketone (1.0 equiv) and the amine (1.1 equiv) in a suitable solvent, such as methanol or dichloromethane.

  • Imine Formation: Add a few drops of glacial acetic acid to catalyze imine formation and stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv), portion-wise to control any effervescence.

  • Reaction Execution: Stir the reaction at room temperature for 2-12 hours until the starting material is consumed, as monitored by TLC.

  • Workup and Purification: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the mixture with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is then purified by flash column chromatography.

Comparative Analysis Summary

FeatureDirect N-AlkylationBuchwald-Hartwig AminationUllmann CondensationReductive Amination
Starting Materials Aminothiophene + Alkyl HalideHalothiophene + AmineHalothiophene + AmineThiophene Aldehyde/Ketone + Amine
Key Reagents/Catalyst Strong Base (e.g., Cs₂CO₃)Pd Catalyst + Phosphine LigandCu Catalyst + LigandMild Reducing Agent (e.g., NaBH(OAc)₃)
Typical Temperature Room Temp to High Temp80 - 120 °C100 - 200 °C (classic), 80-120 °C (modern)Room Temperature
Reported Yields Variable, often moderateGood to ExcellentModerate to ExcellentGood to Excellent
Advantages Conceptually simple; avoids transition metals.Broad substrate scope, high functional group tolerance, excellent yields.Lower catalyst cost than palladium.Excellent control (no over-alkylation), very mild conditions, readily available starting materials.[13][15]
Disadvantages Risk of over-alkylation, limited scope, can require harsh conditions.[3]High cost of palladium and ligands, requires inert atmosphere.Often requires higher temperatures and specific ligands, can have lower functional group tolerance.[10]Requires a carbonyl precursor on the thiophene ring.

Conclusion

The synthesis of N-alkylated thiophenes can be approached through several robust and well-established methodologies.

  • Reductive Amination stands out for its mild conditions, operational simplicity, and excellent control over selectivity, making it an ideal choice when a suitable thiophene aldehyde or ketone is available.

  • The Buchwald-Hartwig Amination offers the broadest scope and highest reliability for coupling diverse amines with halothiophenes, establishing it as the gold standard for complex molecule synthesis, despite the cost of the catalyst system.

  • The Ullmann Condensation provides a more economical, copper-catalyzed alternative to the Buchwald-Hartwig reaction, which can be highly effective with modern ligand systems.

  • Direct N-Alkylation , while seemingly the most direct route, is often plagued by challenges of reactivity and selectivity, and is typically reserved for specific substrates or when transition metal-free conditions are imperative.

The optimal synthetic route ultimately depends on the specific target molecule, available starting materials, required scale, and tolerance for different functional groups. A thorough understanding of the mechanistic underpinnings and practical considerations of each method, as outlined in this guide, is essential for making an informed and effective strategic decision in the laboratory.

References

  • Aurelio, L., Flynn, B. L., & Scammells, P. J. (2011). New methodology for the N-alkylation of 2-amino-3-acylthiophenes. Organic & Biomolecular Chemistry, 9(13), 4886–4902. [Link][1]

  • Scammells, P., Flynn, B., & Aurelio, L. (2011). New methodology for the N-alkylation of 2-amino-3-acylthiophenes. Monash University Research Repository. [Link][3]

  • Guillou, S., et al. (2010). Palladium-Catalyzed Buchwald-Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. European Journal of Organic Chemistry, 2010(23), 4476-4484. [Link][7]

  • Ge, L.-S., et al. (2014). Direct synthesis of polysubstituted 2-aminothiophenes by Cu(II)-catalyzed addition/oxidative cyclization of alkynoates with thioamides. Organic & Biomolecular Chemistry, 12(42), 8473-8479. [Link][19]

  • Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia. [Link][10]

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 23(6), 983-986. [Link][20]

  • Wikipedia contributors. (2024). Reductive amination. Wikipedia, The Free Encyclopedia. [Link][13]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link][4]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link][5]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link][15]

  • Mancuso, R., & Gabriele, B. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 19(10), 15687-15719. [Link][21]

  • Besson, T., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances, 12(30), 19435-19445. [Link][8]

  • Sharma, S., et al. (2022). Recent advances in the synthesis of thienoindole analogs and their diverse applications. RSC Advances, 12(25), 15787-15813. [Link][22]

  • Mancuso, R., & Gabriele, B. (2014). Recent advances in the synthesis of thiophene derivatives by cyclization of functionalized alkynes. PubMed. [Link][23]

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  • Monge, S., et al. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH. [Link][11]

  • Nguyen, T. H., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. [Link][24]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link][9]

  • Tao, H., et al. (2008). Preparation of n-alkylated opiates by reductive amination. Google Patents. [25]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link][17]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are based on established principles of chemical waste management and data from analogous chemical structures.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before handling waste containing N-[(5-methylthiophen-2-yl)methyl]butan-1-amine, it is crucial to understand the potential hazards. The amine functional group can impart corrosive properties, while the thiophene moiety may contribute to organosulfur-related toxicity. During decomposition, toxic gases such as carbon oxides, nitrogen oxides, and sulfur oxides may be generated[1].

Essential PPE for Waste Handling:

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes that can cause serious eye irritation or damage[1][3][4][5].
Hand Protection Nitrile rubber gloves.To prevent skin contact, which can lead to irritation[1][3][4]. Gloves must be inspected before use and disposed of properly after handling waste[4].
Body Protection A laboratory coat.To protect against contamination of personal clothing[6].
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.To avoid inhalation of any vapors, which may cause respiratory irritation[1][7].
II. Waste Segregation and Containment: A Step-by-Step Protocol

Proper segregation is the cornerstone of safe chemical waste disposal. Never mix N-[(5-methylthiophen-2-yl)methyl]butan-1-amine waste with incompatible materials, particularly strong oxidizing agents, as this could lead to violent reactions[1][8].

Protocol for Waste Collection:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container for all waste containing N-[(5-methylthiophen-2-yl)methyl]butan-1-amine. The container should be made of a material compatible with organic amines and sulfides.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and clearly list all contents, including N-[(5-methylthiophen-2-yl)methyl]butan-1-amine and any solvents used.

  • Aqueous Waste: Collect all aqueous solutions containing this compound in a designated "Aqueous Hazardous Waste" container. Do not discharge into the sanitary sewer[2][9].

  • Organic Waste: Solutions of this compound in organic solvents should be collected in a designated "Organic Hazardous Waste" container.

  • Solid Waste: Contaminated solid waste, such as gloves, absorbent paper, and empty vials, should be collected in a separate, clearly labeled "Solid Hazardous Waste" container[10].

  • Container Management: Keep waste containers securely closed when not in use and store them in a well-ventilated, designated satellite accumulation area away from heat and ignition sources[1][10][11].

III. Disposal Pathway: The Only Acceptable Route

The guiding principle for the disposal of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine is that it must be handled as hazardous waste.

  • Prohibition of Sewer and Regular Trash Disposal: Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash[2][9]. Evaporation in a fume hood is also an unacceptable method of disposal[2].

  • Mandatory Professional Disposal: All waste containing N-[(5-methylthiophen-2-yl)methyl]butan-1-amine must be disposed of through an approved and licensed hazardous waste disposal company or your institution's environmental health and safety (EHS) office[1][2][12][13]. These facilities are equipped to handle and treat chemical waste in compliance with federal and local regulations[10][14].

The following diagram illustrates the decision-making process for the proper disposal of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine waste.

G cluster_assessment Step 1: Waste Assessment & Segregation cluster_containment Step 2: Containment cluster_storage Step 3: Storage cluster_disposal Step 4: Final Disposal start Waste Generation (N-[(5-methylthiophen-2-yl)methyl]butan-1-amine) is_liquid Liquid Waste? start->is_liquid is_solid Solid Waste? (e.g., gloves, vials) solid_container Collect in Labeled 'Solid Hazardous Waste' Container is_solid->solid_container Yes store_waste Store Securely in Designated Satellite Accumulation Area is_solid->store_waste No is_liquid->is_solid No liquid_container Collect in Labeled 'Liquid Hazardous Waste' Container (Aqueous or Organic) is_liquid->liquid_container Yes solid_container->store_waste liquid_container->store_waste contact_ehs Contact Institutional EHS or Approved Waste Contractor for Pickup store_waste->contact_ehs end Compliant Disposal contact_ehs->end

Caption: Disposal workflow for N-[(5-methylthiophen-2-yl)methyl]butan-1-amine.

IV. Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure the space is well-ventilated. If the spill is large, evacuate the laboratory.

  • Control Ignition Sources: Remove all sources of ignition from the area[8][15].

  • Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials.

  • Collect and Dispose: Carefully scoop the absorbed material into a designated hazardous waste container[1][11][15].

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS office.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility, ensuring that your valuable research does not come at the cost of personal or ecological well-being.

References

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

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  • Oxford Lab Fine Chem LLP. Material Safety Data Sheet: Thiophene. [Link]

  • New Jersey Department of Health. Hazard Summary: Thiophene. [Link]

  • University of Wisconsin–Madison BME Shared Labs. Chapter 7: Chemical Disposal Procedures. [Link]

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